orotic acid monohydrate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals Abstract Orotic acid, historically known as vitamin B13, is a pyrimidine (B1678525) precursor vital to the de novo synthesis of nucleotides. This document p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orotic acid, historically known as vitamin B13, is a pyrimidine (B1678525) precursor vital to the de novo synthesis of nucleotides. This document provides an in-depth technical overview of orotic acid monohydrate, focusing on its chemical structure, physicochemical properties, and its central role in biochemical pathways. Detailed experimental protocols for its analysis and characterization are provided to support research and development activities.
Chemical Structure and Properties
Orotic acid monohydrate is the hydrated form of orotic acid, a heterocyclic compound. Its chemical structure consists of a pyrimidine ring with two carbonyl groups and a carboxylic acid substituent.
A summary of the key physicochemical properties of orotic acid monohydrate is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Biochemical Significance: The De Novo Pyrimidine Biosynthesis Pathway
Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides, a fundamental process for the production of DNA, RNA, and other essential biomolecules. The pathway involves the sequential conversion of simpler molecules into uridine (B1682114) monophosphate (UMP), which then serves as a precursor for other pyrimidines.
The synthesis of orotic acid begins with the formation of carbamoyl (B1232498)phosphate (B84403) from glutamine and carbon dioxide. Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, which is subsequently converted to dihydroorotate (B8406146). The oxidation of dihydroorotate by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) yields orotic acid.[2][4] Orotic acid is then converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), which utilizes phosphoribosyl pyrophosphate (PRPP). Finally, OMP is decarboxylated by OMP decarboxylase to form UMP.
Below is a diagram illustrating the key steps in the de novo pyrimidine biosynthesis pathway leading to and from orotic acid.
Orotic Acid in Metabolic Regulation: A Technical Guide on its Mechanism of Action
Abstract Orotic acid (OA), historically known as vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1] While its primary physiological role is well-established, exte...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Orotic acid (OA), historically known as vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1] While its primary physiological role is well-established, extensive research has unveiled its potent, albeit often species-specific, capabilities as a modulator of core metabolic pathways.[2][3] This technical guide provides an in-depth examination of the mechanisms through which orotic acid exerts its influence on metabolic regulation. It focuses primarily on its well-documented effects on hepatic lipid metabolism, which encompass the upregulation of lipogenesis, inhibition of fatty acid oxidation, and impairment of lipoprotein secretion.[4][5] Furthermore, this guide details its fundamental role in pyrimidine synthesis, the pathophysiology of its accumulation in genetic disorders like orotic aciduria, and its emerging role in cardioprotection.[6][7] Quantitative data from key studies are summarized, relevant experimental protocols are detailed, and complex signaling and metabolic pathways are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Central Role of Orotic Acid in Pyrimidine Biosynthesis
Orotic acid is the central precursor for the synthesis of pyrimidine nucleotides, which are essential for the formation of RNA, DNA, and other vital cellular molecules.[8] Its synthesis and conversion are tightly regulated steps in a fundamental anabolic pathway.
The De Novo Pyrimidine Synthesis Pathway
The synthesis of pyrimidines begins with simple precursors and proceeds through a series of enzymatic steps. Orotic acid is formed from dihydroorotate (B8406146) by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] In the cytoplasm, orotic acid is then converted to Uridine Monophosphate (UMP), the parent pyrimidine nucleotide, in a two-step reaction catalyzed by the bifunctional enzyme UMP synthase (UMPS).[6][9] UMPS contains the activities of both orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPdecase).[9]
Figure 1: De Novo Pyrimidine Biosynthesis Pathway.
Pathological States: Orotic Aciduria
A failure to properly metabolize orotic acid leads to its accumulation and excretion in urine, a condition known as orotic aciduria.[10]
Hereditary Orotic Aciduria: This rare autosomal recessive disorder is caused by mutations in the UMPS gene, leading to a deficiency in UMP synthase activity.[6][11] The resulting inability to convert orotic acid to UMP causes megaloblastic anemia (due to impaired red blood cell production), failure to thrive, and developmental delays.[11][12][13]
Secondary Orotic Aciduria: Elevated orotic acid can also be a secondary symptom of disorders affecting the urea (B33335) cycle, most notably Ornithine Transcarbamylase (OTC) deficiency.[1][14] In this condition, carbamoyl phosphate, a urea cycle intermediate, accumulates in the mitochondria and leaks into the cytoplasm, where it enters the pyrimidine synthesis pathway and drives excess orotic acid production.[14][15] This form is distinguished from hereditary orotic aciduria by the presence of severe hyperammonemia.[12][16]
Figure 2: Link between Urea Cycle Deficiency and Secondary Orotic Aciduria.
Mechanism of Action in Hepatic Lipid Metabolism
In rats, dietary administration of orotic acid induces a profound fatty liver (hepatic steatosis) and hypocholesterolemia.[2][4][17] This effect is highly species-specific and is not a prominent feature in humans or other tested species.[2][14] The mechanism in the rat model is multifactorial, involving a coordinated disruption of lipid synthesis, oxidation, and transport.
The Trifecta of Disruption: Core Mechanisms of Steatosis
The accumulation of hepatic triacylglycerol (TG) is driven by three primary mechanisms:
Upregulation of De Novo Lipogenesis: Orotic acid stimulates the mRNA expression of Sterol Regulatory Element Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipid synthesis.[4][5] This leads to the subsequent upregulation of SREBP-1c target genes, most notably Fatty Acid Synthase (FAS), which significantly increases fatty acid production.[4] Concurrently, orotic acid enhances the activity of phosphatidate phosphohydrolase (PAP), a rate-limiting enzyme in TG synthesis.[18]
Inhibition of Fatty Acid β-Oxidation: The breakdown of fatty acids for energy is impaired. Orotic acid administration significantly depresses the activity and mRNA levels of carnitine palmitoyl (B13399708) transferase (CPT), the enzyme that controls the rate-limiting step of fatty acid entry into the mitochondria for oxidation.[4][5]
Impairment of VLDL Secretion: The liver's ability to export lipids is severely hampered. Orotic acid treatment significantly reduces the activity and mRNA concentration of microsomal triacylglycerol transfer protein (MTP).[4][5] MTP is essential for the assembly and secretion of very-low-density lipoprotein (VLDL) particles, which are the primary means of exporting TG from the liver.[4] The inhibition of VLDL secretion is a critical factor in the rapid accumulation of fat.[19]
Orotic Acid (Vitamin B13): A Comprehensive Technical Guide on its Historical Discovery and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the journey of orotic acid, from its initial discovery and misidentification as vitamin B13 to its current understand...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the journey of orotic acid, from its initial discovery and misidentification as vitamin B13 to its current understanding as a pivotal intermediate in pyrimidine (B1678525) biosynthesis. The document details its metabolic significance, clinical relevance, and applications in drug development, providing a comprehensive resource for professionals in the life sciences.
Historical Discovery and the Vitamin B13 Misnomer
However, the classification of orotic acid as a vitamin was short-lived. A key characteristic of a vitamin is that it cannot be synthesized by an organism and must be obtained from the diet. By the mid-1950s, through the pioneering work of researchers like Peter Reichard, it became evident that mammals, including humans, can synthesize orotic acid de novo.[6][7][8] This discovery led to its declassification as a vitamin, and it is now recognized as a key endogenous metabolite.
Metabolic Significance: A Cornerstone of Pyrimidine Biosynthesis
The primary and most critical role of orotic acid is as an intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA.[9][10][11] It also plays a role in the synthesis of coenzymes and in glycoprotein (B1211001) and phospholipid metabolism.
The de novo pyrimidine biosynthetic pathway is a highly conserved metabolic route. Orotic acid is synthesized from dihydroorotate (B8406146) by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[12] Subsequently, in the cytoplasm, orotic acid is converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT). OMP is then decarboxylated by OMP decarboxylase to form uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
A crucial intersection of metabolic pathways occurs with the urea (B33335) cycle. In instances of a urea cycle block, such as ornithine transcarbamoylase deficiency, carbamoyl phosphate accumulates in the mitochondria and is shunted to the cytoplasm, leading to an overproduction of orotic acid.[9][11][13] This results in the clinical condition of orotic aciduria.
Quantitative Data
The concentration of orotic acid in biological fluids and tissues is a critical diagnostic marker for certain metabolic disorders. The following tables summarize typical concentrations found in various sources.
Table 1: Orotic Acid Concentrations in Biological Fluids and Foods
Experimental Protocols
Historical Method: Microbiological Assay for "Vitamin B13"
The initial identification of orotic acid as a growth factor relied on microbiological assays. A typical protocol involved:
Organism: Lactobacillus bulgaricus 09, a strain with a specific growth requirement for orotic acid.[2][3]
Basal Medium: A defined growth medium containing all necessary nutrients except for a pyrimidine source.
Sample Preparation: Test samples (e.g., liver extracts, distiller's solubles) were autoclaved and serially diluted.
Inoculation and Incubation: The prepared media were inoculated with L. bulgaricus and incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 72 hours).
Growth Measurement: Bacterial growth was quantified by measuring the turbidity of the culture or by titrating the lactic acid produced.
Standard Curve: A standard curve was generated using known concentrations of pure orotic acid to quantify the "vitamin B13" activity in the test samples.
Modern Method: Quantification of Orotic Acid in Urine by LC-MS/MS
Current clinical and research applications utilize highly sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of orotic acid.[14][15][16][17][18]
Sample Preparation: A urine sample is diluted (e.g., 1:20) with a solution containing a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂]orotic acid).
Chromatographic Separation: The diluted sample is injected into an HPLC system, typically with a C18 or HILIC column, to separate orotic acid from other urinary components. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is commonly used.
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Orotic acid is ionized (typically using electrospray ionization in negative mode) and detected using Selected Reaction Monitoring (SRM). The transition of the parent ion (m/z 155) to a specific daughter ion (m/z 111) is monitored for quantification.
Quantification: The concentration of orotic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of orotic acid.
Clinical Relevance and Drug Development
Orotic Aciduria
Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the enzyme UMP synthase.[12] This leads to the accumulation and excretion of large amounts of orotic acid. Clinically, it presents with megaloblastic anemia, failure to thrive, and developmental delays.[13] The diagnosis is confirmed by measuring urinary orotic acid levels and enzyme activity in erythrocytes. Treatment involves uridine supplementation, which bypasses the metabolic block and provides a source for pyrimidine synthesis.
Orotic Acid in Cancer
The role of orotic acid in cancer is complex. As a precursor for nucleotide synthesis, it is essential for the proliferation of rapidly dividing cancer cells.[19] This has led to the development of orotic acid derivatives as potential anticancer agents. For example, platinum(IV) complexes of orotic acid have shown selective targeting of liver cancer cells.[20][21] Paradoxically, orotic acid itself has been shown to act as a tumor promoter in some experimental models of liver cancer, potentially through the activation of the mTORC1 signaling pathway.[19]
Orotic Acid Salts in Drug Development
Orotic acid has been utilized as a carrier molecule for various minerals and drugs to enhance their bioavailability.
Magnesium Orotate: This salt has been investigated for its potential benefits in cardiovascular health.[22][23][24][25][26] Clinical studies suggest that it may improve exercise tolerance in patients with coronary heart disease and have a positive effect on survival rates in severe congestive heart failure.[24] The proposed mechanism involves improved energy status of the myocardium and the role of magnesium in numerous enzymatic reactions.
Lithium Orotate: This is a nutritional supplement that has gained attention as an alternative to prescription lithium carbonate for mood stabilization. The orotate moiety is thought to facilitate the transport of lithium across the blood-brain barrier.
Other Mineral Orotates: Zinc, calcium, and iron orotates are also available as supplements, with the rationale of improved mineral absorption.
Conclusion
Orotic acid has a rich history, from its discovery in milk to its brief and erroneous classification as a vitamin. It is now firmly established as a critical intermediate in the de novo synthesis of pyrimidines, with significant implications for cellular metabolism and human health. Its measurement is a key diagnostic tool for certain inborn errors of metabolism. Furthermore, orotic acid and its derivatives continue to be explored for their therapeutic potential in cardiovascular disease and oncology, making it a molecule of enduring interest to researchers, scientists, and drug development professionals.
Orotic Acid Monohydrate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the fundamental physicochemical properties of orotic acid monohydrate, a key intermediate in the biosy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental physicochemical properties of orotic acid monohydrate, a key intermediate in the biosynthesis of pyrimidines. This document outlines its molecular formula, molecular weight, and the experimental methodologies used for their determination, presented in a format tailored for research and development applications.
Quantitative Physicochemical Data
The essential quantitative data for orotic acid monohydrate are summarized in the table below. These values represent foundational information for any experimental or developmental work involving this compound.
Experimental Protocols for Physicochemical Characterization
The determination of the molecular formula and weight of a pure crystalline substance like orotic acid monohydrate involves a combination of analytical techniques. The following protocols are standard methodologies employed for such characterization.
Determination of Molecular Formula
The empirical formula is first determined, which is then extended to the molecular formula using the experimentally determined molecular weight.
Elemental Analysis (Combustion Analysis):
Principle: A weighed sample of orotic acid monohydrate is combusted in a furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, and N₂) are collected in separate absorption tubes.
Methodology:
A precise mass of the sample (typically 1-3 mg) is weighed into a tin or silver capsule.
The sample is introduced into a combustion tube heated to ~900-1000 °C.
The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂.
The gases then flow through a series of traps: one to absorb H₂O (e.g., magnesium perchlorate) and another to absorb CO₂ (e.g., sodium hydroxide). Nitrogen gas is detected by a thermal conductivity detector.
The mass increase of the absorption tubes directly corresponds to the mass of H₂O and CO₂ produced.
From these masses, the mass percentages of Carbon, Hydrogen, and Nitrogen in the original sample are calculated. The percentage of Oxygen is typically determined by difference.
These percentages are converted to molar ratios to establish the empirical formula (the simplest whole-number ratio of atoms).
Confirmation by Mass Spectrometry:
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For molecular formula determination, high-resolution mass spectrometry (HRMS) is employed.
Methodology:
A small amount of the sample is introduced into the mass spectrometer and ionized (e.g., by Electrospray Ionization - ESI).
The instrument is calibrated with a known standard to ensure high mass accuracy.
The m/z value of the molecular ion peak ([M-H]⁻ or [M+H]⁺) is measured to at least four decimal places.
This high-precision mass is used to calculate the unique combination of C, H, N, and O atoms that corresponds to the measured mass, thus confirming the molecular formula derived from elemental analysis.
Determination of Molecular Weight
The molecular weight is determined experimentally and used to confirm the molecular formula.
Mass Spectrometry: As described above, the mass of the molecular ion detected by the mass spectrometer provides a direct and accurate measurement of the molecular weight. For orotic acid (anhydrous), a peak corresponding to a mass of approximately 156 would be expected, and the monohydrate may show related ions or be inferred from the anhydrous data.
X-ray Crystallography:
Principle: This technique determines the three-dimensional arrangement of atoms within a crystal.
Methodology:
A suitable single crystal of orotic acid monohydrate is grown.
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
The diffraction pattern of the X-rays is collected.
The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule.
This map reveals the precise location of each atom (including the water molecule of hydration), allowing for the unambiguous determination of the molecular structure and, consequently, the exact molecular formula and weight.
Visualized Workflows and Pathways
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a crystalline solid such as orotic acid monohydrate.
The Central Role of Orotic Acid in De Novo Nucleic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the pivotal role of orotic acid in the de novo synthesis of pyrimidine (B1678525) nucleotides, esse...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of orotic acid in the de novo synthesis of pyrimidine (B1678525) nucleotides, essential precursors for nucleic acid formation. We will delve into the enzymatic conversions, quantitative kinetics, detailed experimental methodologies, and the clinical significance of this critical metabolic pathway.
Introduction to De Novo Pyrimidine Synthesis
The de novo synthesis pathway is a fundamental cellular process responsible for the creation of pyrimidine nucleotides from simple precursor molecules such as bicarbonate, aspartate, and glutamine[1][2]. This pathway is energetically demanding, consuming ATP, and is meticulously regulated to meet the cellular requirements for DNA and RNA synthesis[1][2]. Orotic acid stands as a key intermediate in this pathway, representing the first fully formed pyrimidine ring structure before its conversion into the foundational pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP)[3][4]. Dysregulation of this pathway is implicated in various metabolic disorders and is a target for therapeutic intervention, particularly in oncology[2][].
The De Novo Pyrimidine Synthesis Pathway
The synthesis of UMP from precursor molecules involves a series of six enzymatic steps. Orotic acid is synthesized in the fourth step and is subsequently converted to UMP in the final two steps.
The initial three reactions are catalyzed by a multifunctional enzyme in eukaryotes called CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase)[6][7].
Carbamoyl (B1232498)Phosphate (B84403) Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II)[1][2]. This is a major rate-limiting and regulated step in the pathway[1].
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate[2].
Dihydroorotate (B8406146) Formation: Dihydroorotase (DHOase) mediates the cyclization of carbamoyl aspartate to form dihydroorotate[2].
Orotate (B1227488) Synthesis: Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme, oxidizes dihydroorotate to produce orotic acid[2][8].
Orotidine (B106555) 5'-Monophosphate (OMP) Formation: Orotate phosphoribosyltransferase (OPRT) catalyzes the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming orotidine 5'-monophosphate (OMP)[2][9].
Uridine 5'-Monophosphate (UMP) Synthesis: OMP decarboxylase (ODC) catalyzes the decarboxylation of OMP to yield UMP, the first functional pyrimidine nucleotide[1][9].
In mammals, OPRT and OMP decarboxylase activities are contained within a single bifunctional enzyme known as UMP synthase[9][10][11].
Signaling Pathway Diagram
De Novo Pyrimidine Synthesis Pathway
Quantitative Data on Key Enzymes
The efficiency of the conversion of orotic acid to UMP is dictated by the kinetic parameters of Orotate Phosphoribosyltransferase (OPRT) and OMP Decarboxylase. Below is a summary of reported kinetic data for these enzymes from various sources.
Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity
This protocol is adapted from a continuous spectrophotometric method that measures the decrease in orotic acid concentration[12].
Materials:
Tris-HCl buffer (20 mM, pH 7.6)
MgCl2 (2 mM)
PRPP (100 µM)
Orotic Acid (OA) stock solution
Purified OPRT enzyme or cell lysate
UV-compatible cuvettes
Spectrophotometer with temperature control
Procedure:
Prepare a reaction mixture (e.g., 150 µL) containing 20 mM Tris-HCl (pH 7.6), 2 mM MgCl2, and varying concentrations of orotic acid (e.g., 5-100 µM).
Add the enzyme preparation (e.g., 1 µg of purified enzyme or an appropriate amount of cell lysate) to the reaction mixture.
Incubate the mixture for 1 minute at 25°C.
Initiate the reaction by adding PRPP to a final concentration of 100 µM.
Immediately monitor the decrease in absorbance at a specific wavelength for orotic acid (the original study does not specify the wavelength, which would need to be determined empirically, but is often around 280-295 nm for pyrimidines) at 25°C.
Record the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
Calculate enzyme activity based on the extinction coefficient of orotic acid.
Continuous Spectrophotometric Assay for OMP Decarboxylase Activity
This protocol is based on the method described by Sigma-Aldrich for monitoring the conversion of OMP to UMP[14].
In a quartz cuvette, pipette the following reagents: 2.50 ml of 30 mM Tris-HCl buffer, 0.30 ml of 75 mM MgCl2 solution, and 0.10 ml of 18 mM OMP solution.
Mix by inversion and equilibrate to 30°C.
Monitor the absorbance at 295 nm (A295nm) until a constant reading is obtained.
To a blank cuvette, add 0.10 ml of deionized water. To the test cuvette, add 0.10 ml of the OMP Decarboxylase enzyme solution.
Immediately mix by inversion and record the decrease in A295nm for approximately 5 minutes.
Determine the rate of change in absorbance per minute (ΔA295nm/minute) from the maximum linear rate for both the test and blank samples.
Calculate the enzyme activity. One unit is defined as the amount of enzyme that converts 1.0 µmole of OMP to UMP per hour at pH 8.0 and 30°C[14].
Measurement of De Novo Pyrimidine Synthesis Flux using Stable Isotope Tracing
This method provides a general workflow for tracing the incorporation of labeled precursors into pyrimidine nucleotides, a technique used to measure metabolic flux[2][15].
Workflow:
Cell Culture and Labeling: Culture cells in a medium containing a stable isotope-labeled precursor of the pyrimidine synthesis pathway, such as 13C-aspartate or 15N-glutamine. The duration of labeling will depend on the experimental goals.
Metabolite Extraction: Harvest the cells and perform metabolite extraction. A common method involves quenching metabolism with cold methanol (B129727) and extracting metabolites with a suitable solvent system (e.g., methanol/water)[7].
Sample Preparation: Dry the metabolite extracts and resuspend them in a buffer compatible with the analytical platform.
LC-MS/MS Analysis: Analyze the samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2][7]. This allows for the separation and quantification of different pyrimidine nucleotides and their isotopologues.
Data Analysis: Determine the degree of isotope incorporation into orotic acid, UMP, and other downstream pyrimidine nucleotides. This data can be used to calculate the rate of de novo synthesis.
Stable Isotope Tracing Workflow
Clinical Relevance: Orotic Aciduria
A deficiency in the bifunctional enzyme UMP synthase leads to a rare autosomal recessive disorder known as orotic aciduria[10][16]. This condition is characterized by the accumulation and excessive urinary excretion of orotic acid due to the inability to convert it to UMP[10]. The clinical manifestations include megaloblastic anemia, developmental delays, and failure to thrive[10][11]. Treatment involves the administration of uridine, which bypasses the enzymatic block and provides a source for pyrimidine nucleotide synthesis[10].
Conclusion
Orotic acid is a linchpin in the de novo synthesis of pyrimidine nucleotides. Its formation and subsequent conversion to UMP are critical for providing the necessary building blocks for DNA and RNA. The enzymes responsible for its metabolism, particularly OPRT and OMP decarboxylase, are highly efficient catalysts. Understanding the intricacies of this pathway, from its regulation to the kinetics of its enzymes, is crucial for developing therapeutic strategies targeting diseases with aberrant cell proliferation and for diagnosing and managing metabolic disorders such as orotic aciduria. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of orotic acid metabolism and its role in cellular physiology and disease.
Orotic Acid's Contribution to Cellular Energy Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Orotic acid, a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, plays a pivotal role in cellular bioenergetics. Beyo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orotic acid, a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, plays a pivotal role in cellular bioenergetics. Beyond its fundamental function as a building block for RNA and DNA, orotic acid metabolism is intricately linked to cellular energy status, mitochondrial function, and the regulation of nucleotide pools. This technical guide provides a comprehensive overview of the mechanisms by which orotic acid contributes to cellular energy metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways. Understanding these intricate connections is crucial for researchers in metabolic diseases, oncology, and drug development, as targeting pyrimidine metabolism holds significant therapeutic potential.
Introduction
Cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP), is the currency that drives a vast array of biological processes. The intricate network of metabolic pathways responsible for ATP production is tightly regulated to meet the dynamic energy demands of the cell. Orotic acid, historically known as vitamin B13, is a critical metabolite in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of uridine (B1682114), cytidine, and thymidine (B127349) nucleotides.[1] These pyrimidines are not only indispensable for nucleic acid synthesis but are also integral to the synthesis of phospholipids, glycoproteins, and glycogen, all of which have implications for cellular energy storage and utilization.
Recent research has illuminated a more direct and multifaceted role for orotic acid in cellular energy metabolism. Studies have shown that supplementation with orotic acid can enhance mitochondrial function and increase ATP production, particularly under conditions of metabolic stress.[2][3] This guide will delve into the core biochemical pathways, regulatory mechanisms, and quantitative effects of orotic acid on cellular energy, providing a technical resource for professionals in the life sciences.
Biochemical Pathways Linking Orotic Acid to Energy Metabolism
The contribution of orotic acid to cellular energy metabolism is primarily mediated through its central role in the de novo pyrimidine biosynthesis pathway and its interplay with other key metabolic routes, most notably the pentose (B10789219)phosphate (B84403) pathway (PPP).
De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines begins with the formation of carbamoyl (B1232498) phosphate and culminates in the production of uridine monophosphate (UMP), with orotic acid as a key intermediate.[1] The final two steps of this pathway are catalyzed by the bifunctional enzyme UMP synthase (UMPS), which possesses both orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase activities.[4][5]
The overall pathway is as follows:
Carbamoyl Phosphate Synthesis: The pathway initiates in the cytosol with the synthesis of carbamoyl phosphate from glutamine, ATP, and CO2, catalyzed by carbamoyl phosphate synthetase II (CPSII).
Formation of Dihydroorotate (B8406146): A series of enzymatic reactions leads to the formation of dihydroorotate.
Oxidation to Orotic Acid: Dihydroorotate is oxidized to orotic acid by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6]
Conversion to OMP: Orotic acid is then converted to OMP by the OPRT activity of UMP synthase, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a ribose-phosphate donor.[4][5]
Decarboxylation to UMP: Finally, the OMP decarboxylase activity of UMP synthase catalyzes the decarboxylation of OMP to yield UMP.[4][5]
UMP serves as the precursor for all other pyrimidine nucleotides, including UTP and CTP, which are essential for RNA synthesis and various metabolic processes. The synthesis of these high-energy nucleotide triphosphates directly contributes to the cellular energy pool.
Interconnection with the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis.[7] Its primary functions are to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate precursors for nucleotide synthesis, including PRPP.[7] The de novo synthesis of pyrimidines is directly dependent on the PPP for the supply of PRPP, which is essential for the conversion of orotic acid to OMP by UMP synthase.[1] Therefore, the flux through the PPP can directly impact the rate of pyrimidine synthesis and, consequently, the availability of pyrimidine nucleotides for energy-requiring processes.
Quantitative Data on Orotic Acid's Effect on Cellular Energy
Several studies have provided quantitative evidence for the positive impact of orotic acid on cellular energy metabolism.
Table 2: Regulation of Key Enzymes in Pyrimidine Biosynthesis
Experimental Protocols
Quantification of Cellular Nucleotide Pools by HPLC
This protocol outlines a general method for the extraction and quantification of intracellular nucleotides using high-performance liquid chromatography (HPLC).
Culture cells to the desired confluency in appropriate culture vessels.
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
Immediately add a sufficient volume of ice-cold 0.4 M PCA to cover the cell monolayer.
Scrape the cells from the surface and transfer the cell suspension to a microcentrifuge tube.
4.1.3. Nucleotide Extraction
Incubate the cell suspension in PCA on ice for 20 minutes to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant (acid extract) to a new pre-chilled microcentrifuge tube.
Neutralize the extract by adding 2 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a white precipitate (KClO4) will be observed.
Incubate on ice for 15 minutes to ensure complete precipitation.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Collect the supernatant containing the nucleotides and store at -80°C until HPLC analysis.
4.1.4. HPLC Analysis
Equilibrate the C18 column with the mobile phase. A common mobile phase consists of a gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) in a phosphate buffer and an organic solvent like acetonitrile.
Inject a known volume of the nucleotide extract onto the column.
Elute the nucleotides using a programmed gradient.
Detect the nucleotides by their UV absorbance at 254 nm.
Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.
Assay of Orotate Phosphoribosyltransferase (OPRTase) Activity
This protocol describes a spectrophotometric assay for measuring the activity of OPRTase, the first enzymatic function of UMP synthase.[13]
4.2.1. Materials
Cell lysate or purified UMP synthase
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
Magnesium chloride (MgCl2)
5-Phosphoribosyl-1-pyrophosphate (PRPP)
Orotic acid
UV-Vis spectrophotometer
4.2.2. Assay Procedure
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and a known concentration of cell lysate or purified enzyme in a quartz cuvette.
Add orotic acid to the reaction mixture.
Incubate the mixture at a constant temperature (e.g., 37°C) for a short period to allow for temperature equilibration.
Initiate the reaction by adding a saturating concentration of PRPP.
Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the consumption of orotic acid.
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Determine the specific activity of OPRTase by normalizing the reaction velocity to the amount of protein in the assay.
Signaling Pathways and Regulatory Mechanisms
The contribution of orotic acid to cellular energy metabolism is not solely a consequence of its role as a metabolic intermediate but is also subject to intricate regulatory mechanisms.
As depicted in the diagram, the pyrimidine biosynthesis pathway is subject to feedback inhibition by its end products, UTP and CTP, which allosterically inhibit CPSII, the rate-limiting enzyme of the pathway. Conversely, PRPP, a product of the pentose phosphate pathway, activates CPSII, thus creating a feed-forward regulatory loop.[11][12] Orotic acid itself, at high concentrations, has been shown to enhance mitochondrial respiration and subsequent ATP production.[3][8] The increased availability of ATP can then further fuel the initial steps of pyrimidine synthesis, creating a positive feedback loop that supports cellular energy homeostasis.
Conclusion
Orotic acid is far more than a simple intermediate in pyrimidine biosynthesis; it is a key metabolic player with significant influence on cellular energy metabolism. Its role extends from being a direct precursor to energy-carrying pyrimidine nucleotides to modulating mitochondrial activity and being intricately regulated by the cell's energy status. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting orotic acid metabolism. A deeper understanding of these pathways will undoubtedly pave the way for novel strategies in the treatment of metabolic disorders, cancer, and other diseases where cellular energy dysregulation is a central feature.
Unraveling the Solid-State Maze: A Technical Guide to the Physical and Chemical Stability of Orotic Acid Crystal Forms
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount to ensuring a safe, effective, and stable drug product....
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount to ensuring a safe, effective, and stable drug product. This in-depth technical guide delves into the core physical and chemical stability characteristics of the known crystal forms of orotic acid, a key intermediate in the biosynthesis of pyrimidines.
Orotic acid (OA) is known to exist in several crystalline forms, primarily an anhydrous form (AH), a monohydrate (Hy1), and a dimethyl sulfoxide (B87167) monosolvate (SDMSO).[1][2][3] The stability and interconversion of these forms are critical considerations in pharmaceutical development, impacting everything from manufacturing and formulation to storage and bioavailability. This guide summarizes key stability data, outlines detailed experimental protocols for characterization, and provides visual representations of the relationships and workflows involved in stability assessment.
Comparative Stability of Orotic Acid Crystal Forms
The anhydrous and monohydrate forms of orotic acid are the most pharmaceutically relevant. The monohydrate is noted for its high stability, a characteristic attributed to strong hydrogen bonding between orotic acid and water molecules within its crystal lattice.[1][2][3][4] The anhydrous form, while also stable, exhibits a greater propensity for conversion to the monohydrate in the presence of sufficient humidity.
Key Physicochemical and Stability Data
A summary of the critical quantitative data relating to the stability of orotic acid's primary crystal forms is presented below.
Interrelationships and Transformations of Orotic Acid Crystal Forms
The different solid forms of orotic acid are interconnected through various transformation pathways, primarily driven by temperature and the presence of solvents, particularly water. The following diagram illustrates these relationships.
Figure 1. Interconversion pathways of orotic acid crystal forms.
Experimental Protocols for Stability Assessment
A multi-technique approach is essential for the comprehensive characterization of the physical and chemical stability of orotic acid crystal forms. Below are detailed methodologies for key analytical techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties, such as melting point, decomposition temperature, and phase transition enthalpies.
Methodology:
Accurately weigh 2-5 mg of the orotic acid crystal form into an aluminum DSC pan.
Seal the pan hermetically. For studies involving dehydration, a pinhole lid may be used.
Place the sample pan and an empty reference pan into the DSC instrument.
Heat the sample at a constant rate, typically 5-20 °C/min, under a dry nitrogen purge (20 mL/min).[2]
Record the heat flow as a function of temperature. The instrument should be calibrated for temperature and enthalpy using certified standards like indium.[2]
Thermogravimetric Analysis (TGA)
Objective: To measure changes in mass as a function of temperature, primarily to quantify solvent/water loss and decomposition.
Methodology:
Calibrate the TGA instrument for mass and temperature.
Place 5-10 mg of the orotic acid sample onto the TGA balance pan.
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Record the mass loss as a function of temperature.
Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystal form and assess crystallinity.
Methodology:
Gently pack the powdered orotic acid sample into a sample holder.
Ensure the surface of the sample is flat and level with the holder.
Place the sample holder in the PXRD instrument.
Expose the sample to Cu Kα radiation and scan over a relevant 2θ range (e.g., 2-40°).[4]
The resulting diffraction pattern is a fingerprint of the specific crystal structure.
Gravimetric Moisture Sorption/Desorption
Objective: To assess the hygroscopicity and the physical stability of the crystal forms at various relative humidity (RH) levels.
Methodology:
Place a known mass of the orotic acid sample in a dynamic vapor sorption (DVS) instrument.
Expose the sample to a stepwise increase in RH (e.g., 0% to 90% in 10% increments) at a constant temperature (e.g., 25 °C).
Allow the sample to equilibrate at each RH step until a constant weight is achieved.
Subsequently, decrease the RH in a stepwise manner to assess desorption.
The change in mass at each RH step is recorded.
Experimental Workflow for Stability Analysis
The systematic investigation of the stability of orotic acid crystal forms follows a logical progression of experiments. The diagram below outlines a typical workflow.
Figure 2. Experimental workflow for orotic acid stability testing.
Chemical Stability and Degradation
Orotic acid is generally a stable molecule.[6] However, like many organic compounds, it can be susceptible to degradation under certain conditions, such as exposure to high heat or UV light.[7][8] While detailed degradation kinetics for the different crystal forms are not extensively reported in the literature, it is known that the solid-state can offer protection against degradation pathways compared to the liquid or solution state.[9][10] For instance, the crystalline form can limit molecular motion and reduce the diffusion of oxygen, thereby slowing down oxidative degradation.[9] Studies on related systems have shown that photodegradation can occur, leading to the cleavage of molecular chains.[7]
Orotic Acid: A Linchpin in De Novo UMP Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Orotic acid, a pyrimidine (B1678525) derivative, serves as a critical intermediate in the de novo biosynthesis of u...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid, a pyrimidine (B1678525) derivative, serves as a critical intermediate in the de novo biosynthesis of uridine (B1682114) 5'-monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides required for the synthesis of DNA, RNA, and other essential biomolecules.[1][] The pathway's integrity is paramount for normal cell growth and proliferation, and its dysregulation is implicated in various metabolic disorders and is a target for therapeutic intervention. This guide provides a comprehensive overview of the role of orotic acid in UMP synthesis, detailing the enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies.
The central player in the conversion of orotic acid to UMP is the bifunctional enzyme UMP synthase (UMPS).[3][4] This enzyme houses two distinct catalytic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (OMPDC).[3][4] A deficiency in UMPS leads to the rare autosomal recessive disorder known as orotic aciduria, characterized by the accumulation and excessive urinary excretion of orotic acid, megaloblastic anemia, and developmental delays.[4][5] This condition underscores the indispensable role of this metabolic pathway.
The De Novo Pyrimidine Biosynthesis Pathway: Orotic Acid at the Core
The synthesis of UMP from orotic acid represents the final two steps of the multi-enzyme de novo pyrimidine biosynthesis pathway. The pathway begins with simple precursor molecules and culminates in the formation of UMP, which can then be converted to other pyrimidine nucleotides such as UTP, CTP, and TTP.
The key reactions involving orotic acid are:
Formation of Orotidine-5'-Monophosphate (OMP): The OPRT domain of UMP synthase catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming OMP and releasing pyrophosphate (PPi).[3][6]
Decarboxylation of OMP to UMP: The OMPDC domain of UMP synthase then catalyzes the decarboxylation of OMP to yield UMP.[7][8]
The overall pathway leading to UMP synthesis is tightly regulated to meet the cell's demand for pyrimidine nucleotides.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway Highlighting Orotic Acid.
Quantitative Data: Enzyme Kinetics
The efficiency of the conversion of orotic acid to UMP is dictated by the kinetic parameters of the OPRT and OMPDC domains of UMP synthase. Below is a summary of reported kinetic data for these enzymes from various sources. It is important to note that kinetic parameters can vary depending on the organism, enzyme purity, and assay conditions.
Note: "-" indicates data not reported in the cited source. Kinetic values can be influenced by assay conditions such as pH, temperature, and substrate concentrations.
Experimental Protocols
A variety of methods are employed to study the role of orotic acid in UMP synthesis, from quantifying enzyme activity to measuring metabolite levels in biological samples.
Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity
This assay measures the decrease in absorbance at 295 nm as orotate is consumed in the presence of PRPP.[6]
Materials:
50 mM Tris-HCl, pH 8.0
5 mM MgCl2
250 µM DTT
250 µM Orotic Acid
250 µM PRPP
Purified OPRT enzyme or cell lysate
UV-visible spectrophotometer with temperature control
Procedure:
Prepare a reaction mixture (e.g., 1 ml) containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 250 µM DTT, and 250 µM orotate.
Add the enzyme source (e.g., 5-50 µl) to the reaction mixture and incubate at 37°C for 1 minute to equilibrate.
Initiate the reaction by adding 250 µM PRPP.
Immediately monitor the decrease in absorbance at 295 nm for up to 3 minutes.
Calculate the rate of orotate consumption using its molar extinction coefficient.
Fluorometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity
This method utilizes a fluorogenic reagent, 4-trifluoromethylbenzamidoxime (4-TFMBAO), which selectively produces fluorescence with orotic acid, allowing for the measurement of its consumption.[11][12]
Materials:
HeLa cell lysate (or other enzyme source)
Orotic acid
PRPP
4 mM 4-TFMBAO
8 mM K3[Fe(CN)6]
80 mM K2CO3
Spectrofluorometer
Procedure:
Incubate the cell lysate (e.g., corresponding to 200 µg of total protein) with orotic acid and varying concentrations of PRPP (e.g., 0.25, 0.5, 1.0 mM) at 37°C.
At specific time points (e.g., 0, 15, 30, 60 min), take an 80 µL aliquot of the reaction mixture.
Mix the aliquot with 120 µL of H2O, 200 µL of 4 mM 4-TFMBAO, 200 µL of 8 mM K3[Fe(CN)6], and 200 µL of 80 mM K2CO3.
Immediately heat the mixture at 80°C for 4 minutes, then cool in an ice bath for at least 2 minutes.
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
A decrease in fluorescence intensity over time indicates OPRT activity.
LC-MS/MS Method for Orotic Acid Quantification in Urine
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying orotic acid in biological fluids like urine.[13][14]
Sample Preparation:
Dilute urine samples 1:20 with water containing 0.1% formic acid.[13]
For calibration, spike a range of urine samples with known concentrations of orotic acid.
LC-MS/MS Analysis:
Inject a small volume (e.g., 2 µL) of the diluted sample onto an appropriate HPLC column (e.g., reversed-phase C18).[15]
Perform chromatographic separation using a suitable mobile phase gradient.
Detect orotic acid using tandem mass spectrometry in selected reaction monitoring (SRM) mode, monitoring the transition of the precursor ion (m/z 155) to a specific product ion (m/z 111).[13]
Quantify the orotic acid concentration by comparing the peak area to a standard curve.
Figure 2: General Experimental Workflow for Studying Orotic Acid Metabolism.
Conclusion
Orotic acid stands as a pivotal intermediate in the de novo synthesis of UMP, a precursor for all pyrimidine nucleotides. The efficient conversion of orotic acid to UMP, catalyzed by the bifunctional enzyme UMP synthase, is essential for cellular homeostasis. Understanding the intricacies of this pathway, including its enzymatic kinetics and regulation, is crucial for researchers in molecular biology, drug development, and clinical diagnostics. The experimental protocols outlined in this guide provide a foundation for further investigation into the vital role of orotic acid in cellular metabolism and disease.
Orotic Acid: A Comprehensive Technical Guide to its Natural Sources, Dietary Intake, and Analysis
For Researchers, Scientists, and Drug Development Professionals Abstract Orotic acid, a pyrimidinedione and a carboxylic acid, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orotic acid, a pyrimidinedione and a carboxylic acid, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] Historically referred to as vitamin B13, it is now understood to be a non-essential nutrient synthesized endogenously.[1][3] However, dietary intake of orotic acid from natural sources can contribute to the body's overall pool. This technical guide provides an in-depth overview of the natural sources of orotic acid, quantifies its presence in various foodstuffs, and details the experimental protocols for its analysis in biological matrices. Furthermore, it visualizes the biochemical pathways involving orotic acid and typical experimental workflows for its quantification, offering a valuable resource for researchers, scientists, and professionals in drug development.
Natural Sources and Dietary Intake of Orotic Acid
Orotic acid is predominantly found in dairy products, particularly those derived from ruminants.[4][5] Milk and milk-derived products are the most significant dietary sources of this compound.[3][4] Certain root vegetables also contain orotic acid, although generally in lower concentrations.[3][6]
Quantitative Data on Orotic Acid in Foodstuffs
The concentration of orotic acid in various natural sources is summarized in the table below. It is important to note that these values can exhibit variability due to factors such as animal breed, lactation stage, seasonal changes, and processing methods.[7][8][9]
The typical dietary intake of orotic acid is not well-established with a recommended daily allowance.[6] However, studies on urinary excretion provide insights into its absorption and metabolism. In healthy adults on a pyrimidine- and purine-free diet, the mean daily urinary excretion of orotic acid was found to be 4.33 ± 0.23 mg.[13] Fasting has been shown to decrease this excretion by approximately 50%, suggesting a significant contribution from endogenous synthesis.[3] Conversely, the ingestion of 6 grams of orotic acid led to a urinary excretion of about 10.5% of the ingested dose, indicating its absorption.
Biochemical Significance of Orotic Acid
Orotic acid is a pivotal intermediate in the de novo synthesis of pyrimidines, which are essential components of DNA, RNA, and other vital cellular molecules.[2] The pathway begins with the formation of carbamoyl (B1232498)phosphate (B84403) and aspartate and proceeds through several steps to produce uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidines.[2][14]
Orotic Acid: A Pivotal Regulator in Genetic Expression and Cellular Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Orotic acid (OA), a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, has long been recognized for its...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Orotic acid (OA), a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, has long been recognized for its fundamental role in providing the essential building blocks for DNA and RNA. Emerging evidence, however, paints a more complex picture of OA as an active signaling molecule with a significant role in genetic regulation. This technical guide delves into the core mechanisms by which orotic acid influences gene expression, with a particular focus on its impact on lipid metabolism, cell proliferation, and its interplay with key signaling pathways. Through a comprehensive review of experimental data, this document provides researchers, scientists, and drug development professionals with a detailed understanding of OA's regulatory functions, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction
Orotic acid is a heterocyclic compound that serves as a critical precursor for the synthesis of uridine (B1682114) monophosphate (UMP), a foundational pyrimidine nucleotide.[1] Its central position in this biosynthetic pathway intrinsically links it to cellular processes reliant on nucleic acid synthesis, such as replication and transcription.[1] Beyond this canonical role, studies have revealed that fluctuations in OA levels, either through dietary intake or genetic disorders like orotic aciduria, can directly modulate the expression of specific genes, thereby influencing cellular and physiological outcomes.[2][3] This guide explores the multifaceted role of orotic acid in genetic regulation, moving beyond its function as a simple metabolite to that of a key regulatory molecule.
Orotic Acid's Role in Pyrimidine Biosynthesis and Genetic Integrity
The primary and most well-understood role of orotic acid is in the de novo pyrimidine biosynthetic pathway. It is synthesized from carbamoyl (B1232498)phosphate (B84403) and aspartate and is subsequently converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), and then to UMP by OMP decarboxylase (ODC).[1] These two enzymatic activities are housed within a single bifunctional protein, UMP synthase (UMPS).[4]
A deficiency in UMPS activity, caused by mutations in the UMPS gene, leads to the rare autosomal recessive disorder known as hereditary orotic aciduria.[4][5] This condition is characterized by the excessive excretion of orotic acid in the urine, megaloblastic anemia, and developmental delays.[4][6] The pathophysiology of orotic aciduria underscores the critical importance of the pyrimidine synthesis pathway for normal cell growth and proliferation, particularly in rapidly dividing cells like hematopoietic precursors.[7] In patients with orotic aciduria, UMPS activity is drastically reduced, ranging from only 2-7% of normal levels.[6]
The accumulation of orotic acid and the deficiency in pyrimidines in this disorder directly impact genetic regulation by limiting the availability of essential precursors for DNA and RNA synthesis, thereby impairing cell division and gene expression.[7]
Genetic Regulation of Lipid Metabolism by Orotic Acid
A significant body of research has focused on the role of orotic acid in regulating genes involved in hepatic lipid metabolism. Animal studies have demonstrated that a diet supplemented with 1% orotic acid can induce fatty liver in rats.[8] This phenotype is a direct consequence of OA-mediated changes in the expression of key lipogenic and fatty acid oxidation genes.
Upregulation of Lipogenic Genes
Experimental evidence indicates that orotic acid administration leads to a significant upregulation of the mRNA levels of fatty acid synthase (FAS) , a key enzyme in the synthesis of fatty acids.[8] This increase in gene expression is primarily mediated by the activation of the transcription factor sterol regulatory element-binding protein-1c (SREBP-1c) .[5][8] Orotic acid stimulates the mRNA expression of SREBP-1c, which in turn activates the transcription of its target genes, including FAS.[8][9]
Downregulation of Genes Involved in Fatty Acid Oxidation and Export
Concurrently with the stimulation of lipogenesis, orotic acid has been shown to significantly depress the mRNA concentrations of carnitine palmitoyltransferase (CPT) and microsomal triacylglycerol transfer protein (MTTP) .[8] CPT is a crucial enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Its downregulation contributes to decreased fatty acid breakdown. MTTP is essential for the assembly and secretion of very-low-density lipoproteins (VLDL), the primary mechanism for exporting triglycerides from the liver.[8] The suppression of MTTP expression leads to the accumulation of triglycerides within hepatocytes, a hallmark of fatty liver.
Quantitative Data on Gene Expression Changes
The following table summarizes the observed changes in the mRNA levels of key genes involved in lipid metabolism in the livers of rats fed a 1% orotic acid diet for 10 days.
Orotic acid exerts its effects on gene expression through the modulation of specific signaling pathways. The most well-characterized of these is the AMPK/SREBP-1c pathway in the context of hepatic lipogenesis.
The AMPK/SREBP-1c Signaling Pathway
Studies have shown that orotic acid suppresses the phosphorylation of AMP-activated protein kinase (AMPK) .[5] AMPK acts as a cellular energy sensor; its activation normally inhibits anabolic pathways like fatty acid synthesis and promotes catabolic pathways. By inhibiting AMPK phosphorylation, orotic acid relieves this inhibition, leading to the activation of SREBP-1c and the subsequent upregulation of lipogenic gene expression.[5]
Orotic acid inhibits AMPK, leading to SREBP-1c activation and lipogenesis.
Interaction with the TGF-β Signaling Pathway
Orotic acid has also been shown to interact with the Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly in the context of cell proliferation and cancer. TGF-β1 can inhibit the growth of certain cancer cells, an effect associated with the inhibition of ornithine decarboxylase (ODC) expression.[10] Orotic acid, acting as a tumor promoter in some contexts, can counteract this effect by increasing the expression of ODC, thereby diminishing the growth-inhibitory effect of TGF-β1.[10]
Orotic acid counteracts TGF-β1-mediated growth inhibition by upregulating ODC.
Experimental Protocols
Induction of Fatty Liver in Rats with an Orotic Acid-Enriched Diet
This protocol describes the methodology used to induce fatty liver in rats for the study of orotic acid's effect on hepatic gene expression.[8]
Animals and Diet:
Male Sprague-Dawley rats are randomly divided into a control group and an experimental group.
The control group is fed a standard AIN-93 diet.
The experimental group is fed an AIN-93 diet supplemented with 1% (w/w) orotic acid.
The diets are provided for a period of 10 days with free access to food and water.
Sample Collection and Analysis:
At the end of the 10-day period, rats are euthanized, and liver tissues are collected.
A portion of the liver is used for the analysis of lipid content (triacylglycerol, total cholesterol, and phospholipids).
Another portion of the liver is used for the extraction of total RNA for gene expression analysis.
Gene Expression Analysis:
Total RNA is isolated from liver tissue using a suitable method (e.g., TRIzol reagent).
The integrity and concentration of the RNA are assessed.
mRNA levels of target genes (e.g., FAS, SREBP-1c, CPT, MTTP) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with gene-specific primers.
Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH).
Workflow for studying orotic acid-induced fatty liver in rats.
Quantification of Orotic Acid in Urine by LC-MS/MS
This protocol provides a method for the accurate quantification of orotic acid in urine samples, which is crucial for diagnosing hereditary orotic aciduria and other metabolic disorders.[1][2]
Sample Preparation:
Urine samples are diluted (e.g., 1:20) with a solution containing a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂]orotic acid).[1]
The diluted samples are centrifuged to remove any particulate matter.
LC-MS/MS Analysis:
An aliquot of the supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Chromatographic separation is achieved using a suitable column (e.g., C18).[1]
Mass spectrometric detection is performed in the selected reaction monitoring (SRM) mode. For orotic acid, the transition of m/z 155 to 111 is typically monitored.[1]
Quantification:
A calibration curve is generated using standards of known orotic acid concentrations.
The concentration of orotic acid in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
Orotic acid is far more than a mere intermediate in pyrimidine synthesis; it is a bioactive molecule that plays a significant role in the regulation of gene expression. Its ability to modulate key transcription factors and signaling pathways, particularly in the context of lipid metabolism, highlights its importance in cellular homeostasis and disease. The induction of fatty liver through the AMPK/SREBP-1c pathway serves as a clear example of its regulatory capacity.
For researchers and professionals in drug development, a thorough understanding of orotic acid's role in genetic regulation opens up new avenues for therapeutic intervention. Targeting the pathways influenced by orotic acid could offer novel strategies for managing metabolic disorders such as non-alcoholic fatty liver disease. Further research, including comprehensive transcriptomic and proteomic analyses, will be crucial to fully elucidate the complete network of genes and proteins regulated by orotic acid and to harness this knowledge for the development of innovative therapies.
A Preliminary Investigation into the Therapeutic Potential of Orotic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Orotic acid (OA), a key intermediate in the de novo biosynthesis of pyrimidines, has garnered significant interest for its potential therapeuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid (OA), a key intermediate in the de novo biosynthesis of pyrimidines, has garnered significant interest for its potential therapeutic applications across a spectrum of metabolic, cardiovascular, and neurological disorders. Historically known as vitamin B13, OA is a naturally occurring compound found in milk and other dairy products. Its fundamental role in the synthesis of nucleotides, the building blocks of DNA and RNA, underpins its importance in cellular growth, repair, and overall function. This technical guide provides a comprehensive overview of the current understanding of orotic acid's therapeutic potential, with a focus on quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the signaling pathways implicated in its mechanism of action.
Core Mechanisms of Action
Orotic acid's primary physiological role is as a precursor for the synthesis of uridine (B1682114) monophosphate (UMP), a critical step in the pyrimidine (B1678525) biosynthetic pathway. This pathway is essential for the production of nucleotides required for nucleic acid and protein synthesis. The therapeutic rationale for orotic acid supplementation often revolves around providing a substrate to bolster nucleotide pools, particularly in states of metabolic stress or disease where pyrimidine synthesis may be compromised.
Beyond its role as a simple precursor, evidence suggests that orotic acid may exert its effects through various other mechanisms, including:
Enhancement of Cellular Energy Status: By supporting nucleotide synthesis, orotic acid can contribute to the maintenance of cellular energy pools, such as ATP.
Cardioprotection: Studies have indicated that orotic acid can protect the heart from ischemic injury by improving energy metabolism and preserving myocardial function.
Neuroprotection: Emerging research points to a neuroprotective role for orotic acid, potentially by supporting neuronal health and repair mechanisms.
Modulation of Signaling Pathways: While not fully elucidated, orotic acid may influence intracellular signaling cascades, such as the PI3K/Akt pathway, which are crucial for cell survival and proliferation.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies investigating the therapeutic effects of orotic acid and its derivatives.
Table 1: Cardiovascular Applications
Therapeutic Area
Study Type
Model/Population
Intervention
Key Quantitative Findings
Reference(s)
Congestive Heart Failure
Clinical Trial (MACH study)
79 patients with severe congestive heart failure (NYHA Class IV)
Magnesium orotate (B1227488) (6000 mg/day for 1 month, then 3000 mg/day for ~11 months) vs. Placebo
- Survival rate after 1 year: 75.7% (Magnesium orotate) vs. 51.6% (Placebo) - Clinical symptom improvement: 38.5% (Magnesium orotate) vs. deterioration in 56.3% (Placebo)
Rats with coronary ligation-induced myocardial infarction
Orotic acid (30 mg/kg/day for 2 days)
- Increased post-ischemic cardiac work by 192% in infarcted hearts - Prevented reduction in pre-ischemic ATP (20.7 ± 0.5 vs. 14.7 ± 0.7 µmol/g dry weight in untreated infarcts) and total adenine (B156593) nucleotides (TAN) (29.1 ± 0.6 vs. 22.4 ± 1.1 µmol/g dry weight in untreated infarcts)
Mongolian gerbils with transient global cerebral ischemia
Orotic acid (100, 200, or 300 mg/kg, i.p.) 2h before ischemia
- Significant reduction in neuronal damage in the hippocampal CA1 region at all doses - 300 mg/kg given 24h after ischemia also suppressed neuronal damage
This section outlines the methodologies for key experiments cited in the investigation of orotic acid's therapeutic potential.
Quantification of Orotic Acid in Urine by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the determination of orotic acid in urine samples, which is crucial for diagnosing metabolic disorders like orotic aciduria.
Sample Preparation:
Collect a random urine specimen.
Filter the urine sample through a 0.22 µm filter.
For solid-phase extraction, pass the filtered urine through a C18 cartridge.
Wash the cartridge with water.
Elute the retained orotic acid and acidify the eluate.
Mobile Phase: Isocratic elution with a dilute acidic solution (e.g., 3.2 mM HCl).
Flow Rate: 1 ml/min.
Detection: UV detector set at 280 nm.
Temperature: Room temperature.
Quantification:
Generate a standard curve using known concentrations of orotic acid.
Calculate the concentration of orotic acid in the urine sample by comparing its peak area to the standard curve.[1][12][13][14][15][16][17]
Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This can be used to evaluate the potential cytotoxic or protective effects of orotic acid on different cell types.
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of orotic acid for a specified duration.
Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[1][9][10][11]
In Vivo Model of Transient Global Cerebral Ischemia in Gerbils
This model is used to investigate the neuroprotective effects of compounds like orotic acid against ischemic brain injury.
Surgical Procedure:
Anesthetize Mongolian gerbils.
Make a midline cervical incision to expose the bilateral common carotid arteries.
Induce transient global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for a specific duration (e.g., 5-10 minutes).
Remove the clips to allow for reperfusion of the brain.
Suture the incision and allow the animal to recover.
Assessment of Neuroprotection:
Behavioral Testing: Perform tests such as the Y-maze to assess cognitive function and memory deficits.
Histological Analysis: At a predetermined time point after ischemia (e.g., 7 days), perfuse the animals and prepare brain sections. Stain the sections with dyes like cresyl violet to visualize neuronal morphology and quantify neuronal loss in specific brain regions, such as the hippocampal CA1 area.[17][18][19][20][21]
Isolated Perfused Heart (Langendorff) Model for Myocardial Ischemia-Reperfusion Injury in Rats
This ex vivo model allows for the controlled study of cardiac function and the effects of therapeutic agents on the heart independent of systemic influences.
Heart Isolation and Perfusion:
Anesthetize a rat and perform a thoracotomy to expose the heart.
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
Cannulate the aorta on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
Insert a balloon into the left ventricle to measure intraventricular pressure and assess cardiac function (e.g., heart rate, left ventricular developed pressure, dP/dt).
Ischemia-Reperfusion Protocol:
After a stabilization period, induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
Initiate reperfusion by restoring the flow of the buffer for a specified duration (e.g., 60 minutes).
Orotic acid or other test compounds can be administered before ischemia (pre-treatment) or during reperfusion.
Data Analysis:
Continuously record cardiac function parameters throughout the experiment.
The therapeutic effects of orotic acid are likely mediated through its influence on various cellular signaling pathways. While research in this area is ongoing, the pyrimidine biosynthesis pathway is the most well-established.
Pyrimidine Biosynthesis Pathway
Orotic acid is a central intermediate in the de novo synthesis of pyrimidines. This pathway is subject to feedback regulation, where the end-products (UTP and CTP) inhibit the initial regulatory enzymes, such as carbamoyl (B1232498)phosphate (B84403) synthetase II (CPS II) in mammals. Uridine supplementation, used in the treatment of orotic aciduria, bypasses the enzymatic defect and provides the necessary pyrimidines, while also contributing to the feedback inhibition of de novo synthesis, thereby reducing the accumulation of orotic acid.[3][24][25][26]
De novo Pyrimidine Biosynthesis Pathway
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of a compound like orotic acid in an in vivo model of cerebral ischemia.
In Vivo Neuroprotection Study Workflow
Logical Relationship in Hereditary Orotic Aciduria Treatment
This diagram illustrates the rationale behind uridine therapy for hereditary orotic aciduria, a condition caused by a deficiency in UMP synthase.
Mechanism of Uridine Therapy in Orotic Aciduria
Conclusion and Future Directions
The available evidence suggests that orotic acid and its derivatives hold significant therapeutic promise, particularly in the realms of cardiovascular and neurological health, as well as in the management of specific metabolic disorders like hereditary orotic aciduria. The quantitative data from both preclinical and clinical studies provide a solid foundation for its further investigation. However, to fully realize the therapeutic potential of orotic acid, several key areas require further exploration:
Elucidation of Molecular Mechanisms: While the role of orotic acid in pyrimidine biosynthesis is well-established, its effects on other cellular processes and signaling pathways, such as the PI3K/Akt pathway, need to be more thoroughly investigated.
Dose-Response and Pharmacokinetic/Pharmacodynamic Studies: Comprehensive studies are needed to establish optimal dosing regimens and to understand the absorption, distribution, metabolism, and excretion of orotic acid and its derivatives in different disease models and in humans.
Long-Term Safety and Efficacy: While orotic acid is generally considered safe, more extensive long-term studies are required to confirm its safety profile and to evaluate its sustained efficacy in chronic conditions.
Combination Therapies: Investigating the potential synergistic effects of orotic acid when used in combination with other therapeutic agents could open up new avenues for treatment.
Orotate as a Metabolic Agent: A Technical Guide for Researchers and Drug Development Professionals
Introduction Orotate (B1227488), or orotic acid, is a pivotal intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Orotate (B1227488), or orotic acid, is a pivotal intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules.[1][2] Beyond its fundamental role in nucleotide metabolism, orotate has garnered significant interest as a metabolic agent with therapeutic potential in a range of physiological and pathological conditions. This technical guide provides an in-depth overview of the foundational research on orotate, focusing on its metabolic pathways, physiological effects, and therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, experimental methodologies, and the visualization of key biological processes.
Core Metabolic Pathways of Orotate
Orotate is synthesized in a multi-step enzymatic pathway and is a key precursor for the formation of uridine (B1682114) monophosphate (UMP), the foundational pyrimidine nucleotide.[3] The metabolism of orotate is intricately linked with other metabolic pathways, most notably the urea (B33335) cycle.
De Novo Pyrimidine Biosynthesis
The synthesis of orotate begins with carbamoyl (B1232498)phosphate (B84403) and aspartate, which are converted to dihydroorotate (B8406146) through a series of enzymatic reactions.[3] The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) then catalyzes the oxidation of dihydroorotate to orotate.[4][5] Orotate is subsequently converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT), which is then decarboxylated by OMP decarboxylase to yield UMP.[3] In mammals, OPRT and OMP decarboxylase activities are carried out by a single bifunctional enzyme, UMP synthase.[6]
An In-depth Technical Guide to the Exploration of Orotic Acid in Different Biological Fluids
Executive Summary Orotic acid (OA) is a critical intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DNA, RNA, and other vital cellular molecules.[1][2]...
Author: BenchChem Technical Support Team. Date: December 2025
Executive Summary
Orotic acid (OA) is a critical intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DNA, RNA, and other vital cellular molecules.[1][2] The quantification of orotic acid in various biological fluids—primarily urine, blood, and milk—serves as a valuable diagnostic marker for several inherited metabolic disorders, including hereditary orotic aciduria and defects in the urea (B33335) cycle.[3][4] Elevated levels of orotic acid can indicate a metabolic bottleneck, providing crucial insights into underlying enzymatic deficiencies.[5][6] This technical guide provides a comprehensive overview of orotic acid analysis, summarizing quantitative data, detailing experimental protocols, and visualizing key metabolic and analytical pathways to support research and development in this area.
Orotic Acid in Biological Systems: A Quantitative Overview
The concentration of orotic acid in biological fluids is a key indicator of metabolic function. Levels can vary significantly based on age, physiological state, and the presence of metabolic disorders. The following tables summarize reported quantitative data for orotic acid in plasma, dried blood spots (DBS), urine, and milk.
Table 1: Orotic Acid Concentrations in Human Blood (Plasma and DBS)
Orotic acid is a central figure in pyrimidine synthesis and is closely linked to the urea cycle. Understanding these pathways is essential for interpreting quantitative data and diagnosing related disorders.
De Novo Pyrimidine Biosynthesis
The primary role of orotic acid is as a precursor to Uridine Monophosphate (UMP), the foundational pyrimidine nucleotide.[1] The pathway begins with simple molecules and proceeds through several enzymatic steps. A defect in the bifunctional enzyme UMP synthase (UMPS), which catalyzes the final two steps, is the cause of hereditary orotic aciduria.[15][20]
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Link to the Urea Cycle
In ureotelic organisms, the urea cycle detoxifies ammonia (B1221849) in the liver mitochondria. The cycle's first step also produces carbamoyl phosphate.[21] A defect in a urea cycle enzyme, such as Ornithine Transcarbamylase (OTC), causes mitochondrial carbamoyl phosphate to accumulate, leak into the cytosol, and enter the pyrimidine synthesis pathway.[5][22] This spillover results in a dramatic overproduction and excretion of orotic acid, a condition known as secondary orotic aciduria.[23]
Caption: Urea Cycle Defect Leading to Orotic Aciduria.
Experimental Protocols for Orotic Acid Quantification
Accurate and reliable quantification of orotic acid is paramount for clinical diagnosis and research. Several analytical techniques are employed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its sensitivity and specificity.[7][24]
Protocol 1: LC-MS/MS Analysis in Urine, Plasma, and DBS
This protocol is based on hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry, a robust method for analyzing polar metabolites like orotic acid in complex biological matrices.[8][9]
1. Sample Preparation:
Urine: Perform a simple 1:20 dilution using ultrapure water containing the stable isotope-labeled internal standard (e.g., 1,3-[¹⁵N₂]-orotic acid).[24]
Plasma/Serum: Perform a protein precipitation step. Add 100 µL of cold acetonitrile (B52724) containing the internal standard to 50 µL of plasma. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet proteins. Transfer the supernatant for analysis.
DBS: Punch out a 3mm blood spot into a 96-well plate. Add an extraction solution (e.g., methanol/water with internal standard). Agitate for 30-60 minutes, then centrifuge. Transfer the supernatant for analysis.
2. HILIC-MS/MS Conditions:
LC Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Acetonitrile with 0.1% formic acid.
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
Gradient: A typical gradient would start at high organic content (e.g., 95% A) and gradually increase the aqueous component (B) to elute orotic acid.
Flow Rate: 0.3 - 0.5 mL/min.
Mass Spectrometer: Triple quadrupole mass spectrometer.
SRM Transition: Monitor the transition for orotic acid at m/z 155 -> 111 and the corresponding transition for the internal standard.[25]
3. Data Analysis:
Quantify orotic acid concentration by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped urine or plasma).
Application Notes and Protocols for Orotic Acid Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction Orotic acid (OA), historically known as vitamin B13, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid (OA), historically known as vitamin B13, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2][3] As a precursor to uridine (B1682114) monophosphate (UMP), it plays a crucial role in the synthesis of RNA and DNA, which are fundamental for cell growth and proliferation.[3][4] Orotic acid hydrate (B1144303), the hydrated form of orotic acid, is often used in cell culture studies to investigate cellular metabolism, nucleotide synthesis, and their impact on cell fate. Its ability to influence pyrimidine pools makes it a valuable tool in cancer research, metabolic studies, and drug development.[1][2][3]
These application notes provide detailed protocols for the use of orotic acid hydrate in cell culture, including its preparation, application, and methods for assessing its effects on various cellular processes.
Data Presentation
The effects of orotic acid hydrate on cultured cells are dependent on the cell type, concentration, and duration of exposure. The following tables summarize quantitative data from studies on different cell lines.
Table 1: Effects of Orotic Acid on Cell Viability and Proliferation
Cell Line
Concentration Range (µM)
Incubation Time
Assay
Observed Effect
KGN (human ovarian granulosa tumor cells)
10 - 250
24h, 48h, 72h
alamarBlue
Reduced viability in a dose- and time-dependent manner[5][6]
Sterile-filtered deionized water or phosphate-buffered saline (PBS)
Procedure:
Due to the poor solubility of orotic acid in aqueous solutions at neutral pH, a stock solution is typically prepared in an organic solvent.[1]
To prepare a 100 mM stock solution, dissolve 17.41 mg of orotic acid monohydrate (MW: 174.11 g/mol ) in 1 mL of DMSO.
Vortex thoroughly until the powder is completely dissolved.
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Store the stock solution at -20°C for up to one year.[9]
Cell Culture Treatment with Orotic Acid Hydrate
Materials:
Cultured cells in appropriate cell culture flasks or plates
Complete cell culture medium
Orotic acid hydrate stock solution (e.g., 100 mM in DMSO)
Vehicle control (DMSO)
Procedure:
Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and stabilize overnight.[1]
On the day of treatment, prepare the final concentrations of orotic acid by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to make a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution.
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of orotic acid. This is crucial as DMSO can have effects on cell behavior.
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of orotic acid or the vehicle control.
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][5][6]
Cell Viability Assay (alamarBlue Assay)
This protocol is based on the methodology used to assess the viability of KGN and HGrC1 cells treated with orotic acid.[5][6]
Materials:
Cells treated with orotic acid in a 96-well plate
alamarBlue™ cell viability reagent
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
Following the treatment period, add alamarBlue™ reagent to each well at a volume equal to 10% of the culture medium volume.
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol is based on the methodology used to assess apoptosis in KGN cells treated with orotic acid.[5]
Materials:
Cells treated with orotic acid in a 96-well plate
Caspase-Glo® 3/7 Assay System
Luminometer
Procedure:
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
Add Caspase-Glo® 3/7 Reagent to each well at a volume equal to the culture medium volume.
Mix the contents of the wells by gentle shaking for 30 seconds.
Incubate the plate at room temperature for 1-2 hours, protected from light.
Measure the luminescence of each well using a luminometer.
Express the results as a fold change in caspase-3/7 activity relative to the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is a general procedure for cell cycle analysis by flow cytometry, as would be used to assess the proliferative effects of orotic acid.[3][5]
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
Incubate the cells for at least 2 hours at 4°C for fixation.
Wash the fixed cells with PBS and centrifuge.
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
General experimental workflow for orotic acid hydrate studies.
The de novo pyrimidine biosynthesis pathway.
Signaling pathway of orotic acid in SK-Hep1 cells.
Application Notes and Protocols for Studying Nucleic Acid Metabolism with Orotic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DN...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for the synthesis of DNA and RNA.[1][2][3] The study of orotic acid metabolism provides valuable insights into cellular proliferation, metabolic disorders, and the mechanism of action of various therapeutic agents. Orotic acid can be used as a tracer to measure the rate of de novo pyrimidine synthesis and subsequent incorporation into nucleic acids. This document provides detailed protocols for utilizing orotic acid in studying nucleic acid metabolism, including enzymatic assays, quantitative analysis, and radiolabeling techniques.
Data Presentation
Table 1: Quantitative Analysis of Orotic Acid in Biological Samples
Enzyme Reaction Preparation: In a microcentrifuge tube, prepare the enzyme reaction mixture with a total volume of 500 µL.[7] This should contain the cell lysate (e.g., 200 µg of total protein), 10 mM phosphate buffer (pH 8.3), 0.5 mM DTT, 4 mM MgCl₂, and 1 mM PRPP.[7]
Initiate the Reaction: Start the enzymatic reaction by adding 10 µM orotic acid to the mixture.[7]
Incubation: Incubate the reaction mixture at 37°C.[7] Collect aliquots (e.g., 80 µL) at different time points (e.g., 0, 15, 30, and 60 minutes).[7]
Fluorogenic Reaction:
To the 80 µL aliquot, add 120 µL of H₂O, 200 µL of 4 mM 4-TFMBAO, 200 µL of 8 mM K₃[Fe(CN)₆], and 200 µL of 80 mM K₂CO₃.[7]
Immediately heat the mixture at 80°C for 4 minutes.[7][8]
Cool the mixture in an ice bath for at least 2 minutes to stop the reaction.[7]
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with excitation at 340 nm and emission at 460 nm.[7]
Data Analysis: The decrease in fluorescence intensity over time is proportional to the consumption of orotic acid and reflects the OPRT activity. Calculate the enzyme activity, typically expressed as nmol of orotic acid consumed per hour per mg of protein.
Protocol 2: Quantification of Orotic Acid in Urine by LC-MS/MS
This protocol provides a method for the quantitative analysis of orotic acid in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5]
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
Sample Preparation:
Thaw frozen urine samples at room temperature.
Vortex the samples to ensure homogeneity.
For a simple dilution, mix 20 µL of urine with 150 µL of the internal standard solution ([¹⁵N₂]orotic acid, e.g., 200 µM in water).
Alternatively, for protein precipitation, add 2 volumes of acetonitrile to the sample, centrifuge, and dilute the supernatant.[10]
LC Separation:
Inject the prepared sample onto a C18 reversed-phase column.
Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
MS/MS Detection:
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
Use Multiple Reaction Monitoring (MRM) to detect the transitions for orotic acid (e.g., m/z 155.1 → 111.1) and the internal standard ([¹⁵N₂]orotic acid, e.g., m/z 157.1 → 113.1).
Quantification:
Generate a calibration curve using known concentrations of orotic acid standards.
Calculate the concentration of orotic acid in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Normalize the results to urinary creatinine concentration.
Protocol 3: In Vivo Labeling of RNA with [³H]Orotic Acid in Rodent Liver
This protocol outlines a general procedure for studying the in vivo incorporation of radiolabeled orotic acid into liver RNA in a rat model.[11][12][13]
Acclimate the animals to the experimental conditions.
Administer a tracer dose of [³H]orotic acid via intraperitoneal or intravenous injection. The dose and specific activity should be optimized based on the experimental goals. A typical administration might be 90 minutes before sacrifice.[13]
Tissue Collection:
At the desired time point after injection, euthanize the animal according to approved protocols.
Excise the liver, rinse with cold saline, blot dry, and weigh.
Nucleic Acid Extraction:
Homogenize the liver tissue in a suitable buffer.
Precipitate macromolecules, including nucleic acids and proteins, with cold TCA (e.g., 5-10%).
Wash the pellet sequentially with cold TCA and ethanol to remove acid-soluble precursors and lipids.
RNA Isolation and Quantification:
Isolate RNA from the pellet using a standard RNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
Quantify the total RNA concentration using UV spectrophotometry at 260 nm.
Radioactivity Measurement:
Add an aliquot of the purified RNA to a scintillation vial containing a suitable scintillation cocktail.
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate the specific activity of RNA as CPM per µg of RNA. This value represents the rate of [³H]orotic acid incorporation into newly synthesized RNA.
Application Notes and Protocols: Orotic Acid in Models of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals Introduction Orotic acid (OA), an intermediate in pyrimidine (B1678525) biosynthesis, has been extensively utilized as a classical and reliable agent to ind...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid (OA), an intermediate in pyrimidine (B1678525) biosynthesis, has been extensively utilized as a classical and reliable agent to induce experimental models of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) in rats. Administration of a diet supplemented with orotic acid leads to a rapid and pronounced accumulation of lipids in the liver, mimicking the key features of hepatic steatosis. This model is particularly valuable for studying the molecular mechanisms underlying NAFLD pathogenesis, evaluating the efficacy of potential therapeutic agents, and investigating the intricate signaling pathways that regulate lipid metabolism.
These application notes provide detailed protocols for inducing fatty liver in rats using orotic acid, methods for quantitative and qualitative analysis of the resulting phenotype, and an overview of the key signaling pathways involved.
Key Applications
Induction of Hepatic Steatosis (Fatty Liver): The primary application of orotic acid is to induce a robust and reproducible model of NAFLD in rats. This model is characterized by significant accumulation of triglycerides in the liver.
Investigation of Lipogenesis Pathways: The orotic acid-induced fatty liver model is an excellent tool to study the regulation of de novo lipogenesis. It allows for the investigation of key transcription factors, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and lipogenic enzymes.
Drug Discovery and Development: This model can be employed to screen and evaluate the efficacy of novel therapeutic compounds aimed at preventing or reversing hepatic steatosis.
Mechanistic Studies of Metabolic Dysregulation: Researchers can utilize this model to explore the complex interplay between different metabolic pathways, including lipid metabolism, glucose homeostasis, and inflammatory signaling in the context of NAFLD.
Data Presentation
Table 1: Effects of Orotic Acid on Hepatic and Serum Lipid Profiles in Rats
Metabolic cages for urine and feces collection (optional)
Procedure:
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.
Diet Preparation:
Control Diet: Prepare the AIN-93G purified diet according to the standard formulation.
Orotic Acid Diet: Prepare the AIN-93G purified diet and supplement it with 1% (w/w) orotic acid.[1] Ensure the orotic acid is thoroughly mixed into the diet for uniform distribution.
Experimental Groups: Randomly divide the rats into two groups:
Control Group: Fed the standard AIN-93G diet.
Orotic Acid Group: Fed the 1% orotic acid-supplemented AIN-93G diet.
Feeding Regimen: Provide the respective diets and water ad libitum for a period of 7 to 14 days. A 10-day period is typically sufficient to induce significant fatty liver.[1]
Monitoring: Monitor the body weight and food intake of the animals regularly.
Sample Collection: At the end of the experimental period, euthanize the rats following approved institutional guidelines.
Collect blood via cardiac puncture for serum lipid analysis.
Perfuse the liver with ice-cold saline and excise it. Weigh the liver and take portions for histological analysis, lipid extraction, and molecular analysis (RNA and protein extraction). Snap-freeze tissue samples in liquid nitrogen and store them at -80°C.
Protocol 2: Histological Analysis of Hepatic Steatosis using Oil Red O Staining
Objective: To visualize and qualitatively assess lipid accumulation in the liver.
Application Notes and Protocols: Orotic Acid Hydrate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction Orotic acid, historically known as vitamin B13, is a heterocyclic compound that serves as a key intermediate in the de novo biosynthesis of pyr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid, historically known as vitamin B13, is a heterocyclic compound that serves as a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] Its hydrated form, orotic acid hydrate (B1144303), is a versatile starting material and intermediate in the pharmaceutical industry. It is utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those for metabolic disorders and liver diseases, and as a carrier for mineral supplements.[3][4] Orotic acid and its derivatives have also been investigated for their potential in anticancer and antiviral therapies.[5][6] This document provides detailed application notes and experimental protocols for the use of orotic acid hydrate as a pharmaceutical intermediate.
Orotic acid hydrate serves as a precursor for various pharmaceutical compounds. Its chemical structure allows for modifications at the pyrimidine ring and the carboxylic acid group, leading to a diverse range of derivatives with therapeutic potential.
Synthesis of 5-Nitroorotic Acid and 5-Aminoorotic Acid
5-Aminoorotic acid is a valuable intermediate, for example, in the synthesis of the coronary vasodilator Dipyridamole. It is synthesized from orotic acid via a nitration reaction followed by a reduction.
Reaction Scheme:
Caption: Synthesis of 5-Aminoorotic Acid from Orotic Acid.
Experimental Protocol: Synthesis of 5-Nitroorotic Acid [8]
In a suitable reactor, under controlled temperature (50-80 °C), perform the nitration of 6-methyluracil with concentrated nitric acid in the presence of an organic solvent and an acid catalyst to yield 5-nitro-6-methyluracil (B14207).
The subsequent oxidation of 5-nitro-6-methyluracil under the same conditions yields 5-nitroorotic acid.
Experimental Protocol: Synthesis of 5-Aminoorotic Acid
Orotic acid can form complexes with various metal ions, which have applications in mineral supplementation and as potential therapeutic agents. The coordination typically occurs through the carboxylate group and a ring nitrogen.[10]
Experimental Protocol: General Synthesis of Metal-Orotate Complexes [11]
Materials:
Orotic acid
Metal chloride (e.g., CoCl₂, NiCl₂, CuCl₂)
Distilled water
Procedure:
Dissolve 1 mmol of the metal chloride in 10 ml of distilled water.
Dissolve 1 mmol of orotic acid in 10 ml of distilled water.
Add the metal chloride solution to the orotic acid solution.
Reflux the reaction mixture for approximately 15 minutes.
The precipitated complex is filtered, washed with an ethanol-water mixture, and dried.
Analytical Protocols
Accurate quantification of orotic acid and its derivatives is crucial for process control and quality assurance in pharmaceutical manufacturing.
RP-HPLC Method for Quantification of Orotic Acid
A simple and reliable Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the determination of orotic acid in bulk and dosage forms.
Standard Solution Preparation: Prepare a stock solution of orotic acid in the mobile phase.
Sample Preparation: Accurately weigh and dissolve the sample containing orotic acid in the mobile phase.
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Quantification: Determine the concentration of orotic acid in the sample by comparing the peak area with that of the standard.
LC-MS/MS Method for Quantification of Orotic Acid
For higher sensitivity and specificity, especially in biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is employed.
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation:
Urine: Dilute the urine sample (e.g., 1:20) with an aqueous solution containing an internal standard.[11]
Plasma/DBS: Perform a protein precipitation or liquid-liquid extraction.
Orotic acid is a central intermediate in the de novo synthesis of pyrimidines. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.
Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting Orotic Acid.
General Experimental Workflow for Pharmaceutical Intermediate Synthesis and Analysis
The following diagram illustrates a typical workflow from starting material to the final analyzed intermediate.
Caption: General workflow for synthesis and analysis of a pharmaceutical intermediate.
Application Notes and Protocols for Inducing Fatty Liver with Orotic Acid in Rodents
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to inducing fatty liver (hepatic steatosis) in rodents using dietary orotic acid. This model is a well...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing fatty liver (hepatic steatosis) in rodents using dietary orotic acid. This model is a well-established and reproducible method for studying the mechanisms of hepatic lipid accumulation and for evaluating the efficacy of potential therapeutic agents.
Introduction
Orotic acid, an intermediate in pyrimidine (B1678525) nucleotide biosynthesis, induces fatty liver in rats when administered as a dietary supplement. The primary mechanism involves the impairment of very-low-density lipoprotein (VLDL) secretion from the liver, leading to the accumulation of triglycerides. This model is characterized by significant hepatic steatosis with minimal inflammation and fibrosis, making it particularly useful for studying the initial stages of non-alcoholic fatty liver disease (NAFLD).
Key Features of the Orotic Acid-Induced Fatty Liver Model:
Robust and Reproducible: Consistently induces significant hepatic triglyceride accumulation.
Specific to Rats: The steatotic effect of orotic acid is most pronounced in rats, with other rodents like mice showing resistance.[1]
Rapid Onset: Fatty liver develops within 7 to 10 days of initiating the orotic acid diet.[2]
Reversible: The condition can be reversed upon withdrawal of the orotic acid-supplemented diet.
Focus on Steatosis: Primarily induces fat accumulation with little to no inflammation or fibrosis, allowing for the specific study of hepatic steatosis.
Data Summary
The following tables summarize the typical quantitative data observed in rats fed a diet supplemented with 1% orotic acid.
Protocol 1: Induction of Fatty Liver with Orotic Acid Diet
1.1. Animals and Housing:
Species: Male Sprague-Dawley or Wistar rats are commonly used.
Age: Young adult rats (6-8 weeks old).
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
Acclimatization: Allow animals to acclimatize for at least one week before starting the experiment.
1.2. Diet Preparation:
Basal Diet: A standard purified rodent diet, such as the AIN-93G diet, should be used as the control diet.[4]
Orotic Acid Diet: Prepare the experimental diet by supplementing the basal diet with 1% (w/w) orotic acid.
To ensure homogeneous mixing, first, mix the orotic acid with a small portion of the powdered diet, and then gradually incorporate the rest of the diet using a suitable mixer.
The diet can be provided as a powder or reformulated into pellets.
1.3. Experimental Procedure:
Randomly divide the animals into two groups: a control group receiving the basal diet and an experimental group receiving the 1% orotic acid diet.
Provide the respective diets and water ad libitum for a period of 7 to 14 days. Fatty liver is typically evident by day 7.[2]
Monitor the body weight and food intake of the animals regularly (e.g., every 2-3 days).
At the end of the experimental period, fast the animals overnight (12-16 hours) before sacrifice.
Anesthetize the animals using an approved method (e.g., isoflurane (B1672236) inhalation, intraperitoneal injection of a ketamine/xylazine cocktail).
Collect blood via cardiac puncture or from the abdominal aorta for serum biochemical analysis.
Euthanize the animals by an approved method (e.g., cervical dislocation, exsanguination under deep anesthesia).
Dissect the liver, weigh it, and record the liver-to-body weight ratio.
Collect liver tissue samples for histopathological analysis and biochemical assays.
Protocol 2: Histopathological Analysis of Hepatic Steatosis
2.1. Tissue Fixation and Processing:
Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours.
For frozen sections (required for lipid staining), embed fresh liver tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C until sectioning.
2.2. Oil Red O Staining for Neutral Lipids (Frozen Sections):
This protocol is a standard method for visualizing neutral triglycerides in tissue sections.
Cut frozen sections at a thickness of 8-10 µm using a cryostat and mount them on glass slides.
Allow the sections to air dry for at least 30 minutes.
Fix the sections in 10% neutral buffered formalin for 10 minutes.[7]
Mount the coverslip with an aqueous mounting medium.
Result: Lipid droplets will be stained red, and the nuclei will be blue.
Protocol 3: Quantification of Hepatic Triglycerides
3.1. Liver Tissue Homogenization and Lipid Extraction (Folch Method):
This is a classic method for extracting total lipids from biological samples.[8]
Weigh approximately 50-100 mg of frozen liver tissue.
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[8]
Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.
Centrifuge the mixture to separate the layers. The lower chloroform phase will contain the lipids.
Carefully collect the lower chloroform phase.
Evaporate the chloroform under a stream of nitrogen gas.
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol) for triglyceride quantification.[8]
3.2. Triglyceride Quantification:
Use a commercially available triglyceride quantification kit. These kits typically employ an enzymatic assay that results in a colorimetric or fluorometric output.
Follow the manufacturer's instructions to measure the triglyceride concentration in the reconstituted lipid extracts.
Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglycerides per gram of liver tissue).
Visualizations
Caption: Experimental workflow for inducing fatty liver with orotic acid in rodents.
Caption: Simplified signaling pathway of orotic acid-induced hepatic steatosis.
Application Notes and Protocols for Spectrofluorometric Quantification of Orotic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the spectrofluorometric quantification of orotic acid, a key intermediate in pyrimidine (B1678525...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the spectrofluorometric quantification of orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis. Elevated levels of orotic acid in biological fluids are indicative of certain metabolic disorders, making its accurate measurement crucial for diagnostics and research in drug development. Two distinct methods are presented: a well-validated method utilizing a fluorogenic derivatizing reagent and an alternative approach based on lanthanide-sensitized luminescence.
Method 1: Quantification of Orotic Acid using 4-Trifluoromethylbenzamidoxime (4-TFMBAO)
This method is based on the highly specific reaction between orotic acid and the fluorogenic reagent 4-trifluoromethylbenzamidoxime (4-TFMBAO) to produce a fluorescent derivative. The resulting fluorescence intensity is directly proportional to the concentration of orotic acid in the sample.
Transfer the tube to an ice bath for at least 2 minutes to stop the reaction.[3]
Fluorescence Measurement:
Measure the fluorescence intensity of the solution using a spectrofluorometer.
Set the excitation wavelength to 340 nm and the emission wavelength to 460 nm.[2][3]
Quantification:
Prepare a standard curve by performing the assay with a series of known orotic acid concentrations.
Determine the concentration of orotic acid in the samples by interpolating their fluorescence readings from the standard curve.
Experimental Workflow for 4-TFMBAO Method
Workflow for orotic acid quantification using 4-TFMBAO.
Method 2: Lanthanide-Sensitized Luminescence for Orotic Acid Quantification
This method utilizes the principle of sensitized luminescence, where orotic acid acts as an "antenna" that absorbs light and transfers the energy to a lanthanide ion (typically terbium(III) or europium(III)) in a complex. The lanthanide ion then emits its characteristic, long-lived fluorescence, which can be measured for quantification. This approach can offer very high sensitivity.
Principle of Lanthanide-Sensitized Luminescence
Orotic acid can form a complex with lanthanide ions such as terbium(III) (Tb³⁺). Upon excitation of the orotic acid molecule, the absorbed energy is transferred to the Tb³⁺ ion through a non-radiative process. The excited Tb³⁺ ion then returns to its ground state by emitting light at its characteristic wavelength, which is a sharp, well-defined peak. The intensity of this sensitized luminescence is proportional to the concentration of the orotic acid-lanthanide complex.
In a suitable reaction vessel, mix the orotic acid sample or standard with the terbium(III) chloride solution in a buffered environment (e.g., pH 8.0).[5]
If using, add the surfactant to the mixture. Surfactants can enhance the luminescence by reducing non-radiative decay pathways.[5]
Allow the mixture to incubate for a sufficient time for complex formation.
Luminescence Measurement:
Using a spectrofluorometer, excite the sample at a wavelength corresponding to the absorption maximum of the orotic acid-terbium complex (this would need to be determined experimentally, likely in the UV range).
Measure the emission spectrum and record the intensity of the characteristic terbium(III) emission peak (around 545 nm).
Quantification:
Construct a calibration curve by measuring the sensitized luminescence of a series of orotic acid standards.
Determine the orotic acid concentration in the samples from the calibration curve.
Conceptual Diagram for Lanthanide-Sensitized Luminescence
Principle of lanthanide-sensitized luminescence for orotic acid.
Disclaimer: The provided protocols are for informational and research purposes only. It is essential to validate any analytical method for its intended use and to follow all applicable laboratory safety guidelines.
Designing In Vivo and In Vitro Studies with Orotic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Orotic acid (OA), a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, has garnered significant interest in bio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid (OA), a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, has garnered significant interest in biomedical research and drug development.[1] Its fundamental role in nucleic acid synthesis and cellular metabolism makes it a valuable molecule for studying a range of physiological and pathological processes.[2][3] Orotic acid has been investigated for its therapeutic potential and as a tool to induce disease models, particularly in the context of liver disease, metabolic disorders, cancer, and neurological conditions.[4][5][6][7]
These application notes provide a comprehensive overview of the experimental design considerations for both in vivo and in vitro studies involving orotic acid. Detailed protocols for key experimental models are provided to guide researchers in their study design and execution.
Key Applications of Orotic Acid in Research
Orotic acid is a versatile tool in both basic and translational research with a variety of applications:
Induction of Fatty Liver (Steatosis) in Rodent Models: Dietary supplementation with orotic acid is a well-established method for inducing fatty liver in rats, providing a valuable model to study the mechanisms of non-alcoholic fatty liver disease (NAFLD) and to test potential therapeutic interventions.[4][8]
Tumor Promotion Studies: Orotic acid has been shown to act as a tumor promoter in experimental models of hepatocarcinogenesis, making it a useful compound for studying the later stages of cancer development.[6]
Neuroprotection Studies: In models of cerebral ischemia, orotic acid has demonstrated neuroprotective effects, suggesting its potential for the development of therapies for stroke and other neurodegenerative disorders.[2][3]
Investigation of Metabolic Pathways: As a central metabolite in pyrimidine synthesis, orotic acid is instrumental in studies aimed at understanding nucleotide metabolism and its regulation.[1][9]
Cancer Cell Apoptosis: In vitro studies have shown that orotic acid can selectively induce apoptosis in certain cancer cell lines, such as ovarian granulosa tumor cells, while having minimal effects on normal cells.[10]
Pancreatic β-cell Function: Research suggests that orotic acid may protect pancreatic β-cells from apoptosis in diabetic models, highlighting a potential therapeutic avenue for diabetes.[1][5]
In Vivo Study Design: Orotic Acid-Induced Fatty Liver in Rats
A common in vivo application of orotic acid is the induction of a fatty liver in rats. This model is useful for studying the pathogenesis of NAFLD and for screening potential therapeutic agents.
Quantitative Data for In Vivo Orotic Acid-Induced Fatty Liver Studies
Experimental Protocol: Induction of Fatty Liver in Rats
Animal Acclimatization: House male Wistar rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to a standard chow diet and water.
Diet Preparation: Prepare a purified diet (e.g., AIN-93) containing 1% (w/w) orotic acid. For the control group, prepare the same diet without orotic acid.
Experimental Groups: Randomly divide the rats into a control group and an orotic acid-treated group.
Treatment Administration: Provide the respective diets to the rats for a period of 10 days.[8] Monitor food intake and body weight regularly.
Sample Collection: At the end of the treatment period, euthanize the rats following approved protocols. Collect blood samples for serum analysis and excise the liver.
Liver Analysis:
Weigh a portion of the liver for the determination of hepatic lipid content (triacylglycerols, total cholesterol, phospholipids).
Snap-freeze another portion in liquid nitrogen and store at -80°C for subsequent molecular analysis (RNA and protein extraction).
Fix a section of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, Oil Red O staining for lipids).
Biochemical and Molecular Analysis:
Measure serum levels of liver enzymes (ALT, AST) and lipids.
Quantify hepatic triacylglycerol levels.
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism, such as Srebp-1c, Fasn, Cpt1, etc.[4][11]
Conduct Western blot analysis to assess the protein levels and phosphorylation status of key signaling molecules like AMPK and Akt.[2]
In Vitro Study Design: Orotic Acid's Effects on Ovarian Granulosa Tumor Cells
In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of orotic acid's action. An example is the investigation of its pro-apoptotic effects on cancer cells.
Quantitative Data for In Vitro Studies on Ovarian Granulosa Cells
Experimental Protocol: Assessing Viability and Apoptosis in KGN Cells
Cell Culture and Treatment:
Culture KGN cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Seed the cells in 96-well plates at an appropriate density for the planned assays.
After allowing the cells to attach overnight, treat them with varying concentrations of orotic acid (e.g., 10, 25, 50, 100, 250 µM) or a vehicle control (e.g., DMSO).[12]
Cell Viability Assessment (alamarBlue Assay):
After the desired incubation period (24, 48, or 72 hours), add alamarBlue® reagent to each well at a volume equal to 10% of the culture medium.[13]
Incubate the plates for 1-4 hours at 37°C, protected from light.[13]
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[14]
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
After the desired incubation period, equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the cell culture medium.
Mix the contents of the wells by gentle shaking for 30 seconds to 2 minutes.
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
Measure the luminescence using a microplate reader.
Express the results as relative luminescence units (RLU) or as a fold change compared to the control.
Signaling Pathways and Visualizations
Understanding the signaling pathways affected by orotic acid is crucial for interpreting experimental results. Below are diagrams of key pathways generated using the DOT language for Graphviz.
Pyrimidine Biosynthesis Pathway
This pathway illustrates the central role of orotic acid as a precursor for pyrimidine nucleotides.
Diagram of the de novo pyrimidine biosynthesis pathway.
Orotic Acid-Induced Fatty Liver Signaling
This diagram depicts the proposed mechanism by which orotic acid induces fatty liver through the AMPK/SREBP-1c pathway.[2][11]
Signaling in orotic acid-induced fatty liver.
Orotic Acid and Pancreatic β-cell Protection
This diagram illustrates the potential mechanism of orotic acid in protecting pancreatic β-cells by inactivating p53.[1]
Orotic acid's protective role in pancreatic β-cells.
Conclusion
Orotic acid is a multifaceted molecule with significant utility in both in vivo and in vitro research. The experimental designs and protocols outlined in these application notes provide a framework for investigating its diverse biological roles. By carefully considering the specific research question, selecting the appropriate model system, and employing robust analytical methods, researchers can effectively leverage orotic acid to advance our understanding of health and disease. The provided quantitative data and signaling pathway diagrams serve as valuable resources for designing and interpreting these studies.
Application Notes and Protocols for Orotic Acid Measurement in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the quantification of orotic acid in HeLa cells, a key intermediate in pyrimidine (B1678525) biosynt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of orotic acid in HeLa cells, a key intermediate in pyrimidine (B1678525) biosynthesis. Altered levels of orotic acid are associated with various metabolic disorders and are of increasing interest in cancer research due to its role in cell proliferation. The following protocols are designed for accurate and reproducible measurement of orotic acid in a laboratory setting.
Data Presentation
The following table summarizes representative quantitative data for orotic acid levels in HeLa cells. This data is based on available literature and serves as a reference for expected values. Experimental conditions can significantly influence these values.
This section details the recommended methodology for the measurement of orotic acid in HeLa cells, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2][3] An alternative spectrofluorometric method is also described.
Protocol 1: Orotic Acid Measurement by LC-MS/MS
This is the gold-standard method for accurate quantification.
To 80 µL of the resuspended sample, add the following reagents in order:
120 µL of H₂O
200 µL of 4 mM 4-TFMBAO
200 µL of 8 mM K₃[Fe(CN)₆]
200 µL of 80 mM K₂CO₃
Immediately heat the mixture at 80°C for 4 minutes.
Cool the reaction mixture in an ice bath for at least 2 minutes to stop the reaction.[6]
4. HPLC Analysis
Chromatographic Separation: Use a suitable reverse-phase HPLC column.
Fluorescence Detection: Set the excitation wavelength to 340 nm and the emission wavelength to 460 nm.[1]
Inject the derivatized sample and analyze.
5. Quantification
Prepare a standard curve by derivatizing known concentrations of orotic acid.
Quantify the orotic acid in the samples by comparing their peak areas to the standard curve.
Normalize the results to cell number or protein content.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Orotic Acid Measurement in HeLa Cells.
Orotic Acid in Pyrimidine Biosynthesis and Cancer Cell Proliferation
Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[7] In some cancer cells, orotic acid has been shown to promote proliferation by activating the mTORC1 signaling pathway through the negative regulation of AMPK.[8][9]
Caption: Orotic Acid's Role in Biosynthesis and Proliferation.
Orotic Acid Hydrate: Application in Agricultural Science for Plant Growth Promotion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Orotic acid, a key intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides, has demonstrated sign...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid, a key intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides, has demonstrated significant potential as a plant growth regulator in agricultural science. Its application can lead to enhanced growth and development, suggesting its utility in improving crop yields and resilience. These application notes provide a summary of the current understanding of orotic acid's effect on plant growth, detailed experimental protocols for its evaluation, and a hypothesized signaling pathway for its mode of action. Orotic acid's role as a precursor for pyrimidines, essential components of DNA and RNA, positions it as a fundamental molecule in processes of cell division and proliferation, which are central to plant growth.[1]
Quantitative Data Summary
The cytokinin-like activity of orotic acid has been evaluated using bioassays such as the stimulation of anthocyanin accumulation and the inhibition of root formation in buckwheat (Fagopyrum esculentum) cotyledons. The following table summarizes the key quantitative findings from these studies.
Protocol 1: Buckwheat Cotyledon Bioassay for Cytokinin-like Activity
This protocol details the methodology to assess the cytokinin-like activity of orotic acid hydrate (B1144303) by measuring anthocyanin accumulation and inhibition of root formation in isolated buckwheat cotyledons.
Materials:
Buckwheat (Fagopyrum esculentum Moench.) seeds
Orotic acid hydrate
Distilled water
Petri dishes (9 cm diameter)
Filter paper
Growth chamber with controlled light and temperature
Seed Germination: Germinate buckwheat seeds on moist filter paper in darkness at 25°C for 72 hours.
Cotyledon Excision: Excise the cotyledons from the seedlings under a dim green light.
Treatment Application:
Prepare a stock solution of orotic acid hydrate in distilled water.
Create a dilution series of the orotic acid solution to test a range of concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶ M).
Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solutions or distilled water (as a control).
Place 10 excised cotyledons in each petri dish.
Incubation: Incubate the petri dishes in a growth chamber under continuous light at 25°C for 72 hours.
Data Collection:
Anthocyanin Content:
Homogenize the cotyledons in 10 mL of acidified ethanol (99:1 ethanol:HCl).
Centrifuge the homogenate and measure the absorbance of the supernatant at 530 nm using a spectrophotometer.
Calculate the anthocyanin content relative to the control.
Root Formation and Fresh Weight:
Visually assess and record the number of cotyledons that have formed roots.
Measure the fresh weight of the cotyledons.
Visualizations
Hypothesized Signaling Pathway of Orotic Acid in Promoting Plant Growth
Orotic acid is a precursor in the de novo synthesis of pyrimidines. Cytokinins, a class of plant hormones, promote cell division (cytokinesis) by influencing the cell cycle. The availability of pyrimidines is crucial for DNA and RNA synthesis, which are prerequisites for cell division. Therefore, it is hypothesized that the application of orotic acid can enhance the pool of available pyrimidines, thereby supporting the cytokinin-driven cell proliferation and leading to plant growth.
Caption: Hypothesized pathway of orotic acid promoting plant growth.
Application Notes and Protocols: Orotic Acid in Pyrimidine Fermentation
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the principles and methodologies for utilizing orotic acid in the fermentative production of pyr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing orotic acid in the fermentative production of pyrimidines. The protocols are intended to serve as a foundational guide for developing and optimizing microbial fermentation processes for the synthesis of valuable pyrimidine (B1678525) nucleotides and their derivatives.
Introduction
Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1][2][3] Its strategic position in this metabolic pathway makes it an attractive precursor for the microbial fermentation of various pyrimidines, including uridine (B1682114), cytidine, and their phosphorylated derivatives.[4] Genetically engineered microorganisms can be employed to efficiently convert orotic acid into these target molecules through the pyrimidine salvage pathway. This approach can offer a cost-effective and sustainable alternative to chemical synthesis.
These notes will detail the underlying metabolic pathways, provide exemplary experimental protocols for fermentation and analysis, and present quantitative data from relevant studies.
Metabolic Pathway and Principle
The fermentative conversion of orotic acid to other pyrimidines primarily relies on the enzymes of the pyrimidine salvage pathway. The key enzyme in this process is Orotate (B1227488) Phosphoribosyltransferase (OPRTase) , which catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine-5'-monophosphate (OMP).[5][6][7] Subsequently, Orotidine-5'-phosphate Decarboxylase (ODCase) converts OMP into uridine-5'-monophosphate (UMP), a central precursor for all other pyrimidine nucleotides.[8]
In many microorganisms, including yeast and bacteria, OPRTase and ODCase exist as separate enzymes, while in higher eukaryotes, they are fused into a single bifunctional protein called UMP synthase.[5][8] By overexpressing the genes encoding these enzymes (such as pyrE for OPRTase) in a suitable microbial host, the flux from exogenously supplied orotic acid towards UMP and its derivatives can be significantly enhanced.
Further enzymatic steps can convert UMP into other valuable pyrimidines like uridine, cytidine-5'-triphosphate (B129977) (CTP), and thymidine. For instance, UMP can be dephosphorylated to uridine, or phosphorylated to UDP and then UTP, which can be subsequently converted to CTP by CTP synthase.
Below is a diagram illustrating the central role of orotic acid in the pyrimidine biosynthesis and salvage pathways.
Figure 1: Simplified metabolic pathway for the conversion of orotic acid to pyrimidine nucleotides.
Quantitative Data on Orotic Acid Production
While specific data on the fermentative conversion of orotic acid to other pyrimidines is limited in publicly available literature, extensive research has been conducted on the production of orotic acid itself. This data provides valuable insights into the fermentation tolerance and productivity of various microbial strains.
Proposed Protocol for Fermentative Production of Uridine from Orotic Acid
This protocol is a proposed methodology based on established fermentation principles and knowledge of the pyrimidine salvage pathway. Optimization of specific parameters will be necessary for the chosen microbial host.
Objective: To produce uridine by microbial fermentation using orotic acid as a precursor.
Microorganism: A suitable host strain (e.g., Escherichia coli, Corynebacterium glutamicum, or Saccharomyces cerevisiae) engineered to overexpress the orotate phosphoribosyltransferase (pyrE) and a 5'-nucleotidase. A strain with a deficient de novo pyrimidine pathway may enhance the uptake and conversion of exogenous orotic acid.
4.1.1. Media Preparation
Seed Culture Medium (per liter):
Glucose: 20 g
Yeast Extract: 10 g
Peptone: 10 g
NaCl: 5 g
pH: 7.0
Production Medium (per liter):
Glucose: 50-100 g (can be fed-batch)
Orotic Acid: 10-20 g
(NH₄)₂SO₄: 10 g
KH₂PO₄: 2 g
K₂HPO₄: 2 g
MgSO₄·7H₂O: 0.5 g
Trace element solution: 1 ml
pH: 7.0 (controlled with NH₄OH)
4.1.2. Fermentation Procedure
Inoculum Preparation: Inoculate a single colony of the production strain into 50 mL of seed culture medium in a 250 mL baffled flask. Incubate at the optimal growth temperature (e.g., 30-37°C) with shaking (200-250 rpm) for 16-24 hours.
Bioreactor Inoculation: Inoculate the production medium in a sterilized bioreactor with 5-10% (v/v) of the seed culture.
Fermentation Conditions:
Temperature: 30-37°C
pH: Maintain at 7.0 by automatic addition of 25% NH₄OH.
Dissolved Oxygen (DO): Maintain at >20% saturation by controlling agitation and aeration rate.
Feeding: If using a fed-batch strategy, feed a concentrated glucose solution to maintain a target glucose concentration.
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-8 hours) to monitor cell growth (OD₆₀₀), substrate consumption (glucose, orotic acid), and product formation (uridine, UMP).
4.1.3. Experimental Workflow Diagram
Figure 2: General experimental workflow for pyrimidine fermentation.
Protocol for HPLC Analysis of Orotic Acid and Uridine
Objective: To quantify the concentration of orotic acid and uridine in fermentation broth samples.
4.2.1. Sample Preparation
Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the cells.
Filter the supernatant through a 0.22 µm syringe filter.
Dilute the filtered supernatant with the mobile phase to bring the analyte concentrations within the calibration range.
4.2.2. HPLC Conditions
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
A: 20 mM Potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.5 with H₃PO₄).[11]
Prepare standard solutions of orotic acid and uridine of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of orotic acid and uridine in the samples by interpolating their peak areas on the respective calibration curves.
Protocol for LC-MS/MS Analysis of Orotic Acid
For higher sensitivity and specificity, LC-MS/MS is recommended.
Objective: To accurately quantify orotic acid in complex biological matrices like fermentation broth.
4.3.1. Sample Preparation
To 50 µL of the filtered and diluted sample, add 5 µL of an internal standard solution (e.g., ¹⁵N₂-labeled orotic acid).[12]
Add 950 µL of acetonitrile to precipitate proteins.
Vortex for 10 seconds and centrifuge at 2,490 x g for 10 minutes at 4°C.[12]
Dilute 100 µL of the supernatant with 400 µL of water:acetonitrile (80:20 v/v).[12]
Mobile Phase: Gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).
Mass Spectrometer: Triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[13]
MRM Transition:
Orotic Acid: m/z 155 -> 111.
¹⁵N₂-Orotic Acid (IS): m/z 157 -> 113.
4.3.3. Quantification
Quantify orotic acid based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared in a similar matrix.
Signaling Pathways and Regulation
The expression of genes involved in pyrimidine biosynthesis is tightly regulated to meet the cellular demand for nucleotides. In many microorganisms, the availability of pyrimidines, including orotic acid, can influence the transcription of genes in the de novo and salvage pathways. For instance, in Saccharomyces cerevisiae, pyrimidine starvation leads to the upregulation of several URA genes.[14] The accumulation of intermediates like orotic acid can also play a role in this regulation. Understanding these regulatory networks is crucial for rational strain engineering to maximize the production of the target pyrimidine.
Fluorometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Orotate (B1227488) Phosphoribosyltransferase (OPRT), a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, catalyzes the conv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotate (B1227488) Phosphoribosyltransferase (OPRT), a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine (B106555) 5'-monophosphate (OMP) and pyrophosphate.[1][2] In mammals, this activity is part of the bifunctional enzyme UMP synthase (UMPS), which also includes orotidine-5'-phosphate decarboxylase activity.[2] OPRT is a critical enzyme for DNA and RNA synthesis, making it an attractive target for the development of therapeutic agents against cancer and infectious diseases.[3] This document provides detailed application notes and protocols for a sensitive and reliable fluorometric assay to determine OPRT activity, facilitating high-throughput screening of potential inhibitors and kinetic analysis.
The described assay is based on the consumption of the substrate, orotic acid, which is monitored using the fluorogenic reagent 4-trifluoromethylbenzamidoxime (4-TFMBAO). This reagent selectively reacts with orotic acid to produce a fluorescent product, and the decrease in fluorescence intensity is directly proportional to the OPRT activity in the sample.[1][4]
Signaling Pathway
OPRT is an integral part of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotide precursors for DNA and RNA. The pathway begins with bicarbonate and ammonia (B1221849) and proceeds through several enzymatic steps to produce UMP, the precursor for all other pyrimidine nucleotides.
De Novo Pyrimidine Biosynthesis Pathway.
Data Presentation
Enzyme Kinetics
The kinetic parameters of OPRT can be determined by measuring the initial reaction rates at various substrate concentrations. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.
The potency of OPRT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Note: The IC50 values can vary depending on the experimental conditions, including substrate concentrations.
Experimental Protocols
Principle of the Fluorometric Assay
The assay quantifies OPRT activity by measuring the decrease in the concentration of the substrate, orotic acid. The fluorogenic reagent 4-trifluoromethylbenzamidoxime (4-TFMBAO) reacts specifically with orotic acid in the presence of potassium hexacyanoferrate(III) under basic conditions and heat to form a highly fluorescent product. The fluorescence intensity is measured using a spectrofluorometer, and the reduction in fluorescence correlates with the consumption of orotic acid by OPRT.[1][4]
Experimental Workflow
Experimental workflow for the fluorometric OPRT assay.
Detailed Protocol
1. Materials and Reagents:
Orotic acid
5-Phosphoribosyl-1-pyrophosphate (PRPP)
4-Trifluoromethylbenzamidoxime (4-TFMBAO)
Potassium hexacyanoferrate(III) (K3[Fe(CN)6])
Potassium carbonate (K2CO3)
Phosphate buffer (e.g., KH2PO4-K2HPO4), pH 7.4
Dithiothreitol (DTT)
Magnesium chloride (MgCl2)
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
96-well black microplates
Spectrofluorometer
2. Preparation of Reagents:
Orotic Acid Stock Solution (10 mM): Dissolve orotic acid in 0.1 M NaOH and adjust the pH to 7.4 with HCl. Store at -20°C.
PRPP Stock Solution (10 mM): Dissolve PRPP in water. Prepare fresh before use.
4-TFMBAO Solution (4 mM): Dissolve 4-TFMBAO in a suitable solvent (e.g., DMSO).
K3[Fe(CN)6] Solution (8 mM): Dissolve in water.
K2CO3 Solution (80 mM): Dissolve in water.
Reaction Buffer: Prepare a buffer containing 50 mM phosphate buffer (pH 7.4), 5 mM MgCl2, and 1 mM DTT.
3. Preparation of Cell Lysate:
Culture cells to the desired confluency.
Harvest cells and wash with ice-cold PBS.
Lyse the cells in ice-cold lysis buffer.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant containing the cell extract.
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
4. OPRT Enzyme Reaction:
Prepare a reaction mixture containing the cell lysate (e.g., 50-100 µg of total protein), 100 µM orotic acid, and 500 µM PRPP in the reaction buffer. The final volume should be around 100 µL.
For inhibitor studies, pre-incubate the cell lysate with the inhibitor for a specified time before adding the substrates.
Initiate the reaction by adding PRPP.
Incubate the reaction mixture at 37°C.
At different time points (e.g., 0, 15, 30, and 60 minutes), take aliquots (e.g., 20 µL) of the reaction mixture and transfer to a new tube to stop the reaction.
5. Fluorogenic Reaction and Measurement:
To each aliquot from the enzyme reaction, add the following reagents in order:
80 µL of water
50 µL of 4 mM 4-TFMBAO
50 µL of 8 mM K3[Fe(CN)6]
50 µL of 80 mM K2CO3
Mix well and heat the mixture at 80°C for 4 minutes.[4]
Transfer 200 µL of the final reaction mixture to a 96-well black microplate.
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[1]
6. Data Analysis:
Create a standard curve of orotic acid concentration versus fluorescence intensity.
Calculate the amount of orotic acid consumed at each time point by subtracting the fluorescence intensity from the initial (time 0) intensity and using the standard curve.
Determine the OPRT activity as the rate of orotic acid consumption (e.g., in nmol/min/mg of protein).
For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Conclusion
The fluorometric assay described provides a robust, sensitive, and high-throughput method for measuring OPRT activity. This assay is a valuable tool for researchers in academia and the pharmaceutical industry for studying pyrimidine metabolism, screening for novel OPRT inhibitors, and characterizing their mechanism of action. The detailed protocols and data presentation guidelines provided herein should facilitate the successful implementation and interpretation of this important enzymatic assay.
Application Notes and Protocols for the Quantification of Urinary Orotic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals. Introduction Orotic acid (ORA) is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orotic acid (ORA) is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. The quantification of urinary orotic acid is a critical diagnostic tool for various inherited metabolic disorders. Elevated levels of orotic acid in urine are indicative of disruptions in the urea (B33335) cycle, such as Ornithine Transcarbamoylase (OTC) deficiency, and hereditary orotic aciduria, which is caused by a deficiency of the enzyme uridine (B1682114) monophosphate (UMP) synthase.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive, specific, and rapid method for the determination of urinary orotic acid, superseding older techniques like gas chromatography-mass spectrometry (GC-MS) and HPLC with UV detection.[1][2] This document provides detailed application notes and protocols for the analysis of urinary orotic acid using LC-MS/MS.
Metabolic Pathway of Orotic Acid
Elevated urinary orotic acid is a hallmark of specific metabolic disorders. In urea cycle defects like OTC deficiency, the accumulation of carbamoyl (B1232498)phosphate (B84403) in the mitochondria leads to its diversion into the pyrimidine synthesis pathway, resulting in the overproduction of orotic acid.[4] In hereditary orotic aciduria, a deficiency in UMP synthase impairs the conversion of orotic acid to orotidine-5'-monophosphate, also leading to its accumulation and subsequent excretion in urine.
Orotic Acid in Biochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Orotic acid, a pyrimidine (B1678525) precursor, is a pivotal intermediate in the de novo biosynthesis of nucleotides.[1] Its central role in ce...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid, a pyrimidine (B1678525) precursor, is a pivotal intermediate in the de novo biosynthesis of nucleotides.[1] Its central role in cellular metabolism makes it a valuable tool in a wide range of biochemical research applications. From studying fundamental metabolic pathways to its use in drug discovery and genetic engineering, orotic acid and its derivatives have become indispensable for researchers. This document provides detailed application notes and experimental protocols for the practical use of orotic acid in a research setting.
Application Notes
Probing Pyrimidine Biosynthesis and Metabolic Regulation
Orotic acid is a key metabolite in the de novo pyrimidine synthesis pathway, serving as the precursor for uridine (B1682114) monophosphate (UMP).[1] This pathway is crucial for the synthesis of DNA, RNA, and other essential biomolecules.
Studying Enzyme Kinetics and Inhibition: Orotic acid is a substrate for Orotate (B1227488) Phosphoribosyltransferase (OPRT), a key enzyme in the pyrimidine pathway.[2] Researchers can use orotic acid and its analogs to study the kinetics of OPRT and to screen for potential inhibitors. Such studies are vital for understanding the regulation of nucleotide metabolism and for developing novel therapeutic agents, particularly in cancer and infectious diseases where pyrimidine synthesis is often upregulated.[3]
Metabolic Flux Analysis: Isotopically labeled orotic acid (e.g., with ¹³C) can be used in metabolic flux analysis to trace the flow of carbon atoms through the pyrimidine biosynthesis pathway and interconnected metabolic networks. This technique provides a quantitative understanding of cellular metabolism under various physiological and pathological conditions.
Investigating Metabolic Disorders: Genetic defects in the pyrimidine biosynthesis pathway can lead to the accumulation of orotic acid, a condition known as orotic aciduria.[4] Studying the biochemical consequences of orotic acid accumulation in cell culture or animal models provides insights into the pathophysiology of these rare metabolic disorders.[5]
Induction of Orotic Aciduria in Animal Models
Animal models of orotic aciduria are valuable tools for studying the long-term effects of elevated orotic acid levels and for testing potential therapeutic interventions. A common method to induce orotic aciduria in rats is through the administration of an arginine-deficient diet.[6][7] Arginine is essential for the urea (B33335) cycle, and its deficiency leads to an accumulation of carbamoyl (B1232498)phosphate (B84403), which then spills over into the pyrimidine synthesis pathway, causing an overproduction and excretion of orotic acid.[8]
Cancer Research: A Double-Edged Sword
The role of orotic acid in cancer is complex and context-dependent. Its involvement in nucleotide synthesis makes it a critical factor in cell proliferation.
Tumor Promotion: In some experimental models, orotic acid has been shown to act as a tumor promoter, particularly in liver carcinogenesis.[9] It can enhance cell proliferation and inhibit apoptosis in certain cancer cell lines.[10]
Anti-Cancer Properties: Conversely, recent studies have demonstrated that orotic acid can selectively induce apoptosis in certain cancer cells, such as ovarian granulosa tumor cells, while not harming normal cells.[11] This suggests its potential as a therapeutic agent.
Genetic Selection in Yeast
5-Fluoroorotic acid (5-FOA), a fluorinated derivative of orotic acid, is a powerful tool for counter-selection in yeast genetics.[12] Yeast cells with a functional URA3 gene, which encodes an enzyme in the uracil (B121893) biosynthesis pathway, convert 5-FOA into a toxic compound, leading to cell death. This allows for the selection of yeast cells that have lost the URA3 gene, a technique widely used in plasmid shuffling, gene replacement, and other genetic manipulations.[13][14]
Quantitative Data
Table 1: Enzyme Kinetic Parameters for Orotate Phosphoribosyltransferase (OPRT)
Note: The kinetic mechanism for S. typhimurium OPRTase was determined to be random sequential, but specific Km and Vmax values were not provided in the abstract.
Note: The reference provides the ranges of substrate concentrations used for determining kinetic constants but does not list the specific Km values in the abstract.
Table 3: Dose-Dependent Effect of Orotic Acid on Cell Viability
Protocol 1: Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity
This protocol is adapted from a method utilizing a thioketone derivative of orotate for direct spectrophotometric measurement.
Materials:
4-thio-6-carboxyuracil (thioorotate)
5-phosphoribosyl-1-pyrophosphate (PRPP)
Tris-HCl buffer (pH 8.0)
MgCl₂
Dithiothreitol (DTT)
Enzyme preparation (cell lysate or purified OPRT)
UV-Vis Spectrophotometer
Procedure:
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 250 µM DTT.
Add the enzyme preparation (5-50 µl) to the reaction mixture in a quartz cuvette.
Add thioorotate to a final concentration of 250 µM.
Incubate the mixture at 37°C for 1 minute to allow for temperature equilibration.
Initiate the reaction by adding PRPP to a final concentration of 250 µM.
Immediately monitor the decrease in absorbance at 333 nm for up to 3 minutes. The conversion of thioorotate to 4-thio-OMP has a molar extinction coefficient of 10,300 M⁻¹cm⁻¹.
Calculate the enzyme activity based on the rate of absorbance change.
Protocol 2: Induction of Orotic Aciduria in Rats
This protocol is based on the established method of using an arginine-free diet.[6][7]
Materials:
Male Sprague-Dawley rats
Arginine-free diet
Control diet (with arginine)
Metabolic cages for urine collection
HPLC or LC-MS/MS for orotic acid quantification
Procedure:
Acclimatize rats to the control diet for several days.
Divide the rats into two groups: a control group receiving the control diet and an experimental group receiving the arginine-free diet.
House the rats in individual metabolic cages to allow for accurate 24-hour urine collection.
Provide the respective diets and water ad libitum.
Collect urine daily for the duration of the experiment.
Store urine samples at -20°C or lower until analysis.
Quantify the concentration of orotic acid in the urine samples using a validated HPLC or LC-MS/MS method. A significant increase in urinary orotic acid excretion is expected in the group fed the arginine-free diet.[5]
Protocol 3: 5-Fluoroorotic Acid (5-FOA) Counter-Selection in Saccharomyces cerevisiae
This protocol outlines the use of 5-FOA to select for yeast cells that have lost a URA3-containing plasmid.[12][13][14]
Materials:
Yeast strain containing a URA3-marked plasmid
YPD medium (Yeast Extract Peptone Dextrose)
Synthetic Complete (SC) medium without uracil (SC-ura)
SC medium with uracil (SC+ura)
5-FOA medium (SC medium supplemented with 1 g/L 5-FOA and 50 mg/L uracil)
Sterile water
Incubator at 30°C
Procedure:
Growth of Yeast Culture: Inoculate a single colony of the yeast strain containing the URA3-marked plasmid into 5 mL of SC-ura medium. Incubate at 30°C with shaking overnight.
Plasmid Loss Induction: Dilute the overnight culture 1:100 into fresh SC+ura medium. Incubate at 30°C with shaking for 12-16 hours. This allows the cells to replicate without the selective pressure to maintain the plasmid, increasing the frequency of plasmid loss.
Counter-Selection with 5-FOA:
Dilute the culture to an OD₆₀₀ of 0.1 in SC+ura medium.
Plate 100 µL of the diluted culture onto SC+5-FOA plates.
Incubate the plates at 30°C for 3-5 days, or until colonies appear. Only cells that have lost the URA3 plasmid will be able to grow.
Verification:
Pick several colonies from the 5-FOA plate and streak them onto two separate plates: one SC+ura plate and one SC-ura plate.
Incubate the plates at 30°C for 1-2 days.
Colonies that have successfully lost the plasmid will grow on the SC+ura plate but not on the SC-ura plate.
Visualizations
Caption: De novo pyrimidine biosynthesis pathway showing the central role of orotic acid.
Application Notes and Protocols for Studying AMPK/SREBP-1 Signaling Using Orotic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction Orotic acid (OA), an intermediate in pyrimidine (B1678525) biosynthesis, is a valuable tool for researchers studying cellular signaling pathway...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid (OA), an intermediate in pyrimidine (B1678525) biosynthesis, is a valuable tool for researchers studying cellular signaling pathways, particularly those involved in lipid metabolism. In specific cell types, such as rat hepatocytes and human hepatoma cell lines, orotic acid has been shown to induce hepatic steatosis (fatty liver) through the modulation of the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1 (SREBP-1) signaling cascade.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing orotic acid to investigate the AMPK/SREBP-1 pathway, offering insights into the mechanisms of lipogenesis and potential therapeutic interventions.
Orotic acid treatment leads to the suppression of AMPK activity, a key cellular energy sensor.[1][4] This inhibition is mediated, at least in part, by the proteasomal degradation of the upstream kinase, Liver Kinase B1 (LKB1).[1][3] The subsequent decrease in AMPK phosphorylation relieves its inhibitory effect on downstream targets, leading to the activation of SREBP-1, a master transcriptional regulator of lipogenic gene expression.[1][2][4] Activated SREBP-1 translocates to the nucleus and upregulates the expression of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD-1), ultimately resulting in lipid accumulation.[4]
These application notes provide a framework for both in vitro and in vivo studies, detailing experimental design, providing step-by-step protocols for key assays, and presenting expected quantitative outcomes in a clear, tabular format. The included diagrams, generated using Graphviz, offer visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding of the underlying biological processes.
Data Presentation
The following tables summarize the quantitative effects of orotic acid on key components of the AMPK/SREBP-1 signaling pathway and downstream markers of lipogenesis, as reported in the literature.
Table 1: Effect of Orotic Acid on AMPK and SREBP-1 Protein Levels in vitro
Cell Line
Treatment
p-AMPK (Thr172) / Total AMPK (Fold Change vs. Control)
Mature SREBP-1 / Precursor SREBP-1 (Fold Change vs. Control)
Experimental Workflow for Studying Orotic Acid Effects.
Experimental Protocols
Protocol 1: In Vitro Orotic Acid Treatment of Hepatoma Cells
This protocol describes the treatment of human hepatoma cell lines (e.g., HepG2, SK-Hep1) with orotic acid to study its effects on the AMPK/SREBP-1 pathway.
Materials:
Human hepatoma cell line (e.g., HepG2 from ATCC)
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
Cell Seeding: Seed hepatoma cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
Orotic Acid Stock Solution: Prepare a stock solution of orotic acid (e.g., 100 mM) in DMSO. Store at -20°C.
Cell Treatment:
a. The day after seeding, replace the growth medium with fresh medium containing the desired final concentration of orotic acid (e.g., 10-500 µM).[5] A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should not exceed 0.1%.
b. Incubate the cells for the desired duration (e.g., 24-48 hours).[4]
Cell Harvesting:
a. For protein analysis (Western Blot), wash the cells twice with ice-cold PBS and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
b. For RNA analysis (qPCR), wash the cells once with PBS and add TRIzol reagent directly to the wells.
c. For lipid accumulation analysis, proceed with Oil Red O staining (Protocol 4).
Protocol 2: Western Blot Analysis of AMPK, p-AMPK, SREBP-1, and LKB1
This protocol outlines the procedure for detecting changes in the protein levels and phosphorylation status of key signaling molecules.
Materials:
Protein lysates from Protocol 1
BCA Protein Assay Kit
Laemmli sample buffer
SDS-PAGE gels
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Quantification: Densitometry analysis can be performed to quantify the changes in protein expression, normalizing to a loading control like β-actin or GAPDH.
Protocol 3: qPCR Analysis of Lipogenic Gene Expression
This protocol is for quantifying the mRNA levels of SREBP-1 target genes.
Materials:
RNA isolated from Protocol 1
cDNA synthesis kit
SYBR Green qPCR Master Mix
qPCR primers for target genes (SREBP-1c, FAS, ACC, SCD-1) and a housekeeping gene (e.g., GAPDH, β-actin).[1][2][9][10][11]
qPCR instrument
Procedure:
RNA Isolation and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA according to the manufacturer's instructions.
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
qPCR Run: Perform the qPCR using a standard thermal cycling protocol.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 4: Oil Red O Staining for Lipid Accumulation
This protocol is for the visualization and quantification of intracellular lipid droplets.
Diet Preparation: Prepare the AIN-93M diet supplemented with 1% (w/w) orotic acid. A control group should receive the AIN-93M diet without orotic acid.
Animal Acclimation: Acclimate the rats to the housing conditions and the control diet for at least one week.
Experimental Feeding: Randomly assign the rats to the control or orotic acid diet group and provide the respective diets and water ad libitum for the desired duration (e.g., 10 days to 2 years).[5][17]
Tissue Collection: At the end of the experimental period, euthanize the rats and collect liver tissue for histological analysis (H&E staining), lipid quantification, and molecular analysis (Western blot and qPCR as described in Protocols 2 and 3).
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively employ orotic acid as a tool to investigate the intricate regulation of the AMPK/SREBP-1 signaling pathway. By utilizing these methods, scientists can gain valuable insights into the molecular mechanisms of lipogenesis, which is crucial for understanding metabolic diseases and for the development of novel therapeutic strategies. The species-specific nature of orotic acid's effects also presents a unique opportunity to explore the comparative biology of lipid metabolism.[3]
Technical Support Center: Enhancing the Aqueous Solubility of Orotic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of orotic acid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of orotic acid.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of orotic acid?
Orotic acid is known for its poor water solubility, which can be a significant hurdle in formulation and drug delivery. Its solubility in water is approximately 0.18 g/100 mL (1.8 mg/mL) at 20°C. This low solubility can limit its bioavailability and therapeutic applications.
Q2: How does pH influence the solubility of orotic acid?
The solubility of orotic acid is highly dependent on the pH of the solution.[1][2] As a carboxylic acid, it is more soluble in alkaline (higher pH) conditions where it can deprotonate to form a more soluble salt.[3][4] Conversely, in acidic (lower pH) solutions, its solubility is reduced. For instance, the sodium salt of orotic acid has a solubility of only 0.3% at a pH of 7.0 to 8.0.[5]
Q3: What are the primary methods to improve the aqueous solubility of orotic acid?
Several methods can be employed to enhance the aqueous solubility of orotic acid. The most common and effective techniques include:
Co-solvency: Using a mixture of water and a miscible organic solvent.
Salt and Co-crystal Formation: Creating multi-component crystal forms with a suitable coformer.[6][7][8]
Nanocrystallization: Reducing the particle size of orotic acid to the nanometer range.[9][10][11]
pH Adjustment: Increasing the pH of the aqueous medium to form a soluble salt.[5]
Use of Solubilizing Agents: Incorporating agents that interact with orotic acid to improve its dissolution.[12]
Troubleshooting Guides
Issue 1: Difficulty dissolving orotic acid in pure water for an experiment.
Troubleshooting Steps:
Increase the temperature: The solubility of orotic acid in water is positively correlated with temperature.[13][14] Gently heating the solution while stirring can increase the amount of dissolved orotic acid. However, be mindful of potential degradation at very high temperatures and ensure the solution remains stable upon cooling.
Consider using a co-solvent: If your experimental design allows, adding a water-miscible organic solvent can significantly improve solubility.
Recommended Co-solvents: Based on solubility data, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for orotic acid.[13][14] Methanol is also a viable option.[13][14]
Experimental Protocol: Co-solvency Method
Prepare a stock solution of orotic acid in a suitable co-solvent (e.g., DMSO) at a high concentration.
For your aqueous experiment, dilute the stock solution with water to the desired final concentration.
Ensure the final concentration of the co-solvent is compatible with your experimental system and does not exceed toxic or inhibitory levels.
Workflow for Basic Orotic Acid Solubilization
Caption: Basic workflow for dissolving orotic acid.
Issue 2: Co-crystals or salts of orotic acid are not forming or are unstable.
Troubleshooting Steps:
Coformer Selection: The choice of coformer is critical. Amino acids have been shown to be effective in forming salts with orotic acid, leading to a 1.15 to 1.32 times increase in apparent solubility.[6][8] Ensure your selected coformer has appropriate functional groups for intermolecular interactions (e.g., N⁺–H···O⁻).[6]
Solvent Selection for Crystallization: The solvent used for crystallization plays a crucial role. Experiment with different solvents or solvent mixtures to find the optimal conditions for co-crystal/salt formation.
Stoichiometry: Vary the stoichiometric ratio of orotic acid to the coformer. An equimolar ratio is a good starting point, but other ratios may yield better results.
Experimental Protocol: Orotic Acid Salt Formation with an Amino Acid
Dissolve equimolar amounts of orotic acid and the chosen amino acid coformer in a suitable solvent system (e.g., water-ethanol mixture) with heating until a clear solution is obtained.
Allow the solution to cool slowly to room temperature.
If no crystals form, consider techniques like solvent evaporation or anti-solvent addition to induce crystallization.
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterize the new solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline entity.[6][7]
Issue 3: Nanocrystals of orotic acid are aggregating or do not show a significant solubility increase.
Troubleshooting Steps:
Stabilizer Selection: The choice and concentration of stabilizers are crucial to prevent the aggregation of nanocrystals. A study demonstrated that using stabilizers like Polysorbate 80 and Povacoat® can produce stable orotic acid nanocrystals.[9][10]
Milling Parameters: The parameters of the high-energy milling process, such as milling time and speed, need to be optimized. Insufficient milling may not reduce the particle size enough, while excessive milling could lead to amorphization or instability.
Experimental Protocol: Preparation of Orotic Acid Nanocrystals by High-Energy Milling [9]
Prepare a dispersion medium by dissolving the selected stabilizers (e.g., 0.3% w/v methylcellulose, 10% w/v Povacoat®, 0.1% w/v Polysorbate 80) in water.
Disperse orotic acid (e.g., at 10% w/v) in the stabilizer solution.
Add milling beads (e.g., yttrium-stabilized zirconia beads, 0.1 mm diameter) to the dispersion.
Perform the nanopulverization in a high-energy mill. A two-step process can be effective: a high-speed step (e.g., 1,500 rpm for 15 minutes) followed by a lower-speed step (e.g., 400 rpm for 1 minute).
Separate the nanocrystal suspension from the milling beads.
The resulting nanosuspension can be freeze-dried to obtain a powder form.
Characterize the particle size (e.g., by Dynamic Light Scattering) and assess the saturation solubility.
Decision Tree for Solubility Enhancement Method
Caption: Choosing a method for solubility enhancement.
optimizing orotic acid dosage for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of orotic acid in cell culture experiments. It includes frequently asked questions and tro...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of orotic acid in cell culture experiments. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of orotic acid in cellular metabolism?
A1: Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential building blocks for DNA and RNA.[1][2][3] The pathway involves the conversion of dihydroorotate (B8406146) to orotic acid, which then combines with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP), a precursor to uracil.[1] It is naturally found in biological fluids and milk.[4][5]
Q2: What is a recommended starting concentration range for orotic acid in cell culture?
A2: The optimal concentration of orotic acid is highly cell-type dependent. Based on published studies, a broad starting range to test is between 1 µM and 500 µM. Some studies have explored concentrations up to 1000 µM without observing cytotoxicity in certain cell lines, while others have noted inhibitory effects at lower concentrations.[5][6][7] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare an orotic acid stock solution?
A3: Orotic acid has limited solubility in aqueous solutions. A common method is to prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO). For example, a stock of 100 mg/mL (approximately 640 mM) can be prepared in DMSO, potentially requiring gentle warming or ultrasonication to fully dissolve.[8] Always use fresh, high-quality DMSO. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: What are the potential effects of orotic acid on cells in culture?
A4: The effects vary significantly among different cell types. For example:
In normal human ovarian granulosa cells (HGrC1), it can enhance proliferation and mitochondrial activity.[6]
In tumor-derived ovarian granulosa cells (KGN), it has been shown to reduce viability and induce apoptosis.[6]
In rat L6 myoblasts and rat hepatocytes, it has been observed to inhibit proliferation and DNA synthesis.[7][9]
High doses (500 µM) can inhibit the meiotic maturation of mouse oocytes.[5][10]
Experimental Protocols
Protocol: Determining Optimal Orotic Acid Dosage via Dose-Response Assay
This protocol outlines a standard procedure to determine the effective concentration of orotic acid on your cell line of interest using a resazurin-based viability assay.
Multi-well plate reader (spectrophotometer or fluorometer)
Procedure:
Cell Seeding:
Harvest and count cells that are in the exponential growth phase.
Seed the cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours in a CO2 incubator.
Preparation of Orotic Acid Dilutions:
Prepare a serial dilution of the orotic acid stock solution in complete growth medium to achieve final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).
Include a "vehicle control" containing the highest concentration of DMSO used in the treatments (e.g., 0.5%) and a "no treatment" control with only growth medium.
Cell Treatment:
Carefully remove the medium from the wells.
Add 100 µL of the prepared orotic acid dilutions and controls to the respective wells.
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
Cell Viability Assessment:
Following incubation, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).
Incubate for 1-4 hours, allowing viable cells to convert resazurin (B115843) to the fluorescent resorufin.[11]
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for fluorescence).
Data Analysis:
Subtract the background reading from a "media only" control.
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Plot the percentage of viability against the orotic acid concentration to generate a dose-response curve.
Quantitative Data Summary
The following tables summarize the effects of different orotic acid dosages on various cell lines as reported in the literature.
Table 1: Effects of Orotic Acid on Cell Viability and Function
Caption: Workflow for Orotic Acid Dosage Optimization.
Troubleshooting Guide
Q5: I observed significant cell death even at low concentrations of orotic acid. What could be the cause?
A5:
DMSO Toxicity: Ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to test for solvent toxicity.
Cell Line Sensitivity: Your specific cell line may be highly sensitive to perturbations in the pyrimidine pathway or to orotic acid itself. This has been observed in certain tumor cell lines.[6] Consider testing an even lower concentration range (e.g., nanomolar).
Contamination: Rule out microbial contamination, which can cause unexpected cell death.
Stock Solution Degradation: Ensure your orotic acid stock solution was prepared correctly and stored properly (e.g., at -20°C or -80°C) to prevent degradation.[13]
Q6: I am not observing any effect of orotic acid on my cells. What should I check?
A6:
Concentration Range: The concentrations tested may be too low for your cell line. Some cells are resistant to high levels of orotic acid.[5] Consider extending your dose-response curve to higher concentrations (e.g., up to 1 mM), while monitoring for solubility issues.
Incorrect Stock Concentration: Double-check the calculations used to prepare your stock solution and final dilutions.
Incubation Time: The duration of the treatment may be too short. Consider a longer time course experiment (e.g., 24h, 48h, 72h) to see if an effect emerges over time.
Cell Density: The initial cell seeding density can impact results. High cell density might mask subtle effects on proliferation.[14]
Assay Sensitivity: Ensure the viability or functional assay you are using is sensitive enough to detect the changes you expect.
Caption: Troubleshooting Logic for Orotic Acid Experiments.
managing stability issues of orotic acid hydrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing stability issues of orotic a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing stability issues of orotic acid hydrate (B1144303) solutions.
Frequently Asked Questions (FAQs)
Q1: What is orotic acid hydrate, and why is its solubility a concern?
A: Orotic acid is a heterocyclic compound that plays a role in the biosynthesis of pyrimidines.[1][2] It exists as a monohydrate, which is a crystalline solid containing one molecule of water for each molecule of orotic acid.[3] Orotic acid monohydrate is known for its low water solubility (approximately 0.18 g/100 mL), which can present challenges in preparing aqueous solutions for various experimental and pharmaceutical applications.[3]
Q2: My orotic acid hydrate solution appears cloudy or has formed a precipitate. What could be the cause?
A: Cloudiness or precipitation in an orotic acid hydrate solution can be attributed to several factors:
Low Solubility: The inherent low solubility of orotic acid hydrate in neutral aqueous solutions is a primary reason for precipitation, especially if the concentration exceeds its solubility limit.
pH Changes: The solubility of orotic acid is highly dependent on pH. A decrease in pH towards the acidic range can significantly reduce its solubility, causing it to precipitate out of solution. Orotic acid is a carboxylic acid and is more soluble in alkaline conditions.[4]
Temperature Fluctuations: A decrease in temperature can lower the solubility of orotic acid hydrate, leading to precipitation. Solutions prepared at elevated temperatures may not remain stable upon cooling.
Solvent Composition: If using a co-solvent system, changes in the solvent ratio can affect the solubility and cause precipitation.
Q3: How can I improve the solubility of orotic acid hydrate in my experiments?
A: Several methods can be employed to enhance the solubility of orotic acid hydrate:
pH Adjustment: Increasing the pH of the solution to the alkaline range (pH 6.8-9.0) can significantly improve solubility by converting the carboxylic acid to its more soluble salt form.[3] This can be achieved by adding a suitable base, such as sodium hydroxide (B78521) or organic amines like alkanolamines.[3][5]
Use of Co-solvents: While orotic acid has low solubility in many common solvents, certain organic solvents in combination with water can enhance solubility.
Salt Formation: Preparing a salt of orotic acid, such as calcium orotate, can improve its solubility characteristics.[6]
Heating: Gently heating the solution during preparation can help dissolve the orotic acid hydrate. However, be mindful of potential degradation at elevated temperatures and ensure the solution remains stable upon cooling.
Q4: What are the primary factors that can cause the degradation of orotic acid hydrate in solution?
A: The stability of orotic acid hydrate in solution can be compromised by several factors:
Extreme pH: Both highly acidic and highly alkaline conditions can catalyze the degradation of orotic acid.
Elevated Temperatures: Increased temperatures can accelerate the rate of chemical degradation.
Light Exposure: Photodegradation can occur when solutions are exposed to light, particularly UV radiation.[7][8]
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation of the orotic acid molecule.
Q5: How should I store my orotic acid hydrate solutions to ensure maximum stability?
A: To maintain the stability of your orotic acid hydrate solutions, it is recommended to:
Store solutions in a cool, dark place to minimize thermal and photodegradation.
Use tightly sealed containers to prevent solvent evaporation and contamination.
If possible, buffer the solution to a pH where orotic acid exhibits maximum stability (typically in the slightly acidic to neutral range, though this may be a trade-off with solubility).
For long-term storage, consider refrigerating the solution, but be sure to check for any precipitation upon cooling.
Troubleshooting Guides
Issue 1: Unexpected Precipitation in the Orotic Acid Hydrate Solution
Symptom
Possible Cause
Suggested Action
Precipitate forms immediately upon preparation.
The concentration of orotic acid hydrate exceeds its solubility limit in the chosen solvent.
- Increase the volume of the solvent to lower the concentration.- Gently heat the solution while stirring to aid dissolution.- Adjust the pH to a more alkaline range (e.g., pH 7-9) using a suitable base.
Precipitate forms after the solution cools down.
The solution was supersaturated at a higher temperature.
- Reheat the solution to redissolve the precipitate and consider diluting it.- Maintain the solution at a slightly elevated temperature if the experimental protocol allows.
Precipitate appears after adding another reagent.
The added reagent has altered the pH or solvent composition, reducing the solubility of orotic acid.
- Check the pH of the solution after the addition and adjust if necessary.- Ensure the added reagent is miscible with the solvent system and does not cause a significant polarity shift.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Symptom
Possible Cause
Suggested Action
Decreased analytical signal (e.g., lower HPLC peak area) over time.
Chemical degradation of orotic acid due to exposure to heat, light, or extreme pH.
- Prepare fresh solutions for each experiment.- Store stock solutions protected from light in a refrigerator.- Conduct a forced degradation study to understand the stability limits of your solution under your experimental conditions.
Inconsistent results between different batches of solutions.
Variability in solution preparation, such as inaccurate weighing, pH adjustment, or incomplete dissolution.
- Standardize the solution preparation protocol.- Ensure complete dissolution of orotic acid hydrate before use.- Verify the pH of each new batch of solution.
Quantitative Stability Data (Illustrative Examples)
The following tables present hypothetical data to illustrate the stability of orotic acid hydrate solutions under various stress conditions. This data is intended for educational purposes to demonstrate expected trends.
Table 1: Effect of pH on the Stability of Orotic Acid Hydrate Solution at 50°C
pH
Incubation Time (hours)
Orotic Acid Remaining (%)
2.0
24
92.5
2.0
48
85.1
5.0
24
98.2
5.0
48
96.5
7.0
24
97.8
7.0
48
95.9
9.0
24
94.3
9.0
48
88.7
12.0
24
80.6
12.0
48
65.2
Table 2: Effect of Temperature on the Stability of Orotic Acid Hydrate Solution at pH 7.0
Temperature (°C)
Incubation Time (days)
Orotic Acid Remaining (%)
4
7
99.5
4
14
99.1
25
7
98.6
25
14
97.2
40
7
95.3
40
14
90.8
60
1
91.5
60
2
83.7
Table 3: Photostability of Orotic Acid Hydrate Solution
Light Exposure Condition
Exposure Duration (hours)
Orotic Acid Remaining (%)
Dark Control
24
99.8
Cool White Fluorescent Light
24
97.4
UV-A Light
24
89.2
Experimental Protocols
Protocol 1: Forced Degradation Study of Orotic Acid Hydrate Solution
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of orotic acid hydrate in solution.[9][10]
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of orotic acid hydrate in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent if needed for solubility).
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
Thermal Degradation: Heat 5 mL of the stock solution at 80°C for 48 hours in a sealed vial.
Photolytic Degradation: Expose 5 mL of the stock solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.[8] A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis: After the specified time, cool the samples to room temperature, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Orotic Acid
This method is designed to separate orotic acid from its potential degradation products.
Chromatographic Conditions:
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (B52724) (e.g., in a 95:5 v/v ratio).[6]
Standard Preparation: Prepare a standard solution of orotic acid hydrate of known concentration in the mobile phase.
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.
Analysis: Inject the standard and samples onto the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent orotic acid peak.
Visualizations
Caption: Key factors influencing the stability of orotic acid hydrate solutions.
Caption: A logical workflow for troubleshooting stability issues.
Caption: Workflow for a forced degradation stability study.
Technical Support Center: Enhancing Orotic Acid Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges en...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of orotic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of orotic acid?
A1: The primary challenge is its low aqueous solubility, which limits its dissolution in the gastrointestinal tract, a critical step for absorption.[1][2][3] Orotic acid's bioavailability can also be influenced by its metabolism and transport mechanisms.[4][5]
Q2: What are the main strategies to enhance the bioavailability of orotic acid?
A2: The key strategies focus on improving its solubility and dissolution rate. These include:
Particle Size Reduction: Creating nanocrystals of orotic acid to increase the surface area for dissolution.[1][2][3]
Salt Formation: Converting orotic acid into more soluble orotate (B1227488) salts by reacting it with minerals (e.g., magnesium, lithium) or other pharmaceutical agents.[6][7][8]
Co-solvency and Solubilization: Using agents like alkanolamines or carnitine to prepare more concentrated aqueous solutions.[9][10]
Lipid-Based Formulations: Encapsulating orotic acid in lipid-based carriers like liposomes to improve its absorption. This is a general strategy for poorly soluble drugs.
Q3: How does nanocrystal formation improve orotic acid's bioavailability?
A3: By reducing the particle size of orotic acid to the nanometer range (100-200 nm), the surface area-to-volume ratio is significantly increased.[2][3] According to the Noyes-Whitney equation, this larger surface area leads to a faster dissolution rate, which can result in higher concentrations of the dissolved drug in the gastrointestinal fluid and subsequently, enhanced absorption.[11]
Q4: What is the rationale behind using orotate salts?
A4: Orotic acid can form salts with various bases, including minerals and other drug molecules with ionizable centers.[6][8] These salts often exhibit different physicochemical properties, such as improved solubility and dissolution rates, compared to the free acid form.[12][13][14] For instance, magnesium orotate is used in supplements and is suggested to be well-absorbed.[8] Patents also describe that converting poorly absorbed drugs to orotate salts can enhance their oral bioavailability.[6]
Troubleshooting Guides
Nanocrystal Formulation Issues
Q: My orotic acid nanocrystals are aggregating after production. What are the potential causes and solutions?
A: Aggregation of nanocrystals is a common issue and can be attributed to several factors:
Inadequate Stabilization: The concentration or type of stabilizer may be insufficient to overcome the high surface energy of the nanoparticles.
Solution: Experiment with different stabilizers (e.g., Polysorbate 80, Povacoat®) or increase the concentration of the current stabilizer.[2] A combination of stabilizers can also be more effective.
Improper Storage Conditions: Temperature fluctuations or inappropriate solvent conditions during storage can lead to instability.
Solution: Store the nanocrystal suspension at a controlled temperature. If freeze-drying, ensure the use of appropriate cryoprotectants.
High Zeta Potential: A low (close to zero) zeta potential indicates weak electrostatic repulsion between particles, leading to aggregation.
Solution: Measure the zeta potential of your formulation. If it is not sufficiently high (positive or negative), consider adding charged excipients or adjusting the pH to increase surface charge and repulsive forces.
Q: The yield of my nanocrystal production using high-energy milling is low. How can I improve it?
A: Low yields can result from several factors in the milling process:
Suboptimal Milling Parameters: The milling speed, time, and the size and amount of milling beads can significantly impact efficiency.
Solution: Optimize these parameters. Refer to established protocols for orotic acid nanocrystals, which suggest a two-step process with varying speeds.[2]
Adhesion to Equipment: The product may be adhering to the milling chamber or beads.
Solution: Ensure the proper ratio of drug to milling media. The use of surfactants can also reduce adhesion.
Drug Degradation: Excessive milling time or energy can lead to the degradation of the active pharmaceutical ingredient.
Solution: Monitor the chemical stability of orotic acid throughout the process using techniques like HPLC. Reduce milling time or energy if degradation is observed.
Orotate Salt Formulation Issues
Q: I am observing disproportionation of my orotate salt back to orotic acid and the base during storage. Why is this happening and how can I prevent it?
A: Disproportionation is a common stability issue with salts of weakly acidic or basic drugs.
Influence of pH and Moisture: The stability of an orotate salt can be highly dependent on the pH of the microenvironment and the presence of moisture.
Solution: Control the humidity during manufacturing and storage. Use of appropriate excipients can help to maintain a stable pH within the formulation.[12]
Common Ion Effect: If the formulation contains other ions that can interact with the orotate or the counter-ion, it can drive the equilibrium towards the free acid form.
Solution: Carefully select excipients to avoid those that could contribute to the common ion effect.
Q: The solubility of my synthesized orotate salt is not as high as expected. What could be the reason?
A: Several factors can influence the final solubility of the salt form:
Polymorphism: The salt may exist in different crystalline forms (polymorphs), each with its own solubility profile.
Solution: Characterize the solid-state properties of your salt using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form.[2] The crystallization process may need to be optimized to obtain the desired, more soluble polymorph.
Incomplete Salt Formation: The reaction between orotic acid and the base may not have gone to completion.
Solution: Verify the degree of salt formation using analytical techniques like Fourier-transform infrared (FTIR) spectroscopy or solid-state NMR. Adjust the stoichiometry of the reactants or the reaction conditions (e.g., solvent, temperature) to ensure complete conversion.
Quantitative Data on Bioavailability Enhancement
The following table summarizes quantitative data from studies on enhancing orotic acid's physicochemical properties, which are critical for improving bioavailability.
Enhancement Strategy
Formulation Details
Parameter Measured
Improvement
Reference
Nanocrystallization
High-energy milling with Polysorbate 80 as a stabilizer (Formulation FA)
Dissolve the lipids (and cholesterol, if used) and orotic acid in the organic solvent in a round-bottom flask.
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[15][16]
Hydration:
Add the aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.
Agitate the flask (e.g., by vortexing or gentle shaking) to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).
Size Reduction (Optional but Recommended):
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes of a defined pore size.[17]
Purification:
Remove any unencapsulated orotic acid by methods such as dialysis, gel filtration, or ultracentrifugation.
Characterization:
Determine the particle size, PDI, and zeta potential.
Measure the encapsulation efficiency by quantifying the amount of orotic acid in the liposomes versus the total amount used.
Visualizations
Signaling and Metabolic Pathways
Caption: De novo pyrimidine (B1678525) biosynthesis pathway highlighting the central role of orotic acid.
Experimental Workflow
Caption: General workflow for developing and evaluating enhanced bioavailability formulations of orotic acid.
Technical Support Center: High-Energy Milling for Enhanced Orotic Acid Dissolution
This technical support center is designed for researchers, scientists, and drug development professionals utilizing high-energy milling to improve the dissolution rate of orotic acid. Here you will find troubleshooting g...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals utilizing high-energy milling to improve the dissolution rate of orotic acid. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is high-energy milling and why is it used for orotic acid?
A1: High-energy milling is a mechanical process that uses impact and attrition forces to reduce the particle size of materials down to the micro or nano-scale.[1] Orotic acid is a poorly water-soluble drug, which can limit its bioavailability.[2][3] By reducing its particle size, high-energy milling significantly increases the surface area of the drug, which can lead to a much faster dissolution rate and improved solubility.[4][5] This technique can also induce changes in the crystalline structure of the material, sometimes leading to an amorphous state, which further enhances solubility.[5]
Q2: What are the key parameters to control during the high-energy milling of orotic acid?
A2: The success of high-energy milling is dependent on several key parameters that must be carefully controlled. These include:
Milling speed: Higher speeds generally lead to smaller particle sizes more quickly.[6]
Milling time: Longer milling times typically result in smaller particles, but excessive milling can lead to particle aggregation.[7]
Ball-to-powder ratio (BPR): This ratio influences the energy and frequency of collisions. A higher BPR can lead to more efficient milling.
Milling media: The size, density, and material of the grinding balls are important. Smaller beads are often used for achieving nanoparticle sizes.[8]
Temperature: Milling generates heat, which can affect the physical state of the orotic acid. In some cases, cryogenic milling (milling at very low temperatures) is used to prevent degradation and amorphization.
Presence of stabilizers: For wet milling, stabilizers are crucial to prevent particle aggregation.[4]
Q3: What is the difference between wet and dry high-energy milling for orotic acid?
A3:
Dry Milling: This process is conducted without a liquid medium. It can be simpler and avoids potential interactions between the drug and a solvent. However, it is more prone to issues like particle aggregation and potential thermal degradation due to heat buildup.[9]
Wet Milling: This method involves milling the orotic acid in a liquid suspension, typically with a stabilizer.[4] Wet milling is generally more effective at producing stable nanoparticles and provides better temperature control. The choice of solvent and stabilizer is critical to the success of wet milling.
Q4: What kind of dissolution improvement can I expect for orotic acid after high-energy milling?
A4: Studies have shown a significant increase in the dissolution rate and saturation solubility of orotic acid after high-energy milling. For instance, high-energy milling of orotic acid has resulted in a 13-fold increase in saturation solubility compared to the unprocessed material.[2][10] The final particle size achieved is a key factor, with nanocrystals in the 100-200 nm range showing remarkable improvements.[2]
Q5: How can I characterize the milled orotic acid particles?
A5: A variety of analytical techniques are used to characterize the physicochemical properties of milled orotic acid, including:
Particle Size Analysis: Dynamic Light Scattering (DLS) and Laser Diffraction (LD) are commonly used to determine the particle size distribution.
Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide visual confirmation of particle size and morphology.
Crystallinity Assessment: X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to assess changes in the crystalline structure and detect amorphization.[11]
Dissolution Testing: In vitro dissolution studies are essential to quantify the improvement in dissolution rate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the high-energy milling of orotic acid.
Issue 1: Particle Aggregation or Re-agglomeration
Symptoms:
Increase in particle size after an initial reduction during milling.[12]
Poor redispersibility of the milled powder in the dissolution medium.
Inconsistent dissolution profiles.
Potential Causes:
High surface energy of nanoparticles: The newly created surfaces are highly energetic and tend to recombine to reduce the overall surface energy.
Insufficient stabilizer (wet milling): The amount or type of stabilizer is not adequate to coat the particle surfaces and prevent them from sticking together.[4]
Excessive milling time or energy: Over-milling can lead to localized melting and fusion of particles.[7]
Electrostatic charges (dry milling): Dry milling can generate static charges that cause particles to clump together.[13]
Solutions:
Optimize Stabilizer Concentration (Wet Milling): Increase the concentration of the stabilizer or screen for a more effective one. A combination of steric and electrostatic stabilizers can be beneficial.
Optimize Milling Parameters: Reduce the milling time or speed to avoid over-processing.
Use a Process Control Agent (Dry Milling): Incorporate a small amount of an inert excipient to act as a physical barrier between particles.
Cryogenic Milling: Performing the milling at low temperatures can reduce particle plasticity and the tendency to agglomerate.
Issue 2: Poor Dissolution Performance Despite Small Particle Size
Symptoms:
The dissolution rate is lower than expected based on the measured particle size.
Incomplete dissolution.
Potential Causes:
Particle Aggregation in Dissolution Medium: The milled particles may be aggregating in the dissolution medium, reducing the effective surface area.
Poor Wettability: The surface of the milled orotic acid may be hydrophobic, preventing efficient contact with the aqueous dissolution medium.
Changes in Crystalline Form: While amorphization generally increases solubility, in some cases, a less soluble polymorphic form could be induced.
Solutions:
Incorporate a Wetting Agent: Add a surfactant to the dissolution medium to improve the wettability of the orotic acid particles.
Optimize Formulation: For wet-milled products, ensure the stabilizer used also aids in wettability. For dry-milled products, consider co-milling with a hydrophilic excipient.
Characterize Solid State: Use XRPD and DSC to confirm the crystalline state of the milled material and ensure a more soluble form has been produced.
Issue 3: Contamination of the Milled Product
Symptoms:
Discoloration of the powder.
Presence of unexpected peaks in analytical characterization (e.g., XRPD, elemental analysis).
Potential Causes:
Wear from Milling Media and Jar: The high-energy impacts can cause erosion of the grinding balls and the milling jar, leading to contamination of the product.
Degradation of Orotic Acid: Excessive heat generated during milling can cause chemical degradation.
Solutions:
Select Appropriate Milling Media: Use high-density, wear-resistant materials for the milling jar and balls, such as zirconia or tungsten carbide.
Control Milling Temperature: Use a milling system with a cooling jacket or perform milling in shorter cycles with cooling breaks.
Monitor for Degradation: Use analytical techniques like HPLC to check for the presence of degradation products after milling.
Experimental Protocols
Protocol 1: Wet High-Energy Milling of Orotic Acid
Preparation of the Suspension:
Prepare a dispersion medium by dissolving a suitable stabilizer (e.g., 0.1% w/v Polysorbate 80 and 10% w/v Povacoat®) in deionized water.[10]
Disperse the orotic acid powder in the stabilizer solution to a final concentration of 10% (w/v).[10]
Milling Process:
Charge a high-energy ball mill with the orotic acid suspension and yttrium-stabilized zirconia milling beads (e.g., 0.1 mm diameter).
Mill the suspension at a high speed (e.g., 1500 rpm) for a predetermined time (e.g., 15 minutes).[10]
A second, slower milling step (e.g., 400 rpm for 1 minute) can be performed after adding more stabilizer solution to ensure homogeneity.[10]
Post-Milling Processing:
Separate the milled suspension from the grinding media.
The resulting nanosuspension can be used directly or further processed (e.g., freeze-dried) to obtain a powder.
Characterization:
Determine the particle size and distribution using Dynamic Light Scattering.
Analyze the crystalline state using XRPD and DSC.
Conduct dissolution testing as described in Protocol 2.
Protocol 2: In Vitro Dissolution Testing of Milled Orotic Acid
Apparatus:
Use a USP Apparatus 2 (paddle apparatus) or Apparatus 4 (flow-through cell), which are suitable for poorly soluble drugs.[14]
Dissolution Medium:
Based on the solubility profile of orotic acid, a suitable medium is acetate (B1210297) buffer at pH 4.5 or water.[10] The volume should be sufficient to maintain sink conditions (at least 3 times the volume required to form a saturated solution).
The addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to ensure good wetting.
Test Conditions:
Maintain the temperature at 37 ± 0.5 °C.
Set the paddle speed to a suitable rate (e.g., 50 rpm).
Procedure:
Accurately weigh a sample of the milled orotic acid powder and introduce it into the dissolution vessel.
At predetermined time intervals, withdraw samples of the dissolution medium.
Filter the samples immediately to prevent undissolved particles from interfering with the analysis.
Analyze the concentration of dissolved orotic acid in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Data Analysis:
Calculate the cumulative percentage of drug dissolved at each time point.
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Quantitative Data Summary
Table 1: Effect of High-Energy Milling on Orotic Acid Particle Size and Solubility
Technical Support Center: Refinement of Reaction Conditions for Fluorometric Orotate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining reaction conditions for fluorometric o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining reaction conditions for fluorometric orotate (B1227488) assays.
Troubleshooting Guides
High-quality data from fluorometric orotate assays depend on optimized reaction conditions. Below are common problems encountered during these experiments, their potential causes, and recommended solutions.
Table 1: General Troubleshooting for Fluorometric Orotate Assays
Problem
Potential Cause(s)
Recommended Solution(s)
High Background Fluorescence
1. Autofluorescence of assay components (e.g., buffers, reagents, microplate).2. Contamination of reagents or buffer with fluorescent impurities.3. Spontaneous hydrolysis of the substrate leading to a fluorescent product.
1. Measure the fluorescence of individual components to identify the source. Use black, opaque-bottom microplates to minimize background.[1]2. Prepare fresh reagents with high-purity water and filter-sterilize buffers.3. Prepare the substrate solution fresh before each experiment and run a "no-enzyme" control to assess autohydrolysis.
Low or No Signal
1. Inactive enzyme due to improper storage or handling.2. Incorrect excitation and emission wavelength settings on the plate reader.3. Suboptimal concentrations of enzyme or substrate.
1. Prepare fresh enzyme dilutions and avoid repeated freeze-thaw cycles.2. Ensure the plate reader settings match the optimal wavelengths for the fluorophore.3. Perform enzyme and substrate titration experiments to determine optimal concentrations.
Signal Decreases Over Time or Plateaus Too Quickly
1. Photobleaching of the fluorophore due to excessive exposure to excitation light.2. Substrate depletion, leading to a non-linear reaction rate.3. Enzyme instability under the assay conditions.
1. Minimize exposure time and the number of readings per well.2. Ensure the substrate concentration is not limiting (typically 2-5 times the Km).3. Check the stability of the enzyme at the assay temperature and pH over the experiment's duration.
Inconsistent or Non-Reproducible Results
1. Pipetting errors, especially with small volumes.2. Temperature fluctuations across the microplate.3. Evaporation from the outer wells of the microplate.
1. Use calibrated pipettes and consider preparing a master mix of reagents.[2]2. Ensure the plate is uniformly equilibrated to the desired temperature.3. Avoid using the outer wells or fill them with a blank solution like water or buffer.
Frequently Asked Questions (FAQs)
1. What is the optimal pH and temperature for a fluorometric orotate assay?
The optimal pH and temperature can vary depending on the source of the orotate phosphoribosyltransferase (OPRTase). For the fluorometric assay using 4-trifluoromethylbenzamidoxime (4-TFMBAO) with HeLa cell lysate, the enzymatic reaction is typically performed at pH 8.3 and 37°C .[3] However, the optimal conditions should be determined empirically for your specific enzyme and assay system. For example, OPRTase from the thermophilic organism Thermus thermophilus has an optimal pH of 9.0 and an optimal temperature range of 75-80°C.[4]
2. How can I optimize the concentrations of orotic acid and PRPP?
Systematic optimization of substrate concentrations is crucial.
Orotic Acid: In assays measuring the decrease in orotic acid, an excess of the substrate can lead to a high initial fluorescence signal, making it difficult to detect small changes. A minimal concentration that still provides a robust signal and initial reaction rate should be determined. For the 4-TFMBAO assay, concentrations between 2.5 µM and 10 µM have been used.[3]
PRPP (5-Phosphoribosyl-1-pyrophosphate): The concentration of the co-substrate, PRPP, should be saturating to ensure the reaction rate is not limited by its availability. The optimal concentration should be determined by titrating PRPP and measuring the enzyme activity. In studies with HeLa cell lysate, a PRPP concentration of 1.0 mM was found to be optimal.[3]
3. What are some common sources of interference in fluorometric orotate assays?
Several factors can interfere with the assay:
Autofluorescent Compounds: Compounds in your sample or test library that fluoresce at the same wavelengths as your probe can lead to false positives.
Quenching: Components in the assay mixture can absorb the excitation or emission light, leading to a decrease in the fluorescence signal.
Enzyme Inhibitors: Your sample may contain inhibitors of OPRTase.
Light Scattering: Particulate matter in the sample can scatter light and increase background noise.
It is important to run appropriate controls, including a "no-enzyme" control and a "no-substrate" control, to identify and account for these interferences.
4. Are there alternative fluorometric methods for detecting orotate?
Yes, while the 4-TFMBAO method is well-described, other fluorescent probes can be used for the detection of carboxylic acids like orotic acid. These often involve derivatization of the carboxylic acid group to introduce a fluorophore. Some classes of reagents used for this purpose include:
Coumarin analogues
Anthracene-based alkyl halides
Diazoalkanes
The choice of an alternative probe will depend on factors such as its reactivity with orotic acid, the spectral properties of the resulting derivative, and the complexity of the derivatization procedure.
Experimental Protocols
Detailed Protocol for Fluorometric Orotate Phosphoribosyltransferase (OPRTase) Activity Assay using 4-Trifluoromethylbenzamidoxime (4-TFMBAO)
This protocol is adapted from a method used to measure OPRTase activity in HeLa cell lysates.[2][3][5][6][7]
Materials:
HeLa cell lysate (or other biological sample)
Assay Buffer: 10 mM KH₂PO₄-K₂HPO₄ (pH 8.3)
Dithiothreitol (DTT)
MgCl₂
5-Phosphoribosyl-1-pyrophosphate (PRPP)
Orotic acid
4-Trifluoromethylbenzamidoxime (4-TFMBAO)
K₃[Fe(CN)₆]
K₂CO₃
Black, opaque-bottom 96-well plates
Procedure:
Enzymatic Reaction Setup:
Prepare the enzymatic reaction mixture in a microcentrifuge tube. For a 500 µL total volume, combine:
HeLa cell lysate (containing ~200 µg of protein)
Assay Buffer (to final concentration of 10 mM, pH 8.3)
DTT (to final concentration of 0.5 mM)
MgCl₂ (to final concentration of 4 mM)
PRPP (to final concentration of 1.0 mM)
Orotic acid (to final concentration of 5 µM)
Incubate the reaction mixture at 37°C.
Fluorogenic Derivatization:
At various time points (e.g., 0, 15, and 30 minutes), take an 80 µL aliquot of the enzymatic reaction mixture.
Immediately mix the aliquot with the following in a new microcentrifuge tube:
120 µL of H₂O
200 µL of 4 mM 4-TFMBAO
200 µL of 8 mM K₃[Fe(CN)₆]
200 µL of 80 mM K₂CO₃
Heat the mixture at 80°C for 4 minutes.
Cool the mixture in an ice bath for at least 2 minutes to stop the reaction.
Fluorescence Measurement:
Transfer the cooled derivatization mixture to a well of a black, opaque-bottom 96-well plate.
Measure the fluorescence intensity using a spectrofluorometer with excitation at 340 nm and emission at 460 nm.
Data Analysis:
The OPRTase activity is determined by the rate of decrease in fluorescence intensity over time, which corresponds to the consumption of orotic acid.
A calibration curve of orotic acid should be prepared under the same conditions (including the presence of cell lysate) to accurately quantify the concentration of orotic acid.
Table 2: Optimized Reaction Conditions for 4-TFMBAO Fluorometric Orotate Assay
Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[8] Orotate phosphoribosyltransferase (OPRTase) catalyzes the conversion of orotate to orotidine (B106555) 5'-monophosphate (OMP).[8][9][10]
Caption: Pyrimidine biosynthesis pathway highlighting the OPRTase-catalyzed step.
Experimental Workflow for Fluorometric Orotate Assay
The following diagram illustrates the general workflow for performing a fluorometric orotate assay to measure OPRTase activity.
Caption: General experimental workflow for a fluorometric orotate assay.
Orotic Acid and Cancer Cell Proliferation Signaling
Orotic acid has been shown to act as a tumor promoter, particularly in liver cancer.[11] One proposed mechanism involves the activation of the mTORC1 signaling pathway through the negative regulation of AMP-activated protein kinase (AMPK).[11][12][13]
Caption: Simplified signaling pathway of orotic acid-induced cell proliferation.
recommended storage and handling for orotic acid monohydrate
This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended storage and handling of orotic acid monohydrate. Frequently Asked Questions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended storage and handling of orotic acid monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid orotic acid monohydrate?
A1: Orotic acid monohydrate is a stable compound when stored correctly.[1] It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[1] Different suppliers provide slightly different temperature recommendations, which are summarized in the table below. For long-term storage, it is advisable to keep the container tightly sealed.
Q2: How should I handle orotic acid monohydrate safely in the laboratory?
A2: Orotic acid monohydrate can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a respirator may be necessary. Ensure good ventilation in the work area.
Q3: What is the best way to dissolve orotic acid monohydrate?
A3: Orotic acid monohydrate has low solubility in water (approximately 1.7 mg/mL). Its solubility can be significantly increased in alkaline solutions. For a detailed procedure, please refer to the Experimental Protocols section.
Q4: How stable are aqueous solutions of orotic acid monohydrate?
A4: Aqueous solutions of orotic acid are stable, especially when prepared with a slightly alkaline pH (6.8-9.0) and stored properly.[2] For stock solutions prepared in DMSO, they are stable for up to 1 year at -20°C and up to 2 years at -80°C.[3] It is recommended to prepare fresh aqueous solutions for critical experiments.
Q5: What should I do in case of accidental exposure?
A5:
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.
Troubleshooting Guides
Issue
Possible Cause
Recommended Solution
Difficulty Dissolving Orotic Acid Monohydrate
Low solubility in neutral water.
Increase the pH of the solution by adding a base such as sodium hydroxide (B78521) or an alkanolamine. Gentle heating can also aid dissolution. Refer to the detailed dissolution protocol below.
Precipitation in Stored Aqueous Solution
The pH of the solution has dropped, or the solution is supersaturated.
Re-adjust the pH to a slightly alkaline range (7.0-8.0). Gentle warming and sonication may help redissolve the precipitate. For long-term storage, consider preparing a more concentrated stock in DMSO and diluting it in your aqueous buffer just before use.
Discoloration of Solid Compound
Exposure to light or contaminants.
Discard the reagent and use a fresh, properly stored batch. Ensure the storage container is opaque and tightly sealed.
Data Presentation
Table 1: Recommended Storage Temperatures for Solid Orotic Acid Monohydrate
Protocol for Preparing an Aqueous Stock Solution of Orotic Acid Monohydrate
This protocol is based on the principle of increasing the solubility of orotic acid by adjusting the pH to a slightly alkaline range.
Materials:
Orotic acid monohydrate
Deionized water
1 M Sodium Hydroxide (NaOH) or an appropriate alkanolamine (e.g., 2-amino-2-methyl-propanol)
Sterile container
Magnetic stirrer and stir bar
pH meter
Procedure:
Weigh the desired amount of orotic acid monohydrate.
Add the solid to a volume of deionized water that is less than the final desired volume (e.g., add to 80% of the final volume).
Begin stirring the suspension at room temperature.
Slowly add 1 M NaOH or the chosen alkanolamine dropwise to the suspension.
Monitor the pH of the solution continuously. Continue adding the base until the orotic acid monohydrate is fully dissolved and the pH is stable in the range of 7.0-8.0.
Once fully dissolved, add deionized water to reach the final desired volume.
Sterile-filter the solution if required for your application.
Store the solution in a tightly sealed container. For short-term storage, 4°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable.
Mandatory Visualization
Caption: Troubleshooting workflow for orotic acid monohydrate.
minimizing analytical interference in HPLC-based orotic acid detection
Welcome to the technical support center for the HPLC-based analysis of orotic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the HPLC-based analysis of orotic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in orotic acid analysis?
A1: Interference in orotic acid analysis primarily stems from endogenous components within the biological matrix being analyzed. In urine, other organic acids and structurally similar compounds can co-elute with orotic acid, especially when using UV detection.[1][2] In milk samples, lactic acid, acetic acid, and citric acid are potential interferents due to their poor retention on C18 columns.[1] For LC-MS/MS analysis, phospholipids (B1166683) from plasma or serum are a major cause of matrix effects, leading to ion suppression or enhancement.
Q2: How can I improve the retention of the highly polar orotic acid on a reversed-phase column?
A2: Orotic acid's high polarity makes it challenging to retain on standard C18 columns. To improve retention, consider the following strategies:
Use a polar-embedded or aqueous C18 column: These columns are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.
Optimize mobile phase pH: Since orotic acid is an acidic compound, maintaining the mobile phase pH at least 2 units below its pKa will keep it in its protonated, less polar form, thereby increasing retention on a reversed-phase column. A mobile phase buffered to a low pH (e.g., pH 2.2-3.0) is often effective.
Avoid 100% aqueous mobile phase: Even with aqueous-compatible columns, a small amount of organic solvent in the mobile phase can improve peak shape and retention stability.
Q3: What is the optimal detection wavelength for orotic acid using a UV or DAD detector?
A3: The optimal UV detection wavelength for orotic acid is around 278-280 nm.[1] While orotic acid also absorbs at lower wavelengths, detection in this higher range helps to avoid interference from many endogenous species present in biological samples, leading to a better signal-to-noise ratio and improved selectivity.[1]
Q4: When should I choose LC-MS/MS over HPLC-UV for orotic acid analysis?
A4: LC-MS/MS is the preferred method when high sensitivity and specificity are required, especially in complex matrices like plasma or for detecting low concentrations of orotic acid.[1][3] Tandem mass spectrometry can distinguish orotic acid from co-eluting compounds, which is a significant advantage over UV detection.[1] The characteristic transition for orotic acid in negative ion mode is m/z 155 to 111.[1][3] HPLC-UV can be a robust and cost-effective alternative for less complex matrices or when analyzing higher concentrations of orotic acid, provided that chromatographic separation from interferents is adequate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Chromatography & Peak Shape Issues
Problem
Potential Causes
Solutions
Peak Tailing
- Secondary interactions with residual silanols on the column packing material.- Inappropriate mobile phase pH, leading to partial ionization of orotic acid.- Column overload.
- Use a high-purity, end-capped C18 column or a column with low silanol (B1196071) activity.- Lower the mobile phase pH to at least 2 units below the pKa of orotic acid (e.g., using 0.1% formic acid or a phosphate (B84403) buffer at pH 2.2).- Reduce the sample concentration or injection volume.
Peak Splitting or Shoulders
- Co-elution of an interfering compound.- Mismatch between the sample solvent and the mobile phase.- A void or contamination at the head of the column.
- Optimize the gradient elution to better separate the peaks.- Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.- Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Poor or No Retention
- Orotic acid is highly polar.- Inappropriate mobile phase for a reversed-phase column (e.g., 100% aqueous).
- Use a column designed for polar analytes (e.g., polar-embedded or aqueous C18).- Ensure the mobile phase pH is low to suppress ionization.- Maintain a small percentage of organic solvent in the mobile phase.
Ghost Peaks
- Contamination in the HPLC system, mobile phase, or sample vials.- Carryover from a previous injection.- Late eluting compounds from a previous run appearing in the current chromatogram.
- Use high-purity solvents and additives.- Implement a robust needle wash protocol in your autosampler.- Ensure your gradient program includes a sufficient wash step to elute all components before the next injection.
Sample Preparation & Matrix Effects
Problem
Potential Causes
Solutions
Low Recovery
- Inefficient extraction of orotic acid from the matrix.- Analyte loss during solvent evaporation steps.
- Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of precipitant to sample.- For SPE, select a sorbent that provides good retention and elution of orotic acid.- Minimize evaporation steps or use a gentle stream of nitrogen at a controlled temperature.
Ion Suppression/Enhancement (LC-MS/MS)
- Co-eluting endogenous compounds from the matrix (e.g., phospholipids) interfering with the ionization of orotic acid.
- Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts compared to protein precipitation.- Optimize chromatographic separation to move the orotic acid peak away from regions of significant ion suppression.- Use a stable isotope-labeled internal standard (e.g., ¹⁵N₂-orotic acid) to compensate for matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation for Orotic Acid in Milk
This protocol is adapted from a method for UFLC analysis of orotic acid in milk.[4]
Sample Homogenization: Warm defrosted milk samples to 37-38°C and briefly sonicate to ensure homogeneity.
Deproteinization: To 1 mL of milk, add 1 mL of acetonitrile.
Vortexing: Agitate the mixture for 1 minute.
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
Dilution: Transfer 1 mL of the supernatant to a new tube and dilute with 9 mL of ultrapure water.
Final Preparation: Vortex the resulting solution. It is now ready for injection into the HPLC system.
Protocol 2: "Dilute and Shoot" for Orotic Acid in Urine (LC-MS/MS)
This is a simple and rapid method suitable for high-throughput analysis.[1][3]
Sample Thawing: Thaw frozen urine samples at room temperature.
Dilution: Dilute the urine sample 1:20 with an aqueous solution containing 0.1% formic acid. For example, add 50 µL of urine to 950 µL of the formic acid solution.
Vortexing: Vortex the diluted sample thoroughly.
Injection: The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Orotic Acid Analysis
Technique
Principle
Advantages
Disadvantages
Typical Recovery
Protein Precipitation (PPT)
Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or an acid.
Simple, fast, inexpensive, and suitable for high-throughput screening.
Non-selective, resulting in extracts that may contain significant levels of other endogenous compounds, leading to higher matrix effects.[5]
75-85% for orotic acid in dried blood spots.
Liquid-Liquid Extraction (LLE)
Orotic acid is partitioned between two immiscible liquid phases based on its solubility.
Can provide cleaner extracts than PPT, leading to reduced matrix effects.[5]
More labor-intensive, may require larger volumes of organic solvents, and can be challenging to automate. Recovery of polar analytes can be low.
Can be lower and more variable than SPE.
Solid-Phase Extraction (SPE)
Orotic acid is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a different solvent.
Provides the cleanest extracts, significantly reducing matrix effects. Can concentrate the analyte, improving sensitivity.
More complex and time-consuming method development. Can be more expensive than PPT or LLE.
Generally high and reproducible, often >85%.
Table 2: Example HPLC and LC-MS/MS Method Parameters for Orotic Acid Analysis
troubleshooting unexpected results in orotic acid metabolism studies
Welcome to the technical support center for orotic acid metabolism studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidanc...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for orotic acid metabolism studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My measured orotic acid levels in urine/cell culture media are unexpectedly high. What are the potential causes?
A1: Elevated orotic acid levels can stem from several factors:
Metabolic Blockade: Inhibition of the enzyme Uridine Monophosphate Synthase (UMPS), either genetically (as in hereditary orotic aciduria) or pharmacologically, will lead to an accumulation of its substrate, orotic acid.[1][2]
Urea (B33335) Cycle Disorders: Defects in the urea cycle, particularly Ornithine Transcarbamylase (OTC) deficiency, can cause an overflow of carbamoyl (B1232498)phosphate (B84403) from the mitochondria into the cytosol, where it enters the pyrimidine (B1678525) biosynthesis pathway and leads to increased orotic acid production.[3][4]
Drug-Induced Effects: Certain drugs, such as allopurinol, can inhibit orotidine (B106555) monophosphate decarboxylase, leading to an increase in orotic acid excretion.[3]
Physiological Conditions: Pregnancy and high protein intake can sometimes lead to transiently elevated orotic acid levels.[3][5]
Sample Contamination: Improper sample handling or contamination can lead to inaccurate readings. Ensure proper collection and storage procedures are followed.[5][6][7]
Q2: I am observing low or no UMPS enzyme activity in my assay. What should I check?
A2: Low or absent UMPS activity could be due to:
Improper Sample Preparation: Ensure that cell lysates or tissue homogenates are prepared under conditions that preserve enzyme activity (e.g., on ice, with protease inhibitors).
Sub-optimal Assay Conditions: Verify the pH, temperature, and substrate concentrations in your assay buffer. The bifunctional nature of UMPS means that the optimal conditions for the OPRTase and ODCase activities might differ slightly.[8]
Enzyme Instability: UMPS can be unstable. Ensure proper storage of your enzyme preparations. The oligomeric state of UMPS can also affect its activity.[8]
Reagent Quality: Check the purity and concentration of your substrates (orotic acid, PRPP, OMP).
Q3: My cell line is not responding to orotic acid treatment as expected. Why might this be?
A3: Cell line-specific differences are a common source of variability:
Differential Metabolism: Different cell lines, especially normal versus cancerous cells, can have vastly different rates of pyrimidine biosynthesis and salvage.[9][10][11][12] Some cell lines may rely more on the salvage pathway, making them less sensitive to perturbations in the de novo pathway.[9]
Signaling Pathway Variations: The cellular response to orotic acid can be mediated by signaling pathways like AMPK and mTORC1.[13][14][15] The status of these pathways in your specific cell line will influence the outcome.
Growth Phase: The activity of enzymes in the pyrimidine synthesis pathway can vary depending on the growth phase of the cells (lag, log, plateau).[11][12]
Q4: I am having trouble with the solubility of orotic acid. What can I do?
A4: Orotic acid has limited solubility in acidic and neutral aqueous solutions. To improve solubility, you can:
Use a Basic Solution: Dissolve orotic acid in a slightly basic solution (e.g., with the addition of NaOH or by using a basic buffer) to form the more soluble orotate (B1227488) salt.
Gentle Heating: Gentle warming can help to dissolve orotic acid, but be cautious of potential degradation if heating for extended periods or at high temperatures.
Troubleshooting Guides
Guide 1: LC-MS/MS Analysis of Orotic Acid
This guide addresses common issues encountered during the quantification of orotic acid using Liquid Chromatography-Tandem Mass Spectrometry.
Observed Problem
Potential Cause
Suggested Solution
Retention Time Shifts
Changes in mobile phase composition, column degradation, fluctuating flow rates.[16]
Prepare fresh mobile phase, ensure consistent pH, and check the pump for leaks or bubbles. Use a guard column to protect the analytical column.[17]
Dilute the sample, ensure the sample is fully dissolved in a solvent compatible with the mobile phase, and clean the column according to the manufacturer's instructions.[17]
High Background Noise/Contamination
Contaminated solvents, glassware, or carryover from previous samples.[7][16]
Use high-purity, LC-MS grade solvents and additives.[17] Thoroughly clean all glassware and the injection port. Run blank injections between samples to check for carryover.[7]
Matrix Effects (Ion Suppression or Enhancement)
Co-eluting compounds from the sample matrix (e.g., salts, lipids) interfering with ionization.[6]
Optimize sample preparation to remove interfering substances. Methods include solid-phase extraction (SPE), liquid-liquid extraction, or protein precipitation.[6] Adjusting the chromatography to better separate orotic acid from matrix components can also help.
Guide 2: Cell-Based Assays
This guide provides troubleshooting for common problems in cell-based experiments involving orotic acid.
Observed Problem
Potential Cause
Suggested Solution
Inconsistent Cell Viability Results
Assay interference, incorrect assay for the experimental conditions, variability in cell seeding density.
Choose an appropriate viability assay. For example, MTT assays rely on mitochondrial function, which can be affected by orotic acid.[18][19] Consider an alternative like a neutral red assay for acidic conditions.[19] Ensure consistent cell seeding and treatment times.
Unexpected Proliferation or Apoptosis
Orotic acid can have dual effects depending on the cell type and concentration. It has been shown to promote proliferation in some cancer cells while inducing apoptosis in others.[14][20]
Perform a dose-response curve to determine the optimal concentration for your desired effect. Characterize the baseline expression of cell cycle and apoptosis-related genes in your cell line.[20]
Difficulty in Transfection/Gene Knockdown for UMPS
High levels of endogenous UMPS, inefficient delivery of siRNA/shRNA.
Screen different siRNA/shRNA sequences for knockdown efficiency. Optimize transfection conditions (reagent, cell density, incubation time). Consider using a CRISPR-based approach for a more complete knockout.
Experimental Protocols
Protocol 1: Quantification of Orotic Acid in Cell Culture Supernatant by LC-MS/MS
This protocol is adapted from methods for analyzing components in cell culture media.[21]
Sample Preparation:
Collect cell culture supernatant.
Centrifuge at 14,000 rpm for 5 minutes to remove cell debris.
To 100 µL of supernatant, add 200 µL of acetonitrile (B52724) to precipitate proteins.
Vortex and centrifuge at 14,000 rpm for 5 minutes.
Transfer the supernatant to a new tube and dilute 1:100 with water containing 0.1% formic acid.[21]
LC-MS/MS Conditions:
Column: ACQUITY UPLC HSS T3 (2.1 x 150 mm, 1.8 µm) or equivalent.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Flow Rate: 0.2 mL/min.
Injection Volume: 1 µL.
Gradient: Optimize based on your system to achieve good separation of orotic acid from other media components.
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode. Monitor the transition m/z 155 -> 111 for orotic acid.
Technical Support Center: Optimization of Substrate Concentration for Enzymatic Assays Involving Orotate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing substrate concentrations for enzymatic assays involving orotate (B1227488) and related enzymes, such as Orotate Phosphoribosyltransferase (OPRT) and Dihydroorotate (B8406146) Dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: Why is optimizing substrate concentration crucial for my enzymatic assay?
A1: Optimizing the substrate concentration is critical for obtaining accurate and reproducible results. If the substrate concentration is too low, the enzyme's active sites will not be saturated, leading to an underestimation of the maximum reaction velocity (Vmax). Conversely, excessively high substrate concentrations can lead to substrate inhibition, where the reaction rate decreases.[1] Determining the optimal substrate concentration, often around the Michaelis constant (Km), ensures that the assay is sensitive and reflects the true enzymatic activity.[1]
Q2: What is the Michaelis constant (Km) and why is it important?
A2: The Michaelis constant (Km) is a fundamental parameter in enzyme kinetics. It represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[2] A low Km value indicates a high affinity of the enzyme for its substrate, meaning the enzyme can become saturated at lower substrate concentrations. Conversely, a high Km value suggests a lower affinity.[2] Knowing the Km is essential for setting up an assay, as it helps in choosing a substrate concentration that allows for the sensitive measurement of enzyme activity.[3]
Q3: What are the key enzymes involved in orotate metabolism that I might be assaying?
A3: The two primary enzymes you are likely to encounter are:
Orotate Phosphoribosyltransferase (OPRT): This enzyme catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP).[4][5]
Dihydroorotate Dehydrogenase (DHODH): This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo pyrimidine (B1678525) biosynthesis pathway.[6][7]
Q4: Where can I find starting concentrations for orotate in my OPRT assay?
A4: The optimal concentration will vary depending on the source of your enzyme. However, a common starting point for orotate concentration in OPRT assays is in the low micromolar range. For example, a study on E. coli OPRTase used orotate concentrations ranging from 5 to 100 µM.[8] Another study involving HeLa cell lysates used orotic acid concentrations between 2.5 and 10 µM.[9] It is recommended to perform a substrate titration experiment to determine the optimal concentration for your specific conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of substrate concentration for enzymatic assays involving orotate.
Issue
Possible Cause(s)
Solution(s)
No or very low enzyme activity
1. Sub-optimal substrate concentration: The orotate or dihydroorotate concentration may be too far below the Km of the enzyme. 2. Inactive enzyme: The enzyme may have denatured due to improper storage or handling. 3. Missing cofactors: Some enzymes require specific cofactors (e.g., PRPP for OPRT, FMN and Coenzyme Q for DHODH).[4] 4. Incorrect buffer conditions: The pH, ionic strength, or presence of inhibitors in the buffer can affect enzyme activity.
1. Perform a substrate titration: Test a wide range of substrate concentrations, starting from well below to well above the expected Km. 2. Check enzyme integrity: Run a positive control with a known active enzyme lot. Ensure proper storage on ice during experiments.[10] 3. Verify cofactor presence and concentration: Ensure all necessary cofactors are present at their optimal concentrations. 4. Optimize buffer conditions: Test different buffer systems and pH values to find the optimum for your enzyme.
High background signal
1. Non-enzymatic substrate degradation: The substrate may be unstable under the assay conditions (e.g., high pH or temperature). 2. Contaminated reagents: Reagents may be contaminated with enzymes or other substances that interfere with the assay. 3. Autohydrolysis of substrate: The substrate itself might spontaneously break down, leading to a signal.
1. Run a no-enzyme control: This will help determine the rate of non-enzymatic substrate degradation.[10] 2. Use high-purity reagents: Ensure all buffers and reagents are freshly prepared with high-purity water. 3. Test substrate stability: Incubate the substrate in the assay buffer without the enzyme to check for spontaneous breakdown.
Reaction rate is too fast to measure accurately
1. Enzyme concentration is too high: An excess of enzyme will lead to rapid substrate depletion. 2. Substrate concentration is too high: While less common, very high substrate levels can sometimes lead to a burst of activity that is difficult to measure accurately.
1. Reduce enzyme concentration: Perform serial dilutions of the enzyme to find a concentration that gives a linear reaction rate over a reasonable time course. 2. Re-evaluate substrate concentration: Ensure the substrate concentration is appropriate for determining the initial velocity.
Inconsistent results between replicates
1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. 2. Inadequate mixing: Failure to properly mix the reaction components.[10] 3. Temperature fluctuations: Inconsistent incubation temperatures between wells or assays.[10] 4. Edge effects in microplates: Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations.[11]
1. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Ensure thorough mixing: Mix all reaction components thoroughly by gentle vortexing or pipetting up and down.[10] 3. Maintain consistent temperature: Use a water bath or incubator to ensure a constant and uniform temperature. 4. Avoid using outer wells: Fill the outer wells with sterile water or PBS to minimize evaporation from the experimental wells.[11]
Quantitative Data Summary
The following tables provide a summary of reported Michaelis-Menten constants (Km) for orotate and related substrates with their respective enzymes from various sources. These values can serve as a starting point for designing your substrate concentration optimization experiments.
Table 1: Km Values for Orotate Phosphoribosyltransferase (OPRT)
Organism/Source
Substrate
Km (µM)
Co-substrate
Km (µM)
Escherichia coli
Orotate
5 - 100 (range tested)
PRPP
100
Plasmodium falciparum
Orotate
250 (fixed)
PRPP
6.25 - 250 (range tested)
HeLa Cell Lysate
Orotic Acid
2.5 - 10 (range tested)
PRPP
250 - 1000 (range tested)
Table 2: Kinetic Data for Dihydroorotate Dehydrogenase (DHODH)
Organism/Source
Substrate
Km (µM)
Inhibitor
IC50 (nM)
Human
Dihydroorotate
Not specified
Brequinar
4.6
Human
Dihydroorotate
Not specified
A771726
773
Human
Dihydroorotate
Not specified
DHODH-IN-1
25
Rat Liver
Dihydroorotate
Not specified
DHODH-IN-15
11,000
Experimental Protocols
Protocol 1: Determination of Optimal Substrate Concentration (Michaelis-Menten Kinetics)
This protocol outlines the steps to determine the optimal substrate concentration for an enzymatic assay by measuring the initial reaction velocity at various substrate concentrations to determine the Km and Vmax.
Materials:
Purified enzyme (OPRT or DHODH)
Substrate stock solution (Orotate or Dihydroorotate)
Co-substrate stock solution (e.g., PRPP for OPRT)
Assay buffer (optimized for pH and ionic strength)
Microplate reader or spectrophotometer
96-well microplates (UV-transparent if applicable)
Calibrated pipettes
Procedure:
Enzyme Concentration Optimization: Before determining the Km for the substrate, it is important to find an enzyme concentration that results in a linear reaction rate for a fixed, non-limiting substrate concentration over a desired time period.[12]
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer. The range of concentrations should typically span from 0.1 x Km to 10 x Km (if an approximate Km is known from the literature). If the Km is unknown, a wider range should be tested (e.g., from low micromolar to millimolar).
Set up the Assay Plate:
Add a constant volume of assay buffer to each well.
Add the various substrate dilutions to the appropriate wells.
Include a "no substrate" control to measure any background signal.
If a co-substrate is required, add it to all wells at a saturating concentration (typically 5-10 times its Km).
Pre-incubate: Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to ensure all components are at the reaction temperature.
Initiate the Reaction: Add a fixed, optimized concentration of the enzyme to each well to start the reaction.
Measure Initial Velocity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. The initial linear portion of the reaction progress curve represents the initial velocity (v₀).[13]
Data Analysis:
Calculate the initial velocity for each substrate concentration.
Plot the initial velocity (v₀) versus the substrate concentration ([S]).
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km.[14]
Alternatively, a Lineweaver-Burk plot (1/v₀ vs 1/[S]) can be used for a linear representation of the data to estimate Km and Vmax.[2]
Visualizations
Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway highlighting the roles of DHODH and OPRT.
Experimental Workflow for Substrate Concentration Optimization
Caption: A stepwise workflow for determining the optimal substrate concentration in an enzymatic assay.
Technical Support Center: Synthesis of Orotic Acid from Maleuric Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of orotic acid synthesis from ma...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of orotic acid synthesis from maleuric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of orotic acid from maleuric acid, which typically involves the bromination of maleuric acid followed by an alkaline-induced cyclization.
Issue 1: Low Yield of Orotic Acid
Possible Cause: Incomplete Bromination of Maleuric Acid
Question: My final yield of orotic acid is significantly lower than expected. How can I determine if the initial bromination step is the problem?
Answer: Incomplete bromination of maleuric acid is a common reason for low yields. To troubleshoot this, consider the following:
Molar Ratio of Bromine: Ensure the correct molar ratio of bromine to maleuric acid is used. An insufficient amount of bromine will result in unreacted starting material. A patent for this process suggests a mass ratio of maleuric acid to bromine between 1:1.5 and 1:3.0 can lead to product yields of 72% - 90%.[1]
Reaction Temperature: The bromination reaction is typically carried out at low temperatures, between 5-20°C, to control the reaction rate and minimize side reactions.[1]
Reaction Time: Allow sufficient time for the reaction to go to completion. Reaction times can range from 10 to 25 hours.[1] Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Possible Cause: Inefficient Cyclization and Elimination
Question: I've confirmed the bromination step is complete, but my yield is still low. What factors in the cyclization step could be affecting my results?
Answer: The subsequent alkaline treatment is crucial for the formation of the pyrimidine (B1678525) ring of orotic acid.
Base Concentration and Temperature: The concentration of the alkaline solution (e.g., sodium hydroxide) and the reaction temperature are critical. The reaction is typically performed by adding the brominated intermediate to a hot alkaline solution (55-85°C).[1] A molar ratio of maleyl urea (B33335) to sodium hydroxide (B78521) of 1:6.5 at 62-64°C has been reported to give a yield of 87%.[2]
pH Control during Acidification: After the cyclization, orotic acid is precipitated by acidifying the reaction mixture. The pH must be carefully adjusted to be acidic to ensure complete precipitation of the product.[1]
Issue 2: Product Purity is Low
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: Impurities can arise from unreacted starting materials, side products, or residual salts.
Recrystallization: Purification of the crude orotic acid can be achieved by recrystallization. A common method involves dissolving the crude product in a hot alkaline solution (e.g., with ammonia), filtering to remove insoluble impurities, and then re-precipitating the purified orotic acid by acidification with an acid like hydrochloric acid.[1]
Washing: Thoroughly washing the final product with deionized water after filtration is essential to remove any soluble impurities and residual acid.
Frequently Asked Questions (FAQs)
Question: What is the general chemical reaction for synthesizing orotic acid from maleuric acid?
Answer: The synthesis involves a two-step process. First, maleuric acid undergoes bromination. The resulting intermediate is then treated with an alkali, which induces cyclization and elimination to form orotic acid.[1][3]
Question: Are there safer alternatives to using elemental bromine for the bromination step?
Answer: Yes, to mitigate the hazards associated with liquid bromine, an alternative method involves the in situ generation of bromine. This can be achieved by reacting sodium bromide with an oxidizing agent like hydrogen peroxide directly in the reaction mixture.[2] This method is reported to improve reaction uniformity, yield, and product quality while being safer.[2]
Question: How is maleuric acid itself prepared?
Answer: Maleuric acid can be synthesized by the reaction of maleic anhydride (B1165640) and urea, often using an acid catalyst such as concentrated sulfuric acid or acetic acid.[1]
Question: What are the optimal conditions for the synthesis of maleuric acid?
Answer: The mass ratio of maleic anhydride to urea is typically in the range of 1:1 to 1:2.[1] When using acetic acid as a catalyst, the reaction to form maleyl urea is carried out at 60-65°C.[2]
Data Presentation
Table 1: Effect of Reactant Ratios and Temperature on Orotic Acid Yield
Protocol 1: Orotic Acid Synthesis via Bromination of Maleuric Acid
Bromination: In a suitable reaction vessel, dissolve maleuric acid in an inert solvent. Cool the mixture to 5-20°C. Slowly add bromine to the solution while maintaining the temperature. The mass ratio of maleuric acid to bromine should be between 1:1.5 and 1:3.0. Allow the reaction to proceed for 10-25 hours.[1]
Cyclization: Prepare a 10% sodium hydroxide solution and heat it to 55-85°C. Pour the reaction mixture from the bromination step directly into the hot alkaline solution. Stir the mixture for 5-10 hours while maintaining the temperature.[1]
Precipitation: Cool the reaction mixture and acidify it with a suitable acid (e.g., concentrated hydrochloric acid) to an acidic pH to precipitate the crude orotic acid.[1]
Purification: Filter the crude product and wash it with deionized water. For further purification, dissolve the crude product in a hot ammoniacal solution, filter it, and then re-precipitate the orotic acid by acidifying the filtrate. Dry the final product.[1]
Protocol 2: Orotic Acid Synthesis using In-Situ Generated Bromine
Reaction Setup: In a reactor, add maleyl urea, sodium bromide, and water. A suggested molar ratio is 1:1.8-8:5-300 respectively. Mix and cool the solution to 0-3°C.[2]
In-Situ Bromination: Slowly add 30% hydrogen peroxide to the mixture. The molar ratio of maleyl urea to hydrogen peroxide should be 1:0.8-8. Maintain the reaction temperature below 20°C and continue stirring until the reaction is complete.[2]
Cyclization: Add sodium hydroxide to the reaction mixture. The molar ratio of maleyl urea to sodium hydroxide should be between 1:6.5 and 1:8. Heat the mixture to 62-64°C and react for approximately 2 hours.[2]
Precipitation and Isolation: After the reaction is complete, add concentrated hydrochloric acid to acidify the solution (molar ratio of maleyl urea to hydrogen chloride of 1:6-8) to precipitate the crude orotic acid. Filter the solid to obtain the crude product.[2]
Visualizations
Caption: Chemical pathway for orotic acid synthesis.
Caption: Troubleshooting logic for low orotic acid yield.
dealing with the hygroscopic nature of anhydrous orotic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of anhydrous orotic acid. Troubleshooting Guide Issue: The anhydrous orot...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of anhydrous orotic acid.
Troubleshooting Guide
Issue: The anhydrous orotic acid powder has formed clumps or appears caked.
Question
Answer
What is likely causing this issue?
Anhydrous orotic acid is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture absorption can cause the powder particles to stick together, leading to clumping and caking. This is often an indication that the material has been exposed to ambient air with moderate to high humidity.
What are the potential consequences of using clumped orotic acid?
The formation of clumps can lead to inaccurate weighing, poor flowability, and non-uniform distribution in formulations. Crucially, the absorption of water converts the anhydrous form to the monohydrate form, which can alter its physicochemical properties, including solubility and dissolution rate, potentially impacting experimental results and product performance.
How can I resolve this issue?
If the clumping is minor, gently breaking up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box) may be sufficient for immediate, non-critical use. However, for quantitative applications or use in formulations, the material should ideally be dried to remove the absorbed water and revert it to its anhydrous state. See the experimental protocols section for a detailed drying procedure.
How do I prevent this from happening in the future?
Always handle anhydrous orotic acid in a controlled low-humidity environment.[1][2][3] Store the compound in a tightly sealed container with a desiccant.[1][4] Minimize the time the container is open to the atmosphere.
Issue: I am observing inconsistent results in my dissolution studies.
Question
Answer
Could the hygroscopic nature of orotic acid be the cause?
Yes. The conversion of anhydrous orotic acid to its monohydrate form upon moisture absorption can significantly alter its dissolution profile. The monohydrate may have different solubility and dissolution kinetics compared to the anhydrous form.[5] Inconsistent exposure to moisture can lead to variable ratios of the two forms in your samples, resulting in inconsistent dissolution data.
How can I confirm if this is the issue?
You can test the water content of your anhydrous orotic acid sample using Karl Fischer titration to determine if it has absorbed a significant amount of moisture.[5] Additionally, powder X-ray diffraction (PXRD) can be used to identify the presence of the monohydrate crystalline form alongside the anhydrous form.
What is the recommended course of action?
Ensure that all batches of anhydrous orotic acid used in your studies are consistently handled and stored to prevent moisture uptake. It is advisable to test the water content of the material before each experiment. If moisture uptake is suspected, the material should be appropriately dried.
Frequently Asked Questions (FAQs)
Q1: What is the critical relative humidity (RH) for anhydrous orotic acid?
A1: The rate of moisture absorption and conversion to the monohydrate form is dependent on the relative humidity. Studies have shown that the conversion is significantly faster at relative humidities of 75% and above.[6] At an RH of 84% and higher, the conversion to the monohydrate can be complete within a few days.[6] Below 53% RH, water absorption is negligible over extended periods.[6]
Q2: How should I store anhydrous orotic acid to maintain its integrity?
A2: Anhydrous orotic acid should be stored in a tightly sealed, preferably airtight, container. It is highly recommended to store the container in a desiccator with a suitable drying agent, such as silica (B1680970) gel or phosphorus pentoxide, to maintain a low-humidity environment.[5] The storage area should be cool and well-ventilated.[1]
Q3: Can I use anhydrous orotic acid that has been exposed to moisture without drying it?
A3: It is not recommended, especially for applications where the exact form and properties of the material are critical. The presence of moisture can lead to the formation of the monohydrate, which has different physical and chemical properties that can affect experimental outcomes.[5]
Q4: What are the visible signs of moisture uptake in anhydrous orotic acid?
A4: The most common visible sign is a change in the powder's physical appearance, from a free-flowing powder to a more granular, clumpy, or caked state.
Data Presentation
Table 1: Moisture Sorption of Anhydrous Orotic Acid (Form AHs1) at 25°C
Relative Humidity (RH)
Time
Molar Equivalent of Water Absorbed
% Conversion to Monohydrate (Hy1)
≥ 84%
2 - 4 days
~1.0
~100%
75%
3 weeks
~1.0
~100%
61%
1 year
~0.5
~50%
≤ 53%
1 year
0
0%
Data summarized from Molecular Pharmaceutics, 2016, 13 (4), pp 1315–1326.[6]
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
Objective: To quantify the amount of water in a sample of anhydrous orotic acid.
Add a precise volume of dry methanol to the titration vessel.
Titrate to a stable endpoint to neutralize any residual water in the solvent.
Accurately weigh approximately 100-150 mg of di-sodium tartrate dihydrate and add it to the vessel.[7]
Start the titration. The instrument will add the Karl Fischer reagent until the endpoint is reached.
The titer of the Karl Fischer reagent (mg H₂O / mL reagent) is automatically calculated by the instrument. Repeat this step at least twice more and use the average value.
Sample Analysis:
Add a precise volume of dry methanol to the titration vessel and titrate to a stable endpoint.
Accurately weigh a suitable amount of the anhydrous orotic acid sample and add it to the vessel.
Start the titration. The instrument will dispense the Karl Fischer reagent until all the water in the sample has reacted.
The instrument will display the water content, typically as a percentage or in parts per million (ppm).
Safety Precautions:
Karl Fischer reagents are toxic and flammable. Handle them in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: Drying of Orotic Acid Monohydrate to Anhydrous Form
Objective: To remove water from orotic acid that has been exposed to moisture.
Materials:
Vacuum oven
Schlenk flask or other suitable vacuum-rated glassware
Vacuum pump
Desiccator
Procedure:
Place the hydrated orotic acid in a Schlenk flask.
Connect the flask to a vacuum line.
Heat the sample in a vacuum oven at a temperature above 135°C. The monohydrate of orotic acid is known to dissociate above this temperature.[5] A temperature of 140-150°C is recommended.
Maintain the sample under vacuum at this temperature for several hours (e.g., 4-6 hours) to ensure complete removal of water.
Turn off the heat and allow the sample to cool to room temperature under vacuum.
Once cooled, break the vacuum with a dry, inert gas such as nitrogen or argon.
Immediately transfer the dried anhydrous orotic acid to a tightly sealed container and store it in a desiccator.
Verification (Optional but Recommended):
Confirm the absence of water by performing Karl Fischer titration on a small sample of the dried material.
Verify the crystalline form using powder X-ray diffraction (PXRD) to ensure the conversion to the anhydrous form is complete.
Visualizations
Caption: Recommended workflow for storing and handling anhydrous orotic acid.
Caption: Decision tree for troubleshooting moisture-related issues.
Technical Support Center: Refinement of Protocols for Orotic Acid Extraction from Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for orotic acid extrac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for orotic acid extraction from various tissues.
This section addresses common issues encountered during the extraction of orotic acid from tissue samples, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my orotic acid recovery low and variable across samples?
A: Low and inconsistent recovery of orotic acid can stem from several factors throughout the experimental workflow.
Incomplete Tissue Homogenization: Orotic acid may remain trapped within intact cells if the tissue is not thoroughly disrupted.
Solution: Ensure the chosen homogenization method (e.g., bead beating, rotor-stator homogenization, or manual grinding in liquid nitrogen) is sufficient for the tissue type. Visually inspect for any remaining tissue fragments after homogenization. For tougher tissues, consider increasing the homogenization time or intensity.
Suboptimal Extraction Solvent: As a polar molecule, orotic acid requires a polar solvent for efficient extraction.
Solution: Employ polar solvents such as methanol (B129727), acetonitrile (B52724), or ethanol, or mixtures of these with water (e.g., 80% methanol). The choice of solvent may need to be optimized for different tissue types.
Inefficient Protein Precipitation: Proteins in the tissue homogenate can interfere with the extraction and subsequent analysis.
Solution: Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol) and allowing adequate incubation time at a low temperature (e.g., -20°C). Centrifugation at a high speed is crucial for pelleting the precipitated proteins.
Analyte Degradation: Orotic acid stability can be compromised by enzymatic activity post-homogenization or by improper storage.
Solution: Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation. Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in mass spectrometry-based analysis of complex biological samples.
Insufficient Sample Cleanup: Co-eluting endogenous molecules from the tissue matrix can interfere with the ionization of orotic acid.
Solution: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to further purify the sample. The choice of SPE sorbent should be optimized for polar analytes.
High Lipid Content: Tissues like the brain are rich in lipids, which are a major source of matrix effects.
Solution: For lipid-rich tissues, a defatting step using a nonpolar solvent like hexane (B92381) can be performed after the initial extraction and before proceeding to further cleanup or analysis.
Chromatographic Co-elution: Matrix components may co-elute with orotic acid, impacting its detection.
Solution: Optimize the liquid chromatography method, including the column chemistry, mobile phase composition, and gradient, to achieve better separation of orotic acid from interfering matrix components.
Q3: My results show high inter-sample variability. What are the potential sources of this inconsistency?
A: High variability can be introduced at multiple stages of the protocol.
Inconsistent Sample Handling: Differences in the time from tissue collection to freezing, or variations in storage conditions, can lead to differential degradation of orotic acid.
Solution: Standardize the entire sample collection and handling procedure. Ensure all samples are processed in a consistent and timely manner.
Variable Homogenization Efficiency: Inconsistent homogenization can lead to varying extraction efficiencies between samples.
Solution: Use a standardized homogenization protocol with consistent settings (e.g., time, speed) for all samples. For manual homogenization, ensure a consistent technique is applied.
Pipetting Inaccuracies: Inaccurate pipetting of solvents and samples can introduce significant errors.
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when handling small volumes or viscous solutions.
Experimental Protocols
The following are detailed methodologies for the extraction of orotic acid from liver, brain, and kidney tissues, adapted from general metabolite extraction protocols.
Protocol 1: Orotic Acid Extraction from Liver and Kidney Tissue
This protocol is suitable for tissues with lower lipid content.
Sample Preparation:
Excise the liver or kidney tissue immediately after euthanasia and snap-freeze in liquid nitrogen. Store at -80°C until use.
Weigh approximately 50-100 mg of frozen tissue.
Homogenization:
Place the frozen tissue in a 2 mL tube containing ceramic beads.
Add 1 mL of ice-cold 80% methanol/20% water (v/v).
Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 4°C).
Protein Precipitation:
Vortex the homogenate for 1 minute.
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Extraction:
Carefully transfer the supernatant to a new microcentrifuge tube.
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.
Reconstitution:
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 50% methanol/water).
Vortex thoroughly and centrifuge to pellet any remaining particulates before transferring to an autosampler vial for analysis.
Protocol 2: Orotic Acid Extraction from Brain Tissue
This protocol includes a defatting step to address the high lipid content of brain tissue.
Sample Preparation:
Rapidly dissect the brain tissue in a cold environment, snap-freeze in liquid nitrogen, and store at -80°C.
Weigh approximately 50-100 mg of frozen brain tissue.
Homogenization:
Homogenize the frozen tissue in 1 mL of ice-cold 80% methanol using a rotor-stator homogenizer or bead beater. Keep the sample on ice throughout the process.
Protein Precipitation and Initial Extraction:
Follow steps 3.1 to 3.3 from Protocol 1.
Defatting (Liquid-Liquid Extraction):
To the supernatant, add 500 µL of hexane.
Vortex vigorously for 1 minute to partition the lipids into the hexane layer.
Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.
Carefully collect the lower aqueous layer containing the polar metabolites, including orotic acid.
Drying and Reconstitution:
Dry the aqueous layer using a vacuum concentrator.
Reconstitute the dried extract as described in Protocol 1 (Step 5).
Quantitative Data Summary
The following tables summarize available quantitative data related to orotic acid extraction and typical levels found in biological samples. Data for specific tissues are limited; therefore, values from related sample types are provided as a reference.
Note: The extraction efficiency and endogenous levels can vary significantly depending on the specific protocol, tissue type, and physiological state of the organism.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways involving orotic acid and a general workflow for its extraction from tissues.
A Comparative Toxicity Analysis: Orotic Acid vs. 5-Fluoroorotic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the toxicological profiles of orotic acid and its fluorinated analog, 5-fluoroorotic acid. The information...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of orotic acid and its fluorinated analog, 5-fluoroorotic acid. The information presented herein is intended to assist researchers in understanding the relative toxicities, mechanisms of action, and experimental considerations for these two compounds. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for orotic acid and 5-fluoroorotic acid. It is important to note that direct comparisons of LD50 values should be made with caution due to variations in the route of administration in the cited studies.
Compound
Test Species
Route of Administration
LD50 Value
Citation(s)
Orotic Acid
Mouse
Oral
2000 mg/kg
5-Fluoroorotic Acid
Mouse
Intraperitoneal
300 mg/kg
5-Fluoroorotic Acid
Mouse
Oral
981 mg/kg
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.
Mechanisms of Toxicity
The toxicological mechanisms of orotic acid and 5-fluoroorotic acid are fundamentally different, stemming from their distinct roles in cellular metabolism.
Orotic Acid:
Orotic acid is a natural intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1] At physiological concentrations, it is non-toxic. However, at high concentrations, orotic acid can induce hepatotoxicity, characterized by the development of fatty liver (hepatic steatosis) and the promotion of liver carcinogenesis.[2][3]
The mechanism underlying orotic acid-induced fatty liver involves the upregulation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[2] This leads to an increase in fatty acid synthesis. Concurrently, orotic acid inhibits fatty acid β-oxidation.[2] The promotion of liver carcinogenesis by orotic acid is linked to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which promotes cell proliferation and survival.[4] Furthermore, high levels of orotic acid can lead to an imbalance in nucleotide pools, which may cause DNA damage and contribute to its carcinogenic potential.[3]
5-Fluoroorotic Acid:
5-Fluoroorotic acid is a synthetic fluorinated analog of orotic acid. Its toxicity is primarily due to its metabolic conversion to the potent antimetabolite, 5-fluorouracil (B62378) (5-FU).[5] This conversion is catalyzed by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT) and subsequent decarboxylation. Cells that express the necessary enzymes in the pyrimidine biosynthesis pathway are susceptible to the toxic effects of 5-fluoroorotic acid.
The cytotoxic effects of 5-FU are multifaceted and impact several critical cellular processes:
Inhibition of Thymidylate Synthase: The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), forms a stable ternary complex with thymidylate synthase and its cofactor, leading to the inhibition of DNA synthesis and repair.[6]
Incorporation into RNA and DNA: 5-FU can be incorporated into RNA and DNA, leading to disruption of their normal functions and ultimately triggering cell death.[6]
Activation of Apoptotic Pathways: 5-FU has been shown to induce apoptosis through the activation of various signaling pathways, including the p53 tumor suppressor pathway.[7][8] Activation of p53 can lead to cell cycle arrest and the induction of pro-apoptotic genes.[8] Other signaling pathways implicated in 5-FU's mechanism of action include JAK/STAT, Wnt, Notch, and NF-κB.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by orotic acid and the active metabolite of 5-fluoroorotic acid, 5-fluorouracil.
This section outlines the general methodologies for key experiments cited in the toxicological assessment of orotic acid and 5-fluoroorotic acid.
Acute Oral Toxicity (LD50) Determination in Mice
This protocol provides a general framework for determining the median lethal dose (LD50) of a substance administered orally to mice.
1. Animals:
Healthy, young adult mice (e.g., BALB/c or C57BL/6), typically of a single sex to reduce variability, are used.
Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
Mice are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory chow and water, except for a brief fasting period before dosing.
2. Dose Preparation and Administration:
The test substance (orotic acid or 5-fluoroorotic acid) is typically dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a corn oil).
A range of doses is prepared based on preliminary range-finding studies.
Animals are fasted for a short period (e.g., 3-4 hours) before oral administration.
The substance is administered by oral gavage using a suitable gauge needle. The volume administered is typically kept constant across all dose groups.
3. Experimental Groups:
Animals are randomly assigned to several dose groups and a control group (vehicle only).
Each group typically consists of 5-10 animals.
4. Observation:
Following administration, animals are observed for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) on the first day and daily thereafter for a period of 14 days.
Observations include changes in behavior, appearance, motor activity, and physiological functions.
Mortality is recorded for each group.
5. Data Analysis:
The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as the Probit analysis or the Reed-Muench method.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture:
Mammalian cell lines of interest are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
2. Seeding of Cells:
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
The plates are incubated for 24 hours to allow for cell attachment.
3. Treatment with Test Compounds:
Stock solutions of orotic acid and 5-fluoroorotic acid are prepared in a suitable solvent (e.g., DMSO or culture medium).
A series of dilutions of the test compounds are prepared in the culture medium.
The culture medium from the wells is replaced with medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle only.
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Assay Procedure:
After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
The medium is then removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the control.
The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell viability by 50%, is determined by plotting a dose-response curve.
5-Fluoroorotic Acid (5-FOA) Toxicity Assay in Yeast (Saccharomyces cerevisiae)
This protocol is used to select for yeast cells that have lost a functional URA3 gene, as these cells are resistant to the toxic effects of 5-FOA.[1]
1. Yeast Strains and Media:
Saccharomyces cerevisiae strains with and without a functional URA3 gene are used as positive and negative controls, respectively.
Synthetic complete (SC) medium and SC medium lacking uracil (B121893) (SC-Ura) are prepared.
5-FOA plates are prepared by adding a stock solution of 5-FOA to SC medium to a final concentration of typically 1 g/L.
2. Yeast Culture and Plating:
Yeast strains are grown overnight in liquid SC-Ura medium to select for cells containing the URA3 gene.
Serial dilutions of the yeast cultures are prepared.
A small volume of each dilution is plated onto both SC-Ura plates (as a growth control) and 5-FOA plates.
3. Incubation and Observation:
The plates are incubated at 30°C for 2-4 days.
Growth on the plates is observed. Yeast cells with a functional URA3 gene will grow on SC-Ura plates but will not grow on 5-FOA plates due to the conversion of 5-FOA to the toxic 5-fluorouracil. Cells lacking a functional URA3 gene will not grow on SC-Ura plates but will be able to grow on 5-FOA plates (if the medium is supplemented with uracil).
4. Experimental Workflow Diagram
Caption: Experimental workflow for 5-FOA toxicity assay in yeast.
Orotic Acid vs. Uracil: A Comparative Guide to Pyrimidine Precursors in the Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals The synthesis of pyrimidine (B1678525) nucleotides is a fundamental process for cellular proliferation and survival, relying on both the de novo synthesis p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine (B1678525) nucleotides is a fundamental process for cellular proliferation and survival, relying on both the de novo synthesis pathway and the salvage pathway. The salvage pathway, a crucial route for recycling pre-existing pyrimidine bases and nucleosides, can utilize various precursors. This guide provides an objective comparison of two key pyrimidine precursors in the salvage pathway: orotic acid, an intermediate of the de novo pathway, and uracil (B121893), a direct substrate for salvage enzymes. This comparison is supported by experimental data to inform research and therapeutic development strategies targeting pyrimidine metabolism.
The Pyrimidine Metabolic Landscape: De Novo and Salvage Pathways
Cells employ two primary strategies to maintain a sufficient pool of pyrimidine nucleotides (UTP, CTP, and TTP) for DNA and RNA synthesis. The de novo pathway builds pyrimidine rings from simple molecules like bicarbonate, aspartate, and glutamine. This energy-intensive process culminates in the formation of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines. Orotic acid is a key intermediate in this pathway, being converted to orotidine (B106555) 5'-monophosphate (OMP) by orotate (B1227488) phosphoribosyltransferase (OPRT).[1]
In contrast, the salvage pathway is a more energy-efficient mechanism that recycles pyrimidine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources. Uracil is a primary substrate for the salvage pathway, where it can be converted to uridine by uridine phosphorylase and then to UMP by uridine kinase, or directly to UMP by uracil phosphoribosyltransferase (UPRT).[1] The activity of these pathways can vary significantly between different cell types and disease states, making the choice of precursor a critical consideration in experimental design and drug development.
Comparative Efficacy in Nucleotide Synthesis
Experimental evidence demonstrates that both orotic acid and uracil can serve as effective precursors for pyrimidine nucleotide synthesis, though their efficiency can differ depending on the cellular context. Studies utilizing radiolabeled precursors have allowed for the direct comparison of their incorporation into RNA.
Precursor
Cell/Tissue Type
Incorporation into RNA (Relative to Uracil)
Reference
Orotic Acid
Ehrlich Ascites Tumor Cells
Lower
Yamagata, 1974
Rat Liver
Higher
Yamagata, 1974
Uracil
Ehrlich Ascites Tumor Cells
Higher
Yamagata, 1974
Rat Liver
Lower
Yamagata, 1974
This table summarizes qualitative findings from the available literature. Specific quantitative data from the primary sources were not fully accessible.
A study by Reichard and Lagerkvist using N¹⁵-labeled precursors in Ehrlich ascites tumor cells found that the utilization of uracil for polynucleotide synthesis was of the same order of magnitude as that of orotic acid. This suggests that in these cancer cells, the salvage pathway utilizing uracil is as active as the pathway that incorporates orotic acid.
Experimental Protocols
The following are generalized protocols for key experiments used to compare the efficacy of orotic acid and uracil as pyrimidine precursors.
Radiolabeling and Incorporation Assay
This experiment measures the incorporation of radiolabeled orotic acid or uracil into newly synthesized RNA.
Materials:
Cell culture medium appropriate for the cell line of interest
Radiolabeled precursor: [¹⁴C]-Orotic Acid or [¹⁴C]-Uracil
Cell lysis buffer (e.g., TRIzol)
RNA precipitation solution (e.g., isopropanol)
75% Ethanol
Nuclease-free water
Scintillation cocktail and vials
Scintillation counter
Procedure:
Cell Culture: Plate cells at a desired density and allow them to adhere and enter the logarithmic growth phase.
Radiolabeling: Add [¹⁴C]-Orotic Acid or [¹⁴C]-Uracil to the cell culture medium at a final concentration of 1-5 µCi/mL. Incubate for a defined period (e.g., 1, 2, 4, or 24 hours) under standard cell culture conditions.
Cell Lysis and RNA Isolation:
Wash the cells with ice-cold phosphate-buffered saline (PBS).
Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and a radioactivity detector (e.g., flow scintillation analyzer).[2][3][4]
Perform cell culture and radiolabeling as described in the incorporation assay.
After incubation, wash the cells with ice-cold PBS.
Extract the intracellular metabolites by adding ice-cold perchloric acid.
Centrifuge to pellet the cellular debris and collect the acid-soluble supernatant.
Neutralize the supernatant with a suitable base (e.g., potassium carbonate).
HPLC Analysis:
Inject the neutralized extract onto the HPLC column.
Elute the nucleotides using a pre-defined gradient of mobile phase buffers.[4]
Monitor the elution profile using both a UV detector (for nucleotide identification based on retention times of standards) and a radioactivity detector.
Data Analysis:
Identify the peaks corresponding to UMP, UDP, UTP, and CTP based on the retention times of the standards.
Quantify the amount of radioactivity in each nucleotide peak.
Compare the distribution of the radiolabel from orotic acid and uracil into the different nucleotide pools.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for comparing orotic acid and uracil as pyrimidine precursors.
Pyrimidine de novo and salvage pathways.
Experimental workflow for comparison.
Conclusion
Both orotic acid and uracil are viable precursors for pyrimidine nucleotide synthesis, feeding into the de novo and salvage pathways, respectively. The relative efficiency of their utilization is cell-type dependent, with some cancer cells showing a high capacity for uracil salvage. The choice of precursor for experimental studies should be guided by the specific research question and the metabolic characteristics of the model system. For therapeutic strategies, understanding the dominant pathway for pyrimidine supply in a particular cancer type is crucial for the effective design of metabolic inhibitors. The provided experimental protocols offer a framework for researchers to quantitatively assess the contribution of each precursor to the pyrimidine nucleotide pool.
A Comparative Analysis of Orotic Acid Concentrations in Various Milk Types
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of orotic acid concentrations across different types of milk, supported by experimental data and detailed met...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orotic acid concentrations across different types of milk, supported by experimental data and detailed methodologies. Orotic acid, a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, is a bioactive compound found in milk with implications for cellular metabolism and development. Understanding its varying concentrations in different milk sources is crucial for nutritional research and potential therapeutic applications.
Data Summary: Orotic Acid Concentrations in Milk
The concentration of orotic acid varies significantly among different mammalian species and is influenced by factors such as genetics, stage of lactation, and processing methods. The following table summarizes the quantitative data on orotic acid concentrations found in various milk types.
The average concentration in the milk of 412 Black and White bred cows was found to be 0.618 +/- 0.233 mmol/l.[3] One study found concentrations in cow's milk samples to be in the range of 32–36 mg/L.[1]
One study found concentrations in ovine milk samples to be within the range from 25 to 36 mg/L.[1] Another study reported a wide range of 20-400 mg/mL.[1] Seasonal variations are observed, with higher concentrations in autumn.[6] A major dietary source for humans at ~300 mg/L.[7]
Generally contains very low levels of orotic acid.[1][7] One study on non-smoking mothers found an average of 1.66 +/- 0.15 µg/ml, while smoking mothers had a higher level of 3.92 +/- 0.20 µg/ml.[7][8] Orotic acid is essentially absent in nonruminant milks.[2]
Experimental Protocols
The primary method for the quantification of orotic acid in milk is High-Performance Liquid Chromatography (HPLC). Below is a detailed, synthesized methodology based on established protocols.
Protocol: Quantification of Orotic Acid in Milk using HPLC
This protocol outlines the key steps for sample preparation and analysis.
Vortex the mixture vigorously for 1 minute to precipitate proteins.
Centrifuge the mixture at 4°C to pellet the precipitated proteins.[9]
Collect the clear supernatant.
Dilute 1 mL of the supernatant with 9 mL of ultrapure water.[9]
The resulting solution is ready for injection into the HPLC system.[9]
2. HPLC System and Conditions
System: An ultra-fast liquid chromatography (UFLC) system equipped with a photodiode array (PDA) detector is recommended for optimal performance.[9]
Column: A reversed-phase C18 column is typically used for separation. For example, two Kinetex C18 columns (1.7 µm, 150 mm × 2.1 mm, i.d., 100 Å) fitted with a pre-column.[1][9][10]
Mobile Phase: A common mobile phase consists of a buffer such as 0.1M potassium phosphate (B84403) (KH2PO4) with an ion-pairing agent like tetrabutylammonium (B224687)hydroxide (B78521) (TBAH) and a small percentage of an organic solvent like methanol, with the pH adjusted to around 5.3.[2]
Elution: A binary gradient elution program is often employed for satisfactory separation of orotic acid from other milk components.[9]
Column Temperature: Maintain the column temperature at approximately 35°C.[1][9][10]
Detection: Set the UV detector at a wavelength of 278 nm for the detection of orotic acid.[9]
Flow Rate: A typical flow rate is around 1.2 mL/min.[2]
Injection Volume: Inject 0.5–6 µL of the prepared sample solution.[9]
3. Quantification
Orotic acid is quantified by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of orotic acid.
The retention time for orotic acid is typically around 6.44 ± 0.03 minutes under these conditions.[9]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the de novo pyrimidine biosynthesis pathway, the experimental workflow for orotic acid quantification, and the logical relationship of this comparative analysis.
De novo pyrimidine biosynthesis pathway.
Experimental workflow for orotic acid quantification.
A Comparative Guide to Orotic Acid's Role in Enhancing Myocardial ATP
This guide offers an objective comparison of orotic acid's (OA) performance in enhancing myocardial adenosine (B11128) triphosphate (ATP) levels, particularly under ischemic stress. It is intended for researchers, scient...
Author: BenchChem Technical Support Team. Date: December 2025
This guide offers an objective comparison of orotic acid's (OA) performance in enhancing myocardial adenosine (B11128) triphosphate (ATP) levels, particularly under ischemic stress. It is intended for researchers, scientists, and drug development professionals interested in the metabolic mechanisms of cardioprotection. The following sections present quantitative data from key studies, detail experimental protocols, and illustrate the underlying biochemical pathways.
Mechanism of Action: A Uridine-Mediated Pathway
Orotic acid, a precursor in the de novo synthesis of pyrimidine (B1678525) nucleotides, is proposed to exert its cardioprotective effects indirectly.[1][2] Rather than acting on the heart muscle directly, orally or systemically administered orotic acid is primarily taken up by the liver.[1][3] There, it stimulates the synthesis and subsequent release of uridine (B1682114) and cytidine (B196190) into the bloodstream.[1][3] The heart, which has a limited capacity for de novo pyrimidine synthesis, readily utilizes this circulating uridine via the pyrimidine salvage pathway.[2][4]
This influx of uridine boosts the myocardial pool of uracil (B121893) nucleotides, such as uridine triphosphate (UTP).[1] Elevated UTP levels are crucial as they lead to an enhancement of myocardial glycogen (B147801) stores and stimulate anaerobic glycolysis.[1][2][5] This glycolytic enhancement provides a vital source of ATP, especially during ischemic conditions when oxygen-dependent oxidative phosphorylation is compromised. By preserving the energy state of the myocardium, orotic acid helps maintain cellular function and improves tolerance to ischemic stress.[1][6][7]
Caption: Orotic acid acts via the liver to increase plasma uridine, which enhances myocardial glycogen stores and glycolytic ATP production.
Comparative Experimental Data
The following table summarizes quantitative data from preclinical studies, comparing the effects of orotic acid and its derivatives against control or placebo groups in animal models of myocardial infarction and ischemia.
Note: Data are presented as mean ± SEM where available. The percentage change is calculated based on the reported means.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the studies.
1. Animal Model of Myocardial Infarction and Ischemia
This protocol is based on the methods used to evaluate the effect of orotic acid on adenine nucleotide levels in infarcted rat hearts.[1][3]
Caption: Workflow for inducing myocardial infarction in rats, followed by ex vivo ischemia and biochemical analysis.
Animal Model: Male Wistar rats are used. Myocardial infarction is induced by ligating the left anterior descending coronary artery. Sham-operated animals undergo the same procedure without the ligation.[3]
Drug Administration: Orotic acid (e.g., 30 mg/kg/day) or a placebo is administered to the rats for a set period (e.g., 2 days) following the infarction surgery.[1]
Isolated Heart Perfusion: After the treatment period, hearts are excised and mounted on a Langendorff or working heart perfusion system. They are perfused with a Krebs-Henseleit buffer.
Ischemia-Reperfusion: Following a stabilization period, hearts are subjected to 30 minutes of global no-flow ischemia, followed by a period of reperfusion.[1][3] Cardiac function (e.g., left ventricular developed pressure, aortic flow) is monitored throughout.
Tissue Analysis: At the end of the experiment (either before or after ischemia), the non-infarcted myocardial tissue is rapidly freeze-clamped. The frozen tissue is then processed for the extraction of metabolites. Adenine nucleotides (ATP, ADP, AMP) are quantified using High-Performance Liquid Chromatography (HPLC).[4]
2. Comparison with Magnesium Orotate and Controls
This protocol compares the acute effects of magnesium orotate administered at the time of reperfusion against other agents.[9][10]
Experimental Model: Isolated perfused rat hearts are subjected to a period of global ischemia (e.g., 30 min).
Treatment Groups at Reperfusion:
Control (standard buffer)
Magnesium Orotate (Mg-Or)
Orotic Acid (OA) alone
Magnesium Chloride (MgCl₂) alone
Ischemic Post-conditioning (brief cycles of ischemia/reperfusion)
Endpoint Measurement: The primary endpoint is infarct size, typically measured using triphenyltetrazolium (B181601) chloride (TTC) staining, which delineates viable (red) from necrotic (pale) tissue. Myocardial function is also assessed.
Logical Framework of Evidence
The evidence supporting orotic acid's mechanism is built on a logical cascade of findings from different experimental setups. The administration of orotic acid leads to observable biochemical changes in the liver, which in turn affect plasma composition and ultimately alter the metabolic state and resilience of the heart muscle.
Caption: Logical connections between experimental observations and the central hypothesis for orotic acid's cardioprotective mechanism.
comparing the metabolic effects of orotic acid in healthy versus pathological states
For Researchers, Scientists, and Drug Development Professionals Orotic acid, a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, plays a critical role in cellular metabolism. While essential for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Orotic acid, a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, plays a critical role in cellular metabolism. While essential for normal physiological function, aberrant orotic acid metabolism is implicated in a range of pathological conditions. This guide provides a comprehensive comparison of the metabolic effects of orotic acid in healthy versus pathological states, supported by experimental data and detailed methodologies.
I. Orotic Acid Metabolism: A Tale of Two States
In a healthy state, orotic acid is tightly regulated and functions primarily as a precursor for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1] However, in pathological states, dysregulation of its metabolism can lead to either a deficiency or an accumulation of orotic acid, with significant metabolic consequences.
Healthy State: Anabolic and Regulatory Roles
Under normal physiological conditions, orotic acid is synthesized in the mitochondria and cytoplasm and is swiftly converted to uridine (B1682114) monophosphate (UMP) by the bifunctional enzyme UMP synthase (UMPS).[2] Its metabolic effects in a healthy state are characterized by:
Pyrimidine Nucleotide Synthesis: Orotic acid is a fundamental building block for the synthesis of pyrimidines (cytosine, thymine, and uracil), which are vital for nucleic acid replication and transcription.
Support of Cell Growth: By providing the necessary precursors for DNA and RNA, orotic acid supports normal cell growth and proliferation.
Regulation of Lipid Metabolism: Orotic acid has been observed to influence lipid metabolism, although the effects can be species-specific. In some animal models, it has been shown to affect hepatic lipid metabolism.[3][4]
Pathological States: A Spectrum of Metabolic Disruption
The metabolic landscape of orotic acid is dramatically altered in various disease states. These can be broadly categorized by either an excess or a deficiency of orotic acid.
Orotic Acid Excess (Orotic Aciduria):
Hereditary Orotic Aciduria: A rare autosomal recessive disorder caused by a deficiency in the UMPS enzyme.[2][5] This leads to a massive accumulation and excretion of orotic acid.[5] The metabolic consequences are severe and include megaloblastic anemia, failure to thrive, and neurological abnormalities.[2][5] The anemia is unresponsive to vitamin B12 or folic acid supplementation.[6]
Urea (B33335) Cycle Disorders: Deficiencies in enzymes of the urea cycle, such as ornithine transcarbamylase (OTC) deficiency, can lead to a secondary increase in orotic acid levels.[7][8] This occurs because carbamoyl (B1232498) phosphate, which accumulates due to the urea cycle block, is shunted into the pyrimidine biosynthesis pathway.[7][8]
Liver Disease: Certain liver diseases can impair the urea cycle, leading to secondary orotic aciduria.[9]
Cancer: Rapidly proliferating cancer cells often exhibit altered nucleotide metabolism, which can include an increased uptake and utilization of orotic acid to support their high demand for DNA and RNA synthesis.[10] Some studies suggest orotic acid may act as a tumor promoter in experimental liver carcinogenesis.[11][12]
Orotic Acid Deficiency:
While less common, conditions that impair the de novo pyrimidine synthesis pathway upstream of orotic acid formation can lead to its deficiency, though this is not a clinically well-defined syndrome.
II. Quantitative Data Comparison
The following tables summarize the quantitative differences in orotic acid levels and related enzyme activities in healthy versus pathological states.
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Quantification of Orotic Acid in Urine by LC-MS/MS
Objective: To accurately measure the concentration of orotic acid in urine samples.
Methodology:
Sample Preparation:
Thaw frozen urine samples to room temperature.
Centrifuge the samples to remove any particulate matter.
Dilute the supernatant with a solution of a stable isotope-labeled internal standard (e.g., [¹⁵N₂]orotic acid) in a suitable solvent (e.g., acetonitrile (B52724)/water).[17][18]
Chromatographic Separation:
Inject the diluted sample into a liquid chromatography system.
Separate orotic acid from other urine components using a C18 reversed-phase column with a mobile phase gradient of acetonitrile and ammonium (B1175870)acetate (B1210297) buffer.[17]
Mass Spectrometric Detection:
Introduce the column eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
Monitor the transition of the precursor ion (m/z of orotic acid) to a specific product ion for quantification using Multiple Reaction Monitoring (MRM).[17]
Data Analysis:
Calculate the concentration of orotic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of orotic acid.[18]
Assay of Orotate Phosphoribosyltransferase (OPRTase) Activity
Objective: To determine the enzymatic activity of OPRTase in cell lysates or purified enzyme preparations.
Add the substrates: 5-phosphoribosyl-1-pyrophosphate (PRPP) and orotic acid (one of which can be radiolabeled, e.g., [³H]orotic acid, for sensitive detection).[1]
Enzyme Reaction:
Add the cell lysate or purified enzyme to the reaction mixture to initiate the reaction.
Incubate the reaction at 37°C for a defined period.[19]
Reaction Termination and Product Separation:
Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heating.
Separate the product, orotidine-5'-monophosphate (OMP), from the unreacted orotic acid using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][6]
Quantification:
If a radiolabeled substrate was used, quantify the amount of radiolabeled OMP formed using a scintillation counter.[1]
If a non-radioactive method is used, quantify OMP by its UV absorbance at a specific wavelength.[6]
Activity Calculation:
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Induction of Fatty Liver in Rats with Orotic Acid
Objective: To create an animal model of non-alcoholic fatty liver disease (NAFLD) for studying the effects of orotic acid on lipid metabolism.
Methodology:
Animal Model:
Use male Wistar rats of a specific age and weight range.[3]
Dietary Intervention:
Prepare a purified diet (e.g., AIN-93G) supplemented with 1% (w/w) orotic acid.[3]
Feed the rats the orotic acid-supplemented diet ad libitum for a specified duration (e.g., 10-14 days). A control group should be fed the same diet without orotic acid.[3]
Sample Collection and Analysis:
At the end of the feeding period, euthanize the rats and collect blood and liver tissue.
Analyze serum for lipid profiles (triglycerides, cholesterol).
Homogenize the liver tissue and measure hepatic triglyceride content.
Perform histological analysis of liver sections (e.g., Oil Red O staining) to visualize lipid accumulation.[20]
Conduct molecular analyses on liver tissue to assess changes in the expression of genes and proteins involved in lipid metabolism (e.g., SREBP-1c, fatty acid synthase).[3]
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to orotic acid metabolism.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway.
Figure 2: Link between Urea Cycle and Orotic Acid Synthesis.
Figure 3: Workflow for Inducing NAFLD with Orotic Acid.
V. Conclusion
The metabolic role of orotic acid is context-dependent, serving as a vital precursor in healthy physiology while acting as a key biomarker and potential therapeutic target in various pathological states. Understanding the intricate differences in its metabolic effects is crucial for researchers and clinicians in the fields of metabolic diseases, oncology, and drug development. The provided data, protocols, and pathway diagrams offer a foundational resource for further exploration into the multifaceted nature of orotic acid metabolism.
Orotic Acid Derivatives as a New Frontier in Antimalarial Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals The urgent need for novel antimalarial agents to combat the growing threat of drug resistance has spurred research into new therapeutic targets and c...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
The urgent need for novel antimalarial agents to combat the growing threat of drug resistance has spurred research into new therapeutic targets and chemical scaffolds. One such promising avenue is the targeting of the de novo pyrimidine (B1678525) biosynthesis pathway in Plasmodium falciparum with derivatives of orotic acid. Unlike their human hosts, malaria parasites are solely reliant on this pathway for the synthesis of pyrimidines, making it an attractive and selective target for drug development. This guide provides a comprehensive comparison of the antimalarial action of various orotic acid derivatives, supported by experimental data and detailed protocols to aid in the validation and advancement of these compounds.
Performance Comparison of Orotic Acid Derivatives
Orotic acid and its analogs have demonstrated potent activity against P. falciparum, primarily by inhibiting key enzymes in the de novo pyrimidine biosynthesis pathway. The most extensively studied derivatives are 5-substituted orotic acids, with 5-fluoroorotate emerging as a particularly strong candidate.
In Vitro Antimalarial Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various orotic acid derivatives against P. falciparum, compared with standard antimalarial drugs.
The primary molecular targets of orotic acid derivatives within the parasite are dihydroorotase (DHOase) and dihydroorotate (B8406146) dehydrogenase (DHODH). The table below presents the inhibition constants (Ki) of several 5-substituted orotate analogs against DHOase from Plasmodium berghei.
To visually represent the mechanism of action and the experimental processes involved in validating these compounds, the following diagrams have been generated using Graphviz.
De Novo Pyrimidine Biosynthesis Pathway in P. falciparum
The malaria parasite's pyrimidine synthesis pathway is a linear sequence of six enzymatic steps, making it an ideal target for inhibitory drugs.
Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum and points of inhibition by orotic acid derivatives.
Experimental Workflow for Antimalarial Drug Discovery
The process of identifying and validating novel antimalarial compounds follows a structured workflow, from initial screening to preclinical in vivo studies.
Caption: A generalized experimental workflow for the discovery and validation of novel antimalarial compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This method is widely used to determine the IC50 of antimalarial compounds against cultured P. falciparum.
Parasite Culture: Asynchronous P. falciparum (e.g., 3D7 or K1 strains) are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
Drug Preparation: A stock solution of the test compound (e.g., in DMSO) is serially diluted in culture medium to achieve a range of final concentrations.
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted drug. Control wells with no drug and wells with a known antimalarial (e.g., chloroquine) are included.
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.
Fluorescence Reading: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
Data Analysis: The fluorescence intensity is proportional to the parasite growth. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This enzymatic assay determines the inhibitory potential of compounds against a key target in the pyrimidine biosynthesis pathway.[4][5][6][7]
Enzyme and Reagents: Recombinant P. falciparum DHODH is purified. The assay buffer consists of 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100. The substrates are L-dihydroorotate and decylubiquinone, and the electron acceptor is 2,6-dichloroindophenol (B1210591) (DCIP).[5][7]
Assay Procedure: The reaction is performed in a 96- or 384-well plate. The reaction mixture contains the assay buffer, L-dihydroorotate, decylubiquinone, DCIP, and the test compound at various concentrations.[5][7]
Initiation and Measurement: The reaction is initiated by the addition of the purified PfDHODH. The reduction of DCIP is monitored spectrophotometrically by the decrease in absorbance at 600 nm over time.[7]
Data Analysis: The initial reaction rates are calculated for each compound concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).
In Vivo Antimalarial Efficacy in a Murine Model (Peter's 4-Day Suppressive Test)
This in vivo assay evaluates the ability of a compound to suppress parasitemia in a mouse model of malaria.[8][9][10][11]
Animals and Parasites: Swiss albino mice are used. The rodent malaria parasite Plasmodium berghei is maintained by serial passage in donor mice.[8][9][10]
Infection: Experimental mice are inoculated intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.[11]
Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol (B145695) in water). Treatment starts 2-4 hours post-infection and continues daily for four consecutive days. The compound is administered orally or intraperitoneally at various doses. A positive control group receives a standard antimalarial drug (e.g., chloroquine), and a negative control group receives only the vehicle.[8][10]
Monitoring Parasitemia: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized erythrocytes.
Data Analysis: The average parasitemia in each treatment group is compared to the negative control group to calculate the percentage of parasitemia suppression. The 50% effective dose (ED50) can be determined by plotting the percentage of suppression against the drug dose.
Conclusion
Orotic acid derivatives, particularly 5-fluoroorotate, represent a promising class of antimalarial compounds with a clear and selective mechanism of action against P. falciparum. Their potent in vitro activity, demonstrated enzyme inhibition, and encouraging in vivo efficacy warrant further investigation and optimization. The experimental protocols and comparative data presented in this guide are intended to facilitate the ongoing research and development efforts aimed at validating these compounds as next-generation antimalarial drugs. The continued exploration of this chemical class could lead to the development of novel therapies that are effective against drug-resistant malaria and contribute significantly to global malaria eradication efforts.
A Comparative Analysis of Orotic Acid Metabolism Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative study of orotic acid metabolism across various biological species, including mammals, microorganisms, and pl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of orotic acid metabolism across various biological species, including mammals, microorganisms, and plants. Orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, exhibits significant metabolic variations across different life forms. Understanding these differences is crucial for researchers in fields ranging from metabolic biochemistry and disease pathology to drug development, where enzymes in the pyrimidine pathway are potential therapeutic targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying metabolic pathways to facilitate a deeper understanding of this vital metabolic process.
I. Comparative Quantitative Data
The following tables provide a summary of key quantitative parameters of orotic acid metabolism, including the kinetic properties of major enzymes and physiological concentrations of orotic acid in various species. This data highlights the species-specific differences that can influence everything from normal physiology to the efficacy and toxicity of therapeutic agents.
The following diagrams, generated using Graphviz (DOT language), illustrate the central role of orotic acid in the de novo pyrimidine biosynthesis pathway and a typical experimental workflow for its quantification.
De Novo Pyrimidine Biosynthesis Pathway
Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting Orotic Acid.
Experimental Workflow for Orotic Acid Quantification
Caption: Workflow for LC-MS/MS Quantification of Orotic Acid.
III. Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis of orotic acid metabolism.
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
Microplate reader
Procedure:
Prepare the assay buffer and substrate solutions.
In a 96-well plate, add the purified DHODH enzyme.
Add the desired concentrations of test compounds or vehicle control.
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 30 minutes).
Initiate the reaction by adding the substrate mix containing DHO and the electron acceptor (e.g., CoQ10 and DCIP).
Immediately measure the decrease in absorbance at a specific wavelength (e.g., 650 nm for DCIP) over time in kinetic mode.
Calculate the rate of the reaction from the linear portion of the absorbance curve. One unit of DHODH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of orotate per minute under the specified conditions.
This protocol is based on a continuous spectrophotometric method.[4][6]
Objective: To measure the activity of OPRTase by monitoring the consumption of orotate.
Materials:
Purified OPRTase
Orotic acid solution
5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT)
UV-compatible microplate or cuvettes
Spectrophotometer
Procedure:
Prepare the assay buffer and substrate solutions.
In a UV-transparent plate or cuvette, add the assay buffer and the purified OPRTase enzyme.
Add the orotate solution and incubate at the desired temperature (e.g., 37°C) for 1 minute to allow for temperature equilibration.
Initiate the reaction by adding the PRPP solution.
Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of orotate to orotidine-5'-monophosphate (OMP).
Calculate the initial reaction velocity from the linear phase of the absorbance change.
Enzyme activity can be calculated using the Beer-Lambert law, with the known extinction coefficient of orotic acid at 295 nm.
Quantification of Orotic Acid by LC-MS/MS
This protocol provides a general framework for the quantification of orotic acid in biological samples, based on established methods.[10][15][16][17]
Objective: To accurately quantify the concentration of orotic acid in biological matrices such as urine or plasma.
Materials:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Analytical column (e.g., C8 or HILIC)
Mobile phases (e.g., acetonitrile (B52724) and water with formic acid or ammonium acetate)
Orotic acid analytical standard
Isotopically labeled internal standard (e.g., [1,3-¹⁵N₂] orotic acid)
Sample preparation reagents (e.g., methanol (B129727) or acetonitrile for protein precipitation)
Procedure:
Sample Preparation:
Thaw biological samples (urine, plasma) on ice.
For plasma, perform protein precipitation by adding a cold solvent like acetonitrile or methanol containing the internal standard. Vortex and centrifuge to pellet the proteins.
For urine, a simple dilution with the mobile phase containing the internal standard may be sufficient.[16]
Transfer the supernatant or diluted sample for LC-MS/MS analysis.
LC-MS/MS Analysis:
Inject the prepared sample onto the LC system.
Separate orotic acid from other matrix components using a suitable chromatographic gradient.
Detect and quantify orotic acid and the internal standard using the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The transition for orotic acid is typically m/z 155 -> 111.[17]
Data Analysis:
Construct a calibration curve using known concentrations of the orotic acid standard.
Calculate the concentration of orotic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
IV. Discussion of Species-Specific Differences
Significant variations in orotic acid metabolism exist across different species, which can have profound physiological and pharmacological implications.
Mammals: In most mammals, orotic acid is an intermediate in the de novo pyrimidine synthesis pathway.[18] However, the response to exogenous orotic acid varies. For instance, rats are known to develop fatty liver upon consumption of a diet high in orotic acid, a phenomenon not observed in mice, guinea pigs, hamsters, pigs, or monkeys.[19] This is attributed to differences in the metabolic fate of ingested orotic acid. In humans, hereditary orotic aciduria, a rare genetic disorder caused by a deficiency in UMP synthase, leads to the accumulation and excretion of large amounts of orotic acid.[7][20][21] Elevated urinary orotic acid can also be an indicator of urea (B33335) cycle disorders.[22][23]
Microorganisms: In many bacteria and yeast, the enzymes of the pyrimidine biosynthesis pathway are encoded by separate genes, whereas in mammals, some exist as multifunctional proteins.[7] For example, orotate phosphoribosyltransferase and orotidine-5'-monophosphate decarboxylase are separate enzymes in many microorganisms but are part of the bifunctional UMP synthase in mammals.[18] The regulation of this pathway also differs, with feedback inhibition mechanisms being a key feature.[24] Some microorganisms, like the yeast Yarrowia lipolytica, have been engineered to overproduce orotic acid for industrial applications.[25]
Plants: The de novo pyrimidine biosynthesis pathway in plants is generally similar to that in other organisms.[26] However, there are differences in the subcellular localization and regulation of the enzymes involved. For example, plant dihydroorotate dehydrogenase has been shown to differ significantly in substrate specificity and inhibition from the animal enzymes, which could be exploited for the development of species-specific herbicides.[27]
Insects: Insects also possess a de novo pyrimidine synthesis pathway. In some insects, like the mosquito Aedes aegypti, there is evidence of a uricolytic pathway where uric acid can be metabolized to urea, a process that is not a major pathway for orotic acid degradation in mammals.[28]
confirming the link between UMP synthase defects and orotic aciduria
A comprehensive guide for researchers and drug development professionals confirming the direct link between uridine (B1682114) monophosphate (UMP) synthase deficiency and the metabolic disorder orotic aciduria. This guid...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers and drug development professionals confirming the direct link between uridine (B1682114) monophosphate (UMP) synthase deficiency and the metabolic disorder orotic aciduria. This guide provides a comparative analysis with alternative causes of elevated orotic acid, detailed experimental protocols for diagnosis, and quantitative data to support clinical investigation.
Hereditary orotic aciduria is a rare autosomal recessive disorder characterized by the excessive excretion of orotic acid in the urine, often leading to crystalluria, megaloblastic anemia, and failure to thrive.[1][2] The primary cause of this condition is a defect in the bifunctional enzyme UMP synthase (UMPS).[3][4] This enzyme is crucial for the de novo synthesis of pyrimidine (B1678525) nucleotides, as it catalyzes the final two steps in the conversion of orotic acid to uridine monophosphate (UMP).[5]
The Biochemical Link: A Defective Pathway
UMP synthase possesses two distinct enzymatic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (ODC).[5] A deficiency in either or both of these activities, due to mutations in the UMPS gene, disrupts the pyrimidine biosynthetic pathway. This disruption leads to the accumulation of the substrate, orotic acid, which is then excreted in large quantities in the urine.[1] In patients with hereditary orotic aciduria, UMPS activity is significantly reduced, typically ranging from 2% to 7% of normal levels.[1][6]
Differentiating Primary and Secondary Orotic Aciduria
While defects in UMPS are the hallmark of hereditary orotic aciduria, elevated urinary orotic acid can also be a secondary finding in other metabolic disorders, most notably urea (B33335) cycle defects such as Ornithine Transcarbamylase (OTC) deficiency.[1][7] In OTC deficiency, the accumulation of carbamoyl (B1232498)phosphate (B84403) in the mitochondria leads to its overflow into the cytoplasm, where it enters the pyrimidine synthesis pathway, thereby increasing the production and subsequent excretion of orotic acid.[8]
A key distinguishing feature is the presence of hyperammonemia in urea cycle disorders, which is absent in hereditary orotic aciduria.[1] Furthermore, megaloblastic anemia is a characteristic symptom of UMPS deficiency but is not associated with OTC deficiency.[1]
Quantitative Analysis: A Comparative Overview
The following table summarizes the key quantitative differences in biochemical markers between healthy individuals, patients with hereditary orotic aciduria, and those with OTC deficiency.
Accurate diagnosis is crucial for appropriate management. The following are key experimental protocols for the investigation of orotic aciduria.
Measurement of Urinary Orotic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of orotic acid in urine.[10][11]
Protocol Outline:
Sample Preparation: Urine samples are diluted (e.g., 1:20) with a solution containing an internal standard ([1,3-15N2]orotic acid).[10][11]
Chromatographic Separation: The diluted sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column.[12]
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Orotic acid is detected and quantified using selected reaction monitoring (SRM), monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 155 to 111).[10]
Quantification: The concentration of orotic acid is determined by comparing its peak area to that of the internal standard.
UMP Synthase Activity Assay in Erythrocytes
This assay directly measures the enzymatic function of UMPS in red blood cells.[13]
Protocol Outline:
Erythrocyte Lysate Preparation: Red blood cells are isolated from a whole blood sample and lysed to release their cellular contents, including UMPS.
Enzymatic Reaction: The erythrocyte lysate is incubated with the substrates for the UMPS-catalyzed reactions (orotic acid and phosphoribosyl pyrophosphate for OPRT activity, and orotidine-5'-monophosphate for ODC activity).
Product Measurement: The amount of UMP produced is quantified, often using high-performance liquid chromatography (HPLC).[13]
Activity Calculation: The enzyme activity is calculated based on the rate of UMP formation and is typically expressed as nmol of product formed per hour per mg of protein.
Visualizing the Pathways and Workflows
To further elucidate the biochemical and diagnostic pathways, the following diagrams are provided.
Biochemical pathway of UMP synthesis and the impact of UMPS defects.
Diagnostic workflow for the investigation of orotic aciduria.
comparative analysis of different orotic acid salt formulations (e.g., magnesium orotate)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of different orotic acid salt formulations, with a focus on magnesium orotate (B1227488). The objective is to com...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different orotic acid salt formulations, with a focus on magnesium orotate (B1227488). The objective is to compare the performance of these formulations against other alternatives, supported by available experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies for key cited experiments, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction to Orotic Acid Salts
Orotic acid, a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, has been investigated as a carrier molecule for mineral supplementation.[1] The rationale behind using orotic acid salts, such as magnesium orotate, calcium orotate, and zinc orotate, is to enhance the bioavailability and cellular uptake of the respective minerals.[1][2] The orotate moiety is theorized to facilitate the transport of mineral ions across cell membranes, leading to improved therapeutic efficacy.[2]
Comparative Bioavailability and Efficacy
Direct head-to-head clinical trials comparing different orotic acid salt formulations (e.g., magnesium orotate vs. calcium orotate vs. zinc orotate) are limited in publicly available literature. However, several preclinical and clinical studies have compared orotate salts to other forms of the same mineral, providing insights into their relative performance.
Magnesium Orotate
Magnesium orotate is suggested to have superior bioavailability compared to other magnesium salts like magnesium oxide and citrate.[2] Animal studies have indicated that magnesium orotate leads to higher intracellular magnesium concentrations.[2]
A murine study compared the tissue accumulation of magnesium from five different salts. The results, as summarized in the table below, demonstrate the superior tissue uptake of magnesium from the orotate form.[3]
Magnesium Salt
Average Magnesium Accumulation Efficiency (Relative Ranking)
Magnesium Orotate
1
Magnesium Sulphate
2
Magnesium Chloride
3
Magnesium Carbonate
4
Magnesium Citrate
5
Magnesium Oxide
6
Table 1: Comparative Tissue Accumulation of Different Magnesium Salts in Mice.[3]
Clinically, magnesium orotate has been investigated for its potential benefits in cardiovascular health. One study in patients with severe congestive heart failure found that magnesium orotate supplementation significantly improved symptom management and survival rates compared to a placebo.[4]
Calcium Orotate
Calcium orotate is purported to have a very high absorption rate, around 90-95%, compared to other common forms like calcium carbonate (20-45%) and calcium citrate.[5] This enhanced bioavailability is attributed to the orotic acid carrier, which is thought to facilitate the passage of calcium through cell membranes.[5]
In a double-blind, placebo-controlled randomized study involving 80 postmenopausal women with osteoporosis, treatment with calcium orotate resulted in a more than two-fold increase in serum calcium levels compared to calcium carbonate combined with vitamin D3.[6]
Table 2: Comparison of Reported Absorption Rates of Different Calcium Formulations.[5]
Zinc Orotate
Zinc orotate is considered a more bioavailable form of zinc compared to inorganic salts like zinc sulfate (B86663) and zinc chloride.[7][8] The organic nature of the orotate carrier is believed to improve its absorption and tolerability.[8] It is a recommended form for treating acquired zinc deficiency.[9] Clinical studies have suggested the efficacy of zinc orotate in various applications, including reducing the side effects of radiation therapy and supporting cardiovascular health.[7]
A review of clinical studies on various zinc supplements suggests that organic forms, in general, are better absorbed than inorganic forms.[10]
Signaling Pathways and Mechanisms of Action
The proposed mechanism for the enhanced bioavailability of orotic acid salts is linked to the physiological role of orotic acid in the pyrimidine biosynthesis pathway.
Orotic Acid in Pyrimidine Biosynthesis
Orotic acid is a crucial intermediate in the synthesis of pyrimidine nucleotides, which are essential for the formation of DNA and RNA.[1] The pathway involves the conversion of dihydroorotate (B8406146) to orotate by the mitochondrial enzyme dihydroorotate dehydrogenase.[11] Orotate is then converted to orotidine-5'-monophosphate (OMP) and subsequently to uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway.
Proposed Cellular Uptake Mechanism
The structural similarity of orotic acid to other endogenous molecules may allow it to utilize existing transport systems to enter cells. It is hypothesized that the intact mineral orotate salt, being electrically neutral, can more readily cross cell membranes compared to dissociated mineral ions.[7] Once inside the cell, the mineral is released to exert its biological effects.
Figure 2: Proposed Cellular Uptake of Mineral Orotates.
Experimental Protocols
The assessment of the bioavailability and efficacy of different salt formulations involves a combination of in vitro and in vivo experimental models.
In Vitro Permeability Assay: Caco-2 Cell Model
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[12] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[12]
Methodology:
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 21 days to form a differentiated monolayer.
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
Permeability Study: The test compound (e.g., magnesium orotate) is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at specific time points. Transport can also be assessed in the basolateral-to-apical direction to evaluate efflux.
Quantification: The concentration of the compound in the collected samples is quantified using analytical methods such as LC-MS/MS.
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.
Figure 3: Caco-2 Permeability Assay Workflow.
In Vivo Pharmacokinetic Studies in Rodent Models
In vivo studies in animal models, such as rats or mice, are essential for determining the pharmacokinetic profile of a drug or supplement.
Methodology:
Animal Model: Wistar rats or C57BL/6 mice are commonly used. Animals are acclimatized and fasted before the experiment.[13][14]
Dosing: The test compound is administered orally (gavage) or intravenously at a specific dose.
Blood Sampling: Blood samples are collected at predetermined time points from the tail vein or via cannulation.[14]
Plasma/Serum Analysis: Plasma or serum is separated, and the concentration of the compound and its metabolites is determined using a validated analytical method.
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated using non-compartmental analysis.[13]
Conclusion
The available evidence suggests that orotic acid salt formulations, particularly magnesium orotate, may offer enhanced bioavailability and tissue uptake compared to other common salt forms of the respective minerals. The proposed mechanism involves the orotate moiety acting as a carrier to facilitate transport across cell membranes. While direct comparative studies across different orotic acid salts are lacking, the existing data provides a strong rationale for their further investigation in drug development and nutritional science. Standardized in vitro and in vivo models are crucial for systematically evaluating and comparing the performance of these and other novel mineral formulations.
Safeguarding Your Laboratory: Proper Disposal of Orotic Acid Hydrate
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This guide provides detailed, step-by-step procedures for the proper...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of orotic acid hydrate (B1144303), designed for researchers, scientists, and professionals in drug development. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Orotic acid hydrate is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] All handling and disposal procedures should be conducted by personnel trained in laboratory safety and the specific hazards of this chemical.
Personal Protective Equipment (PPE):
Before beginning any disposal-related activities, ensure the following personal protective equipment is worn:
A lab coat or other protective clothing to prevent skin contact.[1][4]
Respiratory
A NIOSH/MSHA approved respirator should be used if dust is generated or if working outside a fume hood.[4]
Step-by-Step Disposal Protocol
The primary method for the disposal of orotic acid hydrate is through a licensed professional waste disposal service. Always adhere to local, state, and federal regulations.[1][5]
1. Waste Collection and Storage:
Collect waste orotic acid hydrate, including any contaminated materials, in a designated, properly labeled, and sealed container.[3][6]
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as oxidizing agents.[4][5]
2. Disposal Method:
The recommended disposal method is incineration by a licensed facility.[5] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[5]
Do not dispose of orotic acid hydrate down the drain or in regular trash.[1][3]
3. Handling Spills:
In the event of a spill, evacuate non-essential personnel from the area.
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable container for disposal.[4][6]
After the bulk material has been removed, decontaminate the surface by scrubbing with alcohol or washing with soap and water.[1][6]
Prevent spilled material from entering drains or waterways.[1][2][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of orotic acid hydrate.
Caption: Logical workflow for the safe disposal of orotic acid hydrate.
By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling and disposal.
Personal protective equipment for handling Orotic acid hydrate
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Orotic acid hydrate (B1144303). The following procedures detail the necessary perso...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Orotic acid hydrate (B1144303). The following procedures detail the necessary personal protective equipment (PPE), operational plans, and disposal methods to ensure safe laboratory practices.
Orotic acid hydrate is a compound that requires careful handling due to its potential health hazards. It is irritating to the skin, eyes, and respiratory system.[1][2][3][4] Ingestion and inhalation should be avoided, as it is considered harmful by these routes.[1][5]
Hazard Identification and Personal Protective Equipment
Proper personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling Orotic acid hydrate.
Protection Type
Recommended Equipment
Purpose
Eye Protection
Safety goggles with side-shields or chemical safety goggles.[1][4]
To prevent eye irritation from dust particles.[2][3][4]
For large spills, evacuate the area and follow emergency procedures.
4. First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water.[1][4][5]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4][5]
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][4][5]
5. Disposal Plan:
Dispose of waste in a designated and properly labeled container.
Waste disposal should be carried out by qualified personnel in accordance with all federal, state, and local regulations.[1][2]
One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Quantitative Data
The following table summarizes key quantitative data for Orotic acid hydrate.